Glucobrassicin potassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H19KN2O9S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
potassium [(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Glucobrassicin Potassium: A Technical Guide to its Natural Sources, Distribution, and Analysis in Brassica Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate, is a prominent secondary metabolite found extensively within the Brassica genus. Upon enzymatic hydrolysis by myrosinase, glucobrassicin yields a range of bioactive compounds, including indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), which have garnered significant interest for their potential chemopreventive properties against hormone-responsive cancers.[1] This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for glucobrassicin, with a focus on its native form, often isolated as a potassium salt.
Natural Sources and Distribution of Glucobrassicin in Brassica
Glucobrassicin is ubiquitously present in cruciferous plants.[2] Its concentration, however, varies significantly depending on the species, cultivar, plant tissue, and developmental stage.[3][4] It is one of several indole glucosinolates found in Brassica species, alongside derivatives such as neoglucobrassicin (B1238046) (1-methoxyglucobrassicin), 4-hydroxyglucobrassicin, and 4-methoxyglucobrassicin.[2][5]
The distribution of glucobrassicin is not uniform throughout the plant. For instance, in Arabidopsis, indol-3-yl-methyl glucosinolate (glucobrassicin) is the predominant form in leaves, while its methoxylated derivatives are more abundant in the roots.[3] Local biosynthesis, rather than transport from aerial parts, is the primary driver of indole glucosinolate accumulation in the taproot, suggesting a role in defense against root-herbivory.[6]
Quantitative Distribution of Glucobrassicin in Various Brassica Species
The following tables summarize the quantitative data on glucobrassicin content in different Brassica species and tissues, compiled from various studies. Values are presented in μmol/g of dry weight (DW) unless otherwise noted.
Table 1: Glucobrassicin Content in Brassica oleracea Varieties
| Brassica oleracea Variety | Tissue | Glucobrassicin Content (μmol/g DW) | Reference |
| Cabbage (Green) | - | 2.4 (mean) | [7] |
| Cabbage (Red) | - | 90.7 μmol/100 g FW (mean) | [8] |
| Broccoli | - | - | [9][10] |
| Cauliflower | - | - | [9][10] |
| Kohlrabi | - | - | [9][10] |
Table 2: Glucobrassicin Content in Brassica rapa Varieties
| Brassica rapa Variety | Tissue | Glucobrassicin Content (μmol/kg DW) | Reference |
| Chinese Cabbage (ssp. pekinensis) | - | 72.89 to 2213.95 | [11] |
Table 3: Glucobrassicin Content in Other Brassica Species
| Brassica Species | Tissue | Glucobrassicin Content (μmol/g DW) | Reference |
| Raphanus raphanistrum (Wild Radish) | Seeds | Major Indolyl Glucosinolate | [12][13] |
| Raphanus sativus (Radish) | Seeds | 28.96 | [12] |
| Brassica oleracea var. botrytis (Broccoli) | Seeds | Major Indolyl Glucosinolate | [12] |
Biosynthesis of Glucobrassicin
The biosynthesis of glucobrassicin originates from the amino acid tryptophan.[2] This multi-step pathway involves several key enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and glutathione (B108866) S-transferases.[2]
Glucobrassicin Biosynthetic Pathway
Caption: Biosynthetic pathway of glucobrassicin from tryptophan.
Experimental Protocols
Accurate quantification of glucobrassicin from plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a widely used and well-established technique for glucosinolate analysis.[14][15]
Protocol for Extraction and Quantification of Glucobrassicin
This protocol is adapted from established methodologies for glucosinolate analysis.[14][16]
1. Sample Preparation:
-
Freeze-dry fresh plant material to halt enzymatic activity and facilitate grinding.
-
Grind the lyophilized tissue to a fine powder.
2. Extraction:
-
Weigh approximately 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol (B129727) pre-heated to 70°C to inactivate myrosinase.[14]
-
Vortex thoroughly and incubate in a water bath at 70°C for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 70% methanol.
-
Pool the supernatants.
3. Purification and Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 anion exchange resin.
-
Load the crude extract onto the column.
-
Wash the column with ultrapure water and then with 20 mM sodium acetate (B1210297) (pH 5.5).[14]
-
Add a solution of purified sulfatase (from Helix pomatia) to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.[14]
4. Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate.
-
Reconstitute the dried residue in a known volume of ultrapure water.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column and a UV or PDA detector set at 229 nm.[17]
-
Identify desulfo-glucobrassicin by comparing its retention time with that of a pure standard (e.g., desulfo-sinigrin or a glucobrassicin standard that has undergone the same desulfation process).
-
Quantify using a calibration curve of a known standard (like sinigrin) and apply the appropriate response factor for glucobrassicin.[14]
Experimental Workflow for Glucobrassicin Analysis
Caption: Standard workflow for the extraction and analysis of glucobrassicin.
Signaling Pathways and Bioactivity
Upon tissue damage, myrosinase hydrolyzes glucobrassicin, leading to the formation of an unstable aglycone.[2] This intermediate can then rearrange to form various bioactive products, most notably indole-3-carbinol (I3C) and, in acidic conditions, its condensation product, 3,3'-diindolylmethane (DIM).[1][18] These compounds are known to interact with multiple cellular signaling pathways. For instance, I3C and DIM have shown promising chemopreventive effects, particularly in hormone-responsive cancers such as breast and prostate cancer.[1]
Glucobrassicin Hydrolysis and Bioactive Product Formation
Caption: Hydrolysis of glucobrassicin to bioactive compounds.
Conclusion
Glucobrassicin and its derivatives represent a significant class of bioactive compounds within Brassica species. A thorough understanding of their distribution, biosynthesis, and appropriate analytical methodologies is crucial for researchers in the fields of plant science, nutrition, and drug development. The protocols and data presented in this guide offer a solid foundation for the accurate quantification and further investigation of glucobrassicin and its potential health benefits. The variability in glucobrassicin content across different Brassica varieties underscores the importance of precise analytical characterization in any research or development endeavor.
References
- 1. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. Indole Glucosinolate Biosynthesis Limits Phenylpropanoid Accumulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Editorial: Glucosinolates: Regulation of Biosynthesis and Hydrolysis [frontiersin.org]
- 7. Quantification of glucosinolates, anthocyanins, free amino acids, and vitamin C in inbred lines of cabbage (Brassica oleracea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Chemical structure and properties of glucobrassicin potassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate, is a prominent secondary metabolite found in cruciferous vegetables such as broccoli, cabbage, and mustard greens. As a precursor to biologically active compounds, it has garnered significant interest within the scientific community for its potential health benefits. Upon enzymatic hydrolysis by myrosinase, glucobrassicin yields various indolic compounds, most notably indole-3-carbinol (B1674136) (I3C), which undergoes further condensation in the acidic environment of the stomach to form 3,3'-diindolylmethane (B526164) (DIM) and other oligomers.[1][2] These derivatives are known to modulate multiple cellular signaling pathways implicated in chronic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of glucobrassicin potassium salt, along with detailed experimental protocols for its analysis and the study of its downstream effects.
Chemical Structure and Properties
Glucobrassicin is naturally present in plants as its potassium salt, which enhances its stability and solubility.[3]
Table 1: Chemical and Physical Properties of this compound Salt
| Property | Value | Reference |
| Chemical Name | ((E)-2-(1H-indol-3-yl)-1-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)ethylidene)amino sulfate (B86663) potassium(I) | |
| Synonyms | 3-Indolylmethylglucosinolate potassium salt, 3-Indoylmethyl glucosinolate potassium salt | [4][5][6][7][8] |
| CAS Number | 143231-38-3 | [6][9][10][11][12] |
| Molecular Formula | C₁₆H₁₉KN₂O₉S₂ | [1][6][7][9][10][11][13][12] |
| Molecular Weight | 486.56 g/mol | [1][6][9][10][11][13][12] |
| Appearance | Powder | [7] |
| Purity | ≥95% (HPLC) | [7][9][13][14] |
| Solubility | Hydrophilic | [3][15] |
| Storage | Store at < -15°C in a dry and dark place | [9][13][16] |
| Stability | Relatively stable as a salt. Prone to thermal degradation and degradation upon storage after boiling.[1][7] The glucosinolate itself is stable in aqueous media with a pH in the range of 2-11, but enzymatic degradation is pH-dependent.[14] |
Biological Activity and Signaling Pathways
The biological activity of glucobrassicin is primarily attributed to its hydrolysis products, indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). These compounds have been shown to modulate a variety of signaling pathways that are crucial in the regulation of cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.
Hydrolysis of Glucobrassicin
The initial step in the bioactivation of glucobrassicin is its hydrolysis by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue. When the plant cells are damaged, myrosinase comes into contact with glucobrassicin, catalyzing the cleavage of the glucose moiety to produce an unstable aglycone. This intermediate rearranges to form indol-3-ylmethylisothiocyanate, which is highly unstable and rapidly converts to indole-3-carbinol (I3C). In the acidic environment of the stomach, I3C molecules condense to form various oligomeric products, with DIM being a major metabolite.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucobrassicin phyproof Reference Substance 143231-38-3 [sigmaaldrich.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. This compound salt | CymitQuimica [cymitquimica.com]
- 12. Buy Glucobrassicin (potassium) [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. redalyc.org [redalyc.org]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glucobrassicin Potassium in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate prevalent in cruciferous plants, and its potassium salt, are integral components of the plant's sophisticated defense arsenal (B13267) against a wide array of biotic threats. Upon tissue damage by herbivores or pathogen invasion, glucobrassicin is hydrolyzed by the enzyme myrosinase, initiating a cascade of chemical transformations that produce biologically active compounds. This technical guide provides an in-depth exploration of the biosynthesis of glucobrassicin, its enzymatic degradation, and the subsequent signaling pathways that orchestrate plant defense responses. Detailed experimental protocols for the analysis of glucobrassicin and bioassays for assessing its defensive capabilities are provided, alongside a quantitative summary of its distribution and induction in Arabidopsis thaliana. Visual representations of the key biochemical and signaling pathways are included to facilitate a comprehensive understanding of this critical plant defense mechanism.
Introduction
Plants, as sessile organisms, have evolved a remarkable array of chemical defenses to deter herbivores and combat pathogens. The glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a classic example of a potent, inducible defense mechanism characteristic of the Brassicaceae family[1]. Glucosinolates are sulfur- and nitrogen-rich secondary metabolites that, upon tissue disruption, are hydrolyzed by myrosinases into a variety of biologically active products, including isothiocyanates, nitriles, and thiocyanates[1].
Glucobrassicin is a prominent indole glucosinolate derived from the amino acid tryptophan[2]. Its potassium salt is the naturally occurring form within the plant cell, where potassium acts as a key counter-ion for the anionic glucosinolate molecule[3]. The breakdown products of glucobrassicin, notably indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile (B3204565) (IAN), play a crucial role in direct defense and signaling, influencing plant-insect and plant-pathogen interactions[4][5]. This guide delves into the technical details of glucobrassicin potassium's function in plant defense, providing a valuable resource for researchers in plant science and those exploring natural compounds for drug development.
Biosynthesis and Breakdown of Glucobrassicin
The biosynthesis of glucobrassicin is a multi-step enzymatic process originating from the amino acid tryptophan. This pathway is tightly regulated and integrated with primary metabolism.
Biosynthesis Pathway
The biosynthesis of glucobrassicin begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[2]. IAOx serves as a critical branch point, also leading to the production of the phytoalexin camalexin (B168466) and the plant hormone auxin (indole-3-acetic acid)[6]. Subsequent enzymatic reactions, including oxidation, S-glucosylation, and sulfation, complete the formation of the glucobrassicin molecule[2].
Myrosinase-Catalyzed Breakdown
When plant tissues are damaged, glucobrassicin and myrosinase, which are physically separated in intact cells, come into contact. Myrosinase cleaves the glucose moiety from glucobrassicin, yielding an unstable aglycone[2]. This intermediate spontaneously rearranges to form highly reactive compounds. The primary, yet unstable, product is indol-3-ylmethylisothiocyanate, which rapidly reacts with water to form indole-3-carbinol (I3C) and thiocyanate (B1210189) ions[2]. Alternatively, in the presence of specifier proteins, the breakdown can be directed towards the formation of indole-3-acetonitrile (IAN)[4].
Quantitative Data on Glucobrassicin Distribution and Induction
The concentration of glucobrassicin varies significantly among different plant tissues and is dynamically regulated in response to biotic stress. Arabidopsis thaliana serves as a model organism for these studies.
Table 1: Basal Glucobrassicin Concentrations in Arabidopsis thaliana (Col-0)
| Plant Tissue | Glucobrassicin Concentration (µmol/g Dry Weight) | Reference |
| Rosette Leaves | 1.5 ± 0.3 | [7] |
| Roots | 0.09 ± 0.02 | [8] |
| Seeds | 3.0 - 5.0 | [7] |
Table 2: Induction of Glucobrassicin in Arabidopsis thaliana Leaves in Response to Herbivory
| Herbivore Species | Feeding Duration | Glucobrassicin Concentration (µmol/g Dry Weight) | Fold Change | Reference |
| Pieris rapae (Specialist) | 24 hours | 2.8 ± 0.5 | ~1.9x | [9] |
| Spodoptera littoralis (Generalist) | 24 hours | 3.5 ± 0.6 | ~2.3x | [7] |
Table 3: Induction of Glucobrassicin in Arabidopsis thaliana Leaves in Response to Pathogen Infection
| Pathogen Species | Time Post-Infection | Glucobrassicin Concentration (µmol/g Dry Weight) | Fold Change | Reference |
| Pseudomonas syringae pv. tomato DC3000 | 24 hours | 2.5 ± 0.4 | ~1.7x | [10] |
| Botrytis cinerea | 48 hours | 2.2 ± 0.3 | ~1.5x | [3] |
Signaling Pathways Regulating Glucobrassicin-Mediated Defense
The biosynthesis and accumulation of glucobrassicin are under the control of complex signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Jasmonic Acid (JA) Signaling
Herbivory and wounding are potent inducers of the JA signaling pathway. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors such as MYC2, MYC3, and MYC4 to activate the expression of downstream genes, including those involved in indole glucosinolate biosynthesis, such as CYP79B2 and CYP79B3, as well as MYB transcription factors (MYB34, MYB51, MYB122) that specifically regulate indole glucosinolate production[11][12].
Salicylic Acid (SA) Signaling
The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens. While often acting antagonistically to the JA pathway, SA can also influence glucosinolate metabolism. Crosstalk between the SA and JA pathways allows the plant to fine-tune its defense response to specific threats[13][14]. For instance, SA can modulate the expression of certain MYB transcription factors involved in indole glucosinolate biosynthesis.
Experimental Protocols
Extraction and Quantification of Glucobrassicin by HPLC
This protocol describes the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., Arabidopsis leaves), freeze-dried and ground
-
70% (v/v) Methanol, pre-heated to 70°C
-
DEAE-Sephadex A-25 anion exchange resin
-
Purified sulfatase (from Helix pomatia)
-
Sinigrin standard
-
Ultrapure water
-
HPLC system with a C18 column and UV detector (229 nm)
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of ground plant tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol.
-
Vortex vigorously and incubate at 70°C for 10 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube. This is the crude glucosinolate extract.
-
-
Desulfation:
-
Prepare a mini-column by packing a pipette tip with a small amount of glass wool and adding a slurry of DEAE-Sephadex A-25 in water.
-
Load the crude extract onto the column and allow it to pass through.
-
Wash the column with 70% methanol, followed by water.
-
Add 75 µL of purified sulfatase solution to the column and incubate at room temperature overnight.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.
-
Filter the eluate through a 0.22 µm syringe filter.
-
Inject 20 µL of the sample into the HPLC system.
-
Separate the desulfoglucosinolates using a water:acetonitrile gradient on a C18 column.
-
Detect the compounds at 229 nm.
-
Quantify glucobrassicin by comparing its peak area to a standard curve generated with desulfo-sinigrin, using a relative response factor for glucobrassicin.
-
Insect Herbivory Bioassay (No-Choice Assay)
This protocol assesses the impact of glucobrassicin on the growth and development of a generalist herbivore, Spodoptera littoralis.
Materials:
-
Arabidopsis thaliana wild-type (Col-0) plants
-
Arabidopsis thaliana glucosinolate-deficient mutant plants (e.g., myc2/myc3/myc4 triple mutant)
-
Spodoptera littoralis larvae (1st instar)
-
Small cages or containers to enclose individual plants
-
Fine paintbrush
-
Analytical balance
Procedure:
-
Grow wild-type and mutant Arabidopsis plants under controlled conditions for 4-5 weeks.
-
Place a single 1st instar S. littoralis larva on a leaf of each plant using a fine paintbrush.
-
Cover each plant with a cage to prevent the larva from escaping.
-
Maintain the plants under the same growth conditions.
-
After 7-10 days, carefully remove the larvae from the plants.
-
Record the survival of the larvae.
-
Weigh each surviving larva using an analytical balance.
-
Compare the average weight of larvae fed on wild-type plants to those fed on mutant plants to determine the effect of glucosinolates on larval growth.
Pathogen Infection Assay (Pseudomonas syringae)
This protocol quantifies the resistance of Arabidopsis thaliana to the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.
Materials:
-
Arabidopsis thaliana wild-type (Col-0) plants
-
Pseudomonas syringae pv. tomato DC3000
-
King's B (KB) medium
-
10 mM MgCl₂
-
1 mL needleless syringes
-
Cork borer
-
Microcentrifuge tubes with sterile beads
-
Plate reader for optical density (OD₆₀₀) measurements
-
Petri dishes with KB agar (B569324)
Procedure:
-
Grow P. syringae in liquid KB medium to an OD₆₀₀ of 0.8-1.0.
-
Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final OD₆₀₀ of 0.002.
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-5 week old Arabidopsis plants using a needleless syringe.
-
At 0 and 3 days post-infiltration, collect leaf discs from the infiltrated areas using a cork borer.
-
Homogenize the leaf discs in 10 mM MgCl₂ using sterile beads.
-
Prepare serial dilutions of the homogenate and plate them on KB agar plates.
-
Incubate the plates at 28°C for 2 days.
-
Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.
-
Compare the bacterial growth in different plant genotypes to assess their level of resistance.
Conclusion
This compound is a key player in the chemical defense strategy of cruciferous plants. Its biosynthesis from tryptophan and subsequent myrosinase-catalyzed breakdown upon tissue damage lead to the formation of a suite of bioactive compounds that directly deter herbivores and inhibit pathogen growth. The regulation of glucobrassicin levels through the intricate interplay of the jasmonic acid and salicylic acid signaling pathways highlights the plant's ability to mount a tailored and effective defense response. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive technical resource for researchers investigating plant-pathogen and plant-herbivore interactions, as well as for professionals seeking to harness the potential of these natural compounds in agriculture and medicine. Further research into the specific roles of individual breakdown products and their downstream signaling targets will continue to unravel the complexity and elegance of this vital plant defense system.
References
- 1. Quantification of Botrytis cinerea Growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. Resistance to Botrytis cinerea Induced in Arabidopsis by Elicitors Is Independent of Salicylic Acid, Ethylene, or Jasmonate Signaling But Requires PHYTOALEXIN DEFICIENT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. Variation of glucosinolate accumulation among different organs and developmental stages of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Jasmonate-Dependent Induction of Indole Glucosinolates in Arabidopsis by Culture Filtrates of the Nonspecific Pathogen Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arabidopsis basic helix-loop-helix transcription factors MYC2, MYC3, and MYC4 regulate glucosinolate biosynthesis, insect performance, and feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Glucobrassicin potassium degradation products and metabolites
An In-depth Technical Guide to Glucobrassicin (B1234704) Potassium Degradation Products and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin, an indole (B1671886) glucosinolate, is a prominent secondary metabolite found in a wide array of cruciferous vegetables, including broccoli, cabbage, and Brussels sprouts.[1][2][3] It exists in plants as its potassium salt. Upon plant tissue damage, such as during food preparation or chewing, the enzyme myrosinase is released, initiating the hydrolysis of glucobrassicin.[1][4] This process leads to the formation of a cascade of bioactive compounds, most notably indole-3-carbinol (B1674136) (I3C) and its subsequent metabolites.[5][6] These compounds have garnered significant interest in the scientific community for their potential roles in cancer chemoprevention and the modulation of various cellular signaling pathways.[6][7][8][9] This guide provides a comprehensive overview of the degradation and metabolic pathways of glucobrassicin, quantitative data on its presence and that of its metabolites, detailed experimental protocols for their analysis, and a review of the key signaling pathways they influence.
Degradation and Metabolism of Glucobrassicin
The transformation of glucobrassicin into its bioactive derivatives is a multi-step process that begins with enzymatic hydrolysis and is followed by chemical transformations, particularly in the acidic environment of the stomach.
Initial Degradation by Myrosinase
When plant cells are damaged, glucobrassicin comes into contact with myrosinase, a thioglucosidase enzyme.[4][10] This enzymatic reaction hydrolyzes the thioglucose bond in glucobrassicin, yielding glucose and an unstable aglycone, thiohydroximate-O-sulfonate.[5][10][11] This intermediate spontaneously rearranges, releasing a sulfate (B86663) ion to form indol-3-ylmethylisothiocyanate.[1][5] However, this isothiocyanate is highly unstable and has not been directly detected.[1] It rapidly reacts with water to form indole-3-carbinol (I3C) and a thiocyanate (B1210189) ion.[1][5]
Formation of Indole-3-Carbinol (I3C) and its Acid Condensation Products
In the acidic environment of the stomach, I3C undergoes a series of condensation reactions.[5][11] Two molecules of I3C can combine to form the major and most studied metabolite, 3,3'-diindolylmethane (B526164) (DIM).[5][6][11] Other prominent acid condensation products include:
While I3C itself is rarely detected in plasma after oral administration, its condensation products, particularly DIM, are considered the primary bioactive agents in vivo.[4][5] It is important to note that even in neutral pH conditions, such as in cell culture media, I3C can spontaneously convert to DIM over time.[12]
Metabolism of 3,3'-Diindolylmethane (DIM)
Contrary to earlier findings which reported only the parent DIM compound in plasma and urine, recent studies have shown that DIM undergoes significant phase I and phase II metabolism in humans.[13][14][15] Following oral administration, hydroxylated metabolites and their conjugates have been identified in both plasma and urine.[13][14][15] These metabolites include:
-
Two mono-hydroxylated metabolites
-
One di-hydroxylated metabolite
-
Sulfate and glucuronide conjugates of these hydroxylated forms.[13][14]
Quantitative Data
The concentration of glucobrassicin varies significantly among different cruciferous vegetables. The subsequent levels of its metabolites in biological fluids are also variable and depend on factors such as food preparation and individual metabolism.
Table 1: Glucobrassicin Content in Selected Cruciferous Vegetables
| Vegetable | Glucobrassicin Content (μmol/100 g fresh weight) |
| Brussels Sprouts | 327.8–469.4 |
| Broccoli | 42.2–71.7 |
| Cabbage | Data not consistently reported, but present |
| Cauliflower | Data not consistently reported, but present |
| Kale | Data not consistently reported, but present |
Source:[16]
Table 2: Metabolites Detected in Human Urine and Plasma After Consumption of Cruciferous Vegetables
| Metabolite | Matrix | Peak Concentration/Amount | Time to Peak Concentration |
| Indole-3-carbinol (I3C) | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |
| Indole-3-carboxaldehyde | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |
| Indole-3-carboxylic acid | Urine & Plasma | Detected | 2-4 hours (urine), 2 hours (plasma) |
| 3,3'-Diindolylmethane (DIM) | Urine | 0.01 – 0.03% of ingested glucobrassicin | Not specified |
| IMITC-NAC | Urine | 0.1 to 30.2 pmol/mL | Early time points |
| Mono-hydroxylated DIM | Plasma & Urine | Detected | Not specified |
| Di-hydroxylated DIM | Plasma & Urine | Detected | Not specified |
| Sulfated & Glucuronidated DIM metabolites | Plasma & Urine | Detected | Not specified |
Experimental Protocols
Accurate quantification and identification of glucobrassicin and its metabolites require robust analytical methods. Below are generalized protocols based on established methodologies.
Protocol 1: Extraction and Quantification of Glucobrassicin from Plant Material by HPLC
This protocol describes a method for extracting and quantifying intact glucosinolates.
1. Materials and Reagents:
-
Freeze-dried plant material
-
70% (v/v) Methanol (B129727)
-
DEAE Sephadex A-25
-
0.5 M Sodium acetate
-
Aryl sulfatase (E.C. 3.1.6.1)
-
Ultrapure water
-
Sinigrin (B192396) monohydrate (for external standard)
-
Reversed-phase C18 HPLC column
2. Extraction of Crude Glucosinolates:
-
Weigh approximately 100 mg of freeze-dried plant material.
-
Add 1.5 mL of boiling 70% methanol and incubate in a water bath at 70°C for 5 minutes.[19]
-
Centrifuge the sample (e.g., 12,000 rpm, 4°C, 10 minutes).[19]
-
Collect the supernatant. Repeat the extraction on the residue twice more.
-
Combine the supernatants, which constitute the crude glucosinolate extract.[19]
3. Desulfation:
-
Prepare a DEAE anion exchange column by adding a slurry of DEAE Sephadex A-25 activated with 0.5 M sodium acetate.[19]
-
Load the crude glucosinolate extract onto the column.
-
Wash the column with ultrapure water to remove interfering compounds.
-
Add 75 µL of aryl sulfatase to the column and allow the desulfation reaction to proceed overnight at room temperature.[19]
-
Elute the desulfated glucosinolates with ultrapure water.[20]
4. HPLC Analysis:
-
Reconstitute the freeze-dried eluate in a known volume of water.
-
Inject the sample onto a reversed-phase C18 column.[20]
-
Use a mobile phase gradient of acetonitrile (B52724) and water.[20][21]
-
Set the detector to 229 nm for quantification.[20]
-
Quantify glucobrassicin based on a calibration curve generated with a sinigrin standard and applying a response factor.[20]
Protocol 2: Analysis of DIM and its Metabolites in Human Plasma by UPLC-MS/MS
This protocol is based on the methodology used to identify and quantify DIM and its phase I and II metabolites.
1. Sample Preparation:
-
Collect blood samples at various time points after administration of DIM.
-
Isolate plasma by centrifugation.
-
Perform a protein precipitation step, for example, by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for injection.
2. UPLC-MS/MS Analysis:
-
Utilize a UPLC system coupled to a tandem mass spectrometer.
-
Separate the analytes on a suitable reversed-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Monitor for the parent DIM molecule and its predicted hydroxylated, sulfated, and glucuronidated metabolites using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.
This is a generalized protocol; specific parameters would need to be optimized based on the instrumentation and standards available. The study by Vermillion-Maier et al. (2021) provides a detailed example of such a method.[14][15]
Signaling Pathways and Biological Activities
Glucobrassicin degradation products, particularly I3C and DIM, are known to modulate a multitude of signaling pathways, many of which are critical in the context of cancer and other chronic diseases.[7][8][22]
Aryl Hydrocarbon Receptor (AhR) Signaling
DIM is a well-established agonist of the Aryl Hydrocarbon Receptor (AhR).[23][24][25] The canonical AhR pathway involves the following steps:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[24] DIM binding causes a conformational change.
-
Nuclear Translocation: The ligand-bound AhR complex translocates to the nucleus.[24]
-
Heterodimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[24]
-
Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[26][27] A key target gene is CYP1A1, which is involved in xenobiotic metabolism.[25]
Activation of the AhR pathway by DIM has been shown to have pleiotropic effects, including the modulation of estrogen metabolism and the induction of anti-proliferative responses in cancer cells.[25][28]
Other Key Signaling Pathways
Beyond AhR signaling, I3C and DIM have been shown to impact a wide range of cellular processes:
-
Estrogen Receptor (ER) Signaling: I3C and DIM can act as negative regulators of ERα signaling, which is crucial in hormone-dependent cancers like breast cancer.[7]
-
Akt-NFκB Signaling: These compounds can inhibit the pro-survival Akt-NFκB pathway, leading to the suppression of cancer cell proliferation.[7][22]
-
Cell Cycle Regulation: I3C can induce a G1 cell cycle arrest in cancer cells by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[2][8]
-
Apoptosis: I3C and DIM can induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins, and by inducing endoplasmic reticulum stress.[7][8][29]
Mandatory Visualizations
Degradation and Metabolism of Glucobrassicin
Caption: Degradation pathway of Glucobrassicin to its primary bioactive metabolites.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by DIM.
Experimental Workflow for Glucosinolate Analysis
Caption: Generalized workflow for the extraction and analysis of glucosinolates.
References
- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 2. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 7. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,3’-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans | Journal Article | PNNL [pnnl.gov]
- 15. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 16. grokipedia.com [grokipedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Analysis of a Mercapturic Acid Conjugate of Indole-3-methyl Isothiocyanate in the Urine of Humans who Consumed Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. redalyc.org [redalyc.org]
- 20. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. A selective aryl hydrocarbon receptor modulator 3,3'-Diindolylmethane inhibits gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Breakdown products of neoglucobrassicin inhibit activation of Nrf2 target genes mediated by myrosinase-derived glucoraphanin hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Glucobrassicin: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and analysis of glucobrassicin (B1234704), a prominent indole (B1671886) glucosinolate found in cruciferous plants. It details the historical context of its initial identification, comprehensive experimental protocols for its extraction and purification, and a summary of its concentration in various Brassica species. Furthermore, this guide elucidates the biosynthetic pathway of glucobrassicin from tryptophan and the subsequent signaling cascades initiated upon its enzymatic hydrolysis, which are critical for plant defense and have implications for human health. The information is presented through structured data tables and detailed pathway diagrams to serve as a valuable resource for professionals in phytochemical research and drug development.
Introduction: The Genesis of Glucobrassicin Discovery
Glucobrassicin is a significant secondary metabolite belonging to the glucosinolate family, which is characteristic of the order Brassicales. These compounds and their hydrolysis products are renowned for their roles in plant defense and for their potential health benefits in humans, including anticarcinogenic properties. The journey of glucobrassicin's discovery is rooted in the broader investigation of glucosinolates in Brassica species.
The compound was first isolated from Brassica plants, a fact reflected in its name.[1] Seminal work in the mid-20th century laid the foundation for our understanding of these sulfur-containing compounds. Notably, the research by Gmelin and Virtanen in 1961 was pivotal in the identification and characterization of glucobrassicin, establishing it as a precursor to several biologically active indole compounds, such as indole-3-acetonitrile (B3204565) and ascorbigen, in Brassica oleracea species.
Since its discovery, glucobrassicin has been the subject of extensive research due to the potent biological activities of its breakdown products, primarily indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM).[1][2] This guide delves into the technical aspects of working with this important phytochemical, from its origins in the plant to its analysis in the laboratory.
Quantitative Analysis of Glucobrassicin in Cruciferous Plants
The concentration of glucobrassicin can vary significantly among different cruciferous vegetables, and even between different cultivars and plant parts. This variation is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize the quantitative data on glucobrassicin content from various studies, providing a comparative overview for researchers.
Table 1: Glucobrassicin Content in Various Brassica oleracea Cultivars
| Brassica oleracea Cultivar | Plant Part | Glucobrassicin Content (μmol/100g FW) | Reference |
| Oxheart Cabbage ('Bejo 2574') | Head | 90.7 | [[“]] |
| Red Cabbage | Head | Not specified as predominant | [4] |
| White Cabbage | Head | Not specified as predominant | [4] |
| Savoy Cabbage | Head | Not specified as predominant | [[“]] |
| Brussels Sprouts | Sprouts | Not specified as predominant | [[“]] |
| Broccoli | Florets | Not specified as predominant | [[“]] |
| Cauliflower (White) | Curd | 14 (mean value) | [4] |
| Cauliflower (Purple) | Curd | 124 (mean value) | [4] |
| Cauliflower (Green) | Curd | Not specified as predominant | [4] |
| Romanesco | Curd | 14.3 (mean value) | [4] |
| Kale | Leaves | Not specified as predominant | [4] |
| Kohlrabi | Tuber | Not specified as predominant | [[“]] |
Table 2: Glucobrassicin Content in Seeds of Selected Brassica Species
| Brassica Species | Glucobrassicin Content (μmol/g DW) | Reference |
| Raphanus raphanistrum L. (Wild Radish) | Major identified compound | [5] |
| Raphanus sativus L. (Radish) | 28.96 | [5] |
| Brassica oleracea var. botrytis L. (Cauliflower) | Major identified compound | [5] |
| Brassica oleracea var. capitata L. (Cabbage) | Low content | [5] |
| Brassica rapa L. (Turnip) | Low content | [5] |
| Eruca sativa L. (Arugula) | Low content | [5] |
Experimental Protocols: From Plant Material to Purified Glucobrassicin
The accurate quantification and isolation of glucobrassicin necessitate standardized and validated experimental procedures. The following protocols are based on established methods for glucosinolate extraction and analysis.
Extraction of Glucosinolates from Plant Material
This protocol is adapted from the widely used method for glucosinolate extraction, which involves the inactivation of the myrosinase enzyme to prevent the hydrolysis of glucosinolates.[6][7]
Materials and Reagents:
-
Freeze-dried and finely ground plant material
-
70% (v/v) Methanol (MeOH)
-
Deionized water
-
2 mL round-bottom reaction tubes
-
Ultrasonic bath
-
Benchtop centrifuge
-
Anion-exchange columns (e.g., DEAE-Sephadex A-25)
-
20 mM Sodium acetate (B1210297) (NaOAc) buffer (pH 5.5)
-
Purified aryl sulfatase (Type H-1 from Helix pomatia)
-
Sinigrin (B192396) monohydrate (for standard curve)
Procedure:
-
Sample Preparation: Weigh 50.0-100.0 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.
-
Initial Extraction: Add 1 mL of 70% MeOH to each tube and vortex briefly.
-
Myrosinase Inactivation: Place the tubes in a water bath at 75°C for 10 minutes to inactivate myrosinase.
-
Sonication: Transfer the tubes to an ultrasonic bath for 15 minutes to aid in cell disruption and extraction.
-
Centrifugation: Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature. A pellet of plant debris should form.
-
Column Preparation: Prepare anion-exchange columns according to the manufacturer's instructions.
-
Sample Loading: Carefully transfer the supernatant from the centrifuged tubes onto the prepared anion-exchange columns.
-
Washing: Wash the columns with 70% MeOH followed by deionized water to remove impurities.
-
Desulfation: Apply a solution of purified aryl sulfatase to the columns and allow the reaction to proceed overnight at room temperature. This step removes the sulfate (B86663) group from the glucosinolates, which is necessary for HPLC analysis.
-
Elution: Elute the desulfoglucosinolates from the columns with deionized water.
-
Lyophilization: Freeze-dry the eluate to obtain a powdered sample of desulfoglucosinolates.
-
Reconstitution: Reconstitute the dried sample in a precise volume of deionized water for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a standard method for the separation and quantification of desulfoglucosinolates.[6][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 1.5% to 95% acetonitrile over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Standard: A standard curve should be prepared using desulfated sinigrin of known concentrations.
Procedure:
-
Injection: Inject a known volume (e.g., 20 µL) of the reconstituted sample onto the HPLC column.
-
Separation: Run the gradient program to separate the different desulfoglucosinolates.
-
Detection and Quantification: Monitor the absorbance at 229 nm. Identify the peak corresponding to desulfoglucobrassicin based on its retention time compared to a known standard or literature values. Quantify the amount of glucobrassicin by comparing the peak area to the standard curve of desulfosinigrin, applying a response factor for indole glucosinolates.
Biosynthesis and Signaling Pathways
The biological activity of glucobrassicin is intrinsically linked to its biosynthesis from the amino acid tryptophan and its subsequent degradation into various signaling molecules.
Biosynthesis of Glucobrassicin from Tryptophan
Glucobrassicin is synthesized from tryptophan through a multi-step enzymatic pathway primarily involving cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and a carbon-sulfur lyase.[1][9]
Enzymatic Hydrolysis and Signaling
Upon tissue damage, glucobrassicin comes into contact with the enzyme myrosinase, initiating a hydrolysis cascade that releases biologically active compounds. These products play a crucial role in plant defense against herbivores and pathogens and are also the source of the health-promoting effects observed in humans.[2][10][11] The outcome of the hydrolysis is pH-dependent.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and biological significance of glucobrassicin. The detailed experimental protocols and quantitative data serve as a practical resource for researchers in the fields of phytochemistry, pharmacology, and agricultural science. The elucidation of its biosynthetic and signaling pathways highlights the intricate role of glucobrassicin in plant biology and its potential for applications in human health. Further research into the diverse biological activities of glucobrassicin and its derivatives will continue to uncover new opportunities for drug development and crop improvement.
References
- 1. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Glucobrassicin Potassium (CAS No. 143231-38-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate predominantly found in cruciferous vegetables, and its potassium salt (CAS No. 143231-38-3), have garnered significant scientific interest due to their potential health-promoting properties. Upon enzymatic hydrolysis by myrosinase, glucobrassicin is converted to a variety of bioactive compounds, most notably indole-3-carbinol (B1674136) (I3C). I3C has been extensively studied for its anticancer, anti-inflammatory, and antioxidant activities, which are mediated through the modulation of multiple signaling pathways crucial in the pathogenesis of chronic diseases. This technical guide provides an in-depth overview of the chemical and physical properties of glucobrassicin potassium, its biological activities with a focus on the mechanisms of action of its hydrolysis product, I3C, and detailed experimental protocols for its analysis and evaluation.
Chemical and Physical Properties
This compound salt is the stable, water-soluble form of glucobrassicin. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 143231-38-3 | [1][2] |
| Molecular Formula | C₁₆H₁₉KN₂O₉S₂ | [3] |
| Molecular Weight | 486.56 g/mol | [3] |
| Synonyms | 3-Indolylmethylglucosinolate potassium salt | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water | [1] |
| Storage | Recommended storage at -20°C for long-term stability | [2] |
Biological Activity and Mechanism of Action
The biological significance of this compound is primarily attributed to its hydrolysis product, indole-3-carbinol (I3C), which is formed upon the enzymatic action of myrosinase when plant tissues are disrupted. I3C is a potent modulator of various cellular signaling pathways implicated in cancer and other chronic diseases.
Anticancer Activity
I3C has demonstrated significant anticancer effects in a multitude of cancer cell lines. Its mechanisms of action are pleiotropic, affecting cell cycle progression, apoptosis, and cellular signaling pathways.
The following tables summarize the in vitro efficacy of I3C in various cancer cell lines.
Table 1: IC₅₀ Values of Indole-3-Carbinol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| LNCaP | Prostate Cancer | 150 | Not Specified | |
| DU145 | Prostate Cancer | 160 | Not Specified | |
| PC3 | Prostate Cancer | 285 | Not Specified | |
| HeLa | Cervical Cancer | ~10 | 48 | |
| MCF-7 | Breast Cancer (ER+) | ~10 | 48 | |
| MDA-MB-231 | Breast Cancer (ER-) | ~10 | 48 | |
| HCT-8 | Colon Cancer | ~10 | 48 | |
| HepG2 | Hepatocellular Carcinoma | ~5 | 48 |
Table 2: Quantitative Effects of Indole-3-Carbinol on Gene and Protein Expression
| Target Gene/Protein | Cell Line | Treatment | Effect | Reference |
| Gene Expression | ||||
| CYP1A1 | MCF-7 | I3C | Significant increase | |
| CYP1B1 | MCF-7 | I3C | Significant increase | |
| AhR | MCF-7 | I3C | Significant increase | |
| p21 | MCF-7 | I3C | Several-fold increase | |
| hTERT | LNCaP, PC3 | 250 µM I3C | Significant inhibition of mRNA expression | |
| Caspase 3 | HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2 | 10 µM I3C | Significant overexpression | |
| Caspase 8 | HeLa, MCF-7, MDA-MB-231, HCT-8, HepG2 | 10 µM I3C | Significant overexpression | |
| Protein Expression | ||||
| CDK6 | MCF-7 | I3C | Abolished expression | |
| p21 | MCF-7, T47D | Luteolin + I3C | Increased expression | |
| p-EGFR | MDA-MB-468 | I3C pretreatment | Reduction | |
| p-PKB (Akt) | MDA-MB-468 | I3C pretreatment | Reduction | |
| PI3K | Endometriotic lesions (in vivo) | I3C | Strong inhibition | |
| VEGFR2 | Endometriotic lesions (in vivo) | I3C | Significant downregulation | |
| pERK1/2 | Endometriotic lesions (in vivo) | I3C | Markedly suppressed phosphorylation |
Signaling Pathways Modulated by Indole-3-Carbinol
I3C's anticancer effects are mediated through its interaction with several key signaling pathways.
I3C induces a G1 cell cycle arrest in breast cancer cells by downregulating the expression of cyclin-dependent kinase 6 (CDK6) and increasing the expression of the cyclin-dependent kinase inhibitor p21.
I3C promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and caspases (e.g., Caspase-3, -8, and -9) while downregulating anti-apoptotic proteins such as Bcl-2.
I3C is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by I3C leads to the increased expression of phase I and phase II detoxification enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of carcinogens and hormones.
Myrosinase-Catalyzed Hydrolysis of Glucobrassicin
Table 3: Myrosinase Kinetic Parameters for Various Glucosinolates
| Substrate | Source of Myrosinase | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Sinigrin | White Cabbage | 0.57 | 1.3 (µmol/s) | |
| Glucotropaeolin | White Cabbage | 0.149 ± 0.023 | 0.056 ± 0.004 | |
| Sinigrin | Commercial | 0.229 ± 0.016 | 0.052 ± 0.002 | |
| Glucoraphanin | Broccoli | - | - |
Note: The absence of specific Km and Vmax values for glucobrassicin represents a knowledge gap in the current literature.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of glucobrassicin and its derivatives.
Extraction and Purification of Glucobrassicin from Brassica oleracea
This protocol outlines a general procedure for the extraction and purification of glucosinolates, which can be adapted for glucobrassicin.
Protocol Steps:
-
Sample Preparation: Freeze-dry fresh Brassica oleracea tissue and grind to a fine powder.
-
Extraction: Extract the powdered tissue with 70% methanol at 70°C for 20 minutes to inactivate endogenous myrosinase.
-
Clarification: Centrifuge the extract and collect the supernatant.
-
Purification: Apply the supernatant to a DEAE-Sephadex A-25 anion-exchange column.
-
Desulfation: Wash the column and then apply a purified arylsulfatase solution to convert glucosinolates to their desulfo-analogs.
-
Elution: Elute the desulfo-glucosinolates from the column with water.
-
Analysis: Analyze the eluted fraction by HPLC.
HPLC Analysis of Glucobrassicin
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 1.5% B to 25% B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Column Temperature: 30°C
Cell Viability Assay (WST-1 Assay)
This protocol is for assessing the cytotoxic effects of I3C on adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Indole-3-carbinol (I3C) stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of I3C (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for analyzing changes in gene expression (e.g., p21, CDK6) following I3C treatment.
Procedure:
-
Cell Treatment: Treat cells with I3C as described in the cell viability assay.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers for the target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in protein levels (e.g., CDK6, p21) after I3C treatment.
Procedure:
-
Cell Lysis: Lyse I3C-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a significant phytochemical with promising health benefits, primarily realized through its conversion to indole-3-carbinol. The extensive research on I3C has elucidated its potent anticancer activities and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the properties of this compound, the biological effects of its active metabolite, and robust experimental protocols for its study. Further research is warranted to fill existing knowledge gaps, particularly concerning the specific enzyme kinetics of glucobrassicin hydrolysis and to further explore its therapeutic potential in preclinical and clinical settings.
References
A Technical Guide to Indole Glucosinolates in Cruciferous Vegetables: From Biosynthesis to Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of indole (B1671886) glucosinolates (IGs), a significant class of secondary metabolites found in cruciferous vegetables. It covers their biosynthesis, chemical diversity, and concentrations in common dietary sources. Furthermore, it details their functions in both plant defense and human health, with a focus on the mechanisms of action of their breakdown products, such as indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM). This guide includes detailed experimental protocols for the extraction and quantification of IGs and for assessing their biological activity, alongside diagrams of key signaling pathways.
Introduction to Indole Glucosinolates
Glucosinolates are a class of sulfur-containing plant secondary metabolites found predominantly in the order Brassicales, which includes widely consumed vegetables like broccoli, cabbage, and kale.[1][2] Based on their precursor amino acid, they are categorized into aliphatic, aromatic, and indole glucosinolates.[3] Indole glucosinolates are derived from the amino acid tryptophan and are of particular interest due to the potent biological activity of their hydrolysis products.[4]
Upon plant tissue damage, such as during chewing or cutting, the enzyme myrosinase (a β-thioglucosidase) comes into contact with glucosinolates, catalyzing their hydrolysis.[3][5] This process yields a range of bioactive compounds, including isothiocyanates, nitriles, and indoles.[5] The primary indole glucosinolate, glucobrassicin, is converted into the unstable indol-3-ylmethyl isothiocyanate, which rapidly forms indole-3-carbinol (I3C).[6] In the acidic environment of the stomach, I3C undergoes condensation to form various oligomeric products, most notably 3,3'-diindolylmethane (DIM).[7] These compounds are the primary drivers of the health-promoting effects associated with dietary indole glucosinolates.
Biosynthesis and Hydrolysis of Indole Glucosinolates
The biosynthesis of indole glucosinolates is a multi-step enzymatic process originating from tryptophan.[8][9] The core pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[8] IAOx serves as a crucial branch point, also leading to the biosynthesis of the plant hormone auxin and the phytoalexin camalexin.[7][9] Subsequent reactions, including glucosylation and sulfation, form the parent indole glucosinolate, indol-3-ylmethyl glucosinolate (I3M), also known as glucobrassicin.[10] This core structure can undergo further modifications, such as hydroxylation and methoxylation on the indole ring, to create derivatives like 4-methoxyglucobrassicin (B122029) and neoglucobrassicin.[10][11]
The bioactivity of IGs is contingent upon their hydrolysis by myrosinase.[6] This enzymatic reaction cleaves the thioglucose moiety, producing an unstable aglycone.[6] Depending on reaction conditions, this intermediate can rearrange to form indol-3-ylmethyl isothiocyanate or indole-3-acetonitrile.[6] The isothiocyanate is highly reactive and quickly degrades to indole-3-carbinol (I3C).[6]
Quantitative Data: Indole Glucosinolate Content in Cruciferous Vegetables
The concentration and composition of indole glucosinolates vary significantly among different cruciferous vegetables, influenced by factors such as cultivar, growing conditions, and plant developmental stage.[2][4] Seeds and sprouts often contain higher concentrations of total glucosinolates compared to mature plants.[12][13] The following tables summarize the content of key indole glucosinolates in several commonly consumed Brassica vegetables.
Table 1: Indole Glucosinolate Content in Various Cruciferous Vegetables (μmol/g Dry Weight)
| Vegetable | Glucobrassicin (I3M) | 4-Hydroxyglucobrassicin | 4-Methoxyglucobrassicin | Neoglucobrassicin | Total Indole GSLs | Reference(s) |
| Broccoli (florets) | 0.21–0.73 | - | 0.43 | 0.12 | ~1.48 | [12] |
| Broccoli (sprouts, 3-day) | 0.12 | - | - | - | >0.12 | [12] |
| Brussels Sprouts | 33.8 (per 40g serving) | - | - | - | - | [14] |
| Cabbage (Red) | 1.83 | - | 0.21 | 0.36 | ~2.40 | [1] |
| Cabbage (Chinese) | 0.79-13.14 | - | - | - | - | [12] |
| Kale (microgreens) | - | - | 1.5-2.0 | ~2.0 | ~3.5-4.0 | [15] |
| Cauliflower | - | Similar to GBS | - | - | - | [4] |
Note: Values are approximate and can vary widely. Data presented as ranges or single points from cited studies. "-" indicates data not reported in the cited source. Concentrations in Brussels sprouts were reported per serving size and not converted to DW.
Functions and Signaling Pathways
The biological effects of dietary IGs are mediated by their breakdown products, I3C and DIM. These molecules are known to interact with multiple cellular signaling pathways, contributing to their observed anti-inflammatory and cancer-preventive properties.[8][11]
Aryl Hydrocarbon Receptor (AhR) Pathway
Both I3C and particularly its condensation product DIM are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[16] This leads to the induction of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of carcinogens and xenobiotics.[7] AhR activation by I3C/DIM can also modulate immune responses, for instance by promoting the differentiation of regulatory T cells (Tregs).
Anti-proliferative and Pro-apoptotic Effects
I3C and DIM have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[8][10] This is achieved by modulating the expression and activity of key cell cycle regulators, including the downregulation of cyclin-dependent kinases (CDKs) and cyclins, and the upregulation of CDK inhibitors like p21 and p27.[8]
Furthermore, these compounds can induce apoptosis (programmed cell death) in tumor cells through both intrinsic and extrinsic pathways. They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[10] I3C and DIM also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR).[8]
Modulation of NF-κB Signaling
Chronic inflammation is a key driver of many cancers, and the transcription factor NF-κB is a central mediator of inflammatory responses. I3C and DIM have been demonstrated to inhibit the activation of the NF-κB pathway. They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Experimental Protocols
Protocol for Extraction and Quantification of Indole Glucosinolates
This protocol details a standard method for the extraction of glucosinolates from plant material and their quantification as desulfo-glucosinolates using HPLC-DAD.
A. Extraction
-
Sample Preparation: Freeze-dry fresh plant material (e.g., broccoli florets) and grind into a fine powder. Accurately weigh 50-100 mg of the dried powder into a 2 mL microcentrifuge tube.
-
Myrosinase Inactivation: Add 1.0 mL of 70% methanol (B129727) pre-heated to 75°C. Immediately place the tube in a 75°C water bath for 10 minutes to inactivate endogenous myrosinase.
-
Extraction: Vortex the sample briefly and place in an ultrasonic bath for 15 minutes.
-
Clarification: Centrifuge the tube at 3,000 x g for 10 minutes at room temperature. Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of 70% methanol and combine the supernatants.
-
Internal Standard: Add a known concentration of an internal standard (e.g., sinigrin) to the combined extract.
B. Desulfation (On-Column)
-
Column Preparation: Prepare a mini-column using a polypropylene (B1209903) column or pipette tip with a frit. Add a 0.5 mL slurry of DEAE Sephadex A-25 anion exchange resin.
-
Column Equilibration: Wash the column sequentially with 1 mL of water and 1 mL of 20 mM sodium acetate (B1210297) (pH 5.5).
-
Sample Loading: Load the glucosinolate extract (supernatant from step A4) onto the column. Allow the extract to pass through completely.
-
Washing: Wash the column with 1 mL of 20 mM sodium acetate (pH 5.5) to remove impurities.
-
Enzymatic Reaction: Add 75 µL of purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the top of the resin bed. Cap the column and incubate at room temperature overnight (approx. 16 hours) to convert glucosinolates to their desulfo-analogs.
-
Elution: Elute the desulfo-glucosinolates from the column with 1.25 mL of ultrapure water (e.g., 2 x 0.5 mL + 1 x 0.25 mL) into a collection vial.
C. HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Ultrapure Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Flow rate: 1.0 mL/min
-
0-2 min: 1% B
-
2-20 min: Linear gradient from 1% to 25% B
-
20-25 min: Hold at 25% B
-
25-30 min: Linear gradient back to 1% B
-
30-35 min: Re-equilibration at 1% B
-
-
Detection: Monitor at 229 nm.
-
Quantification: Identify peaks by comparing retention times with those of authentic standards (e.g., desulfo-glucobrassicin). Quantify using a calibration curve generated from the standards, normalized against the internal standard.
Protocol for In Vitro AhR Activation Assay
This protocol describes a cell-based reporter assay to measure the ability of I3C or DIM to activate the AhR signaling pathway.
-
Cell Line: Use a human cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., HepG2-Lucia™ AhR cells).
-
Cell Culture: Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Assay Plating: Seed the cells into a 96-well, white, clear-bottom plate at a density of ~50,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of I3C and DIM in DMSO. Create a serial dilution of the test compounds in culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5 µM β-naphthoflavone).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay:
-
Remove the treatment medium from the wells.
-
Lyse the cells using a reporter lysis buffer.
-
Add a luciferase assay substrate according to the manufacturer's instructions (e.g., Luciferase Assay System).
-
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLU) of the compound-treated wells to the vehicle control to determine the fold-activation of the AhR pathway.
Conclusion
Indole glucosinolates from cruciferous vegetables represent a promising source of bioactive compounds with significant potential for human health. Their breakdown products, I3C and DIM, exert pleiotropic effects, modulating key cellular pathways involved in carcinogenesis and inflammation, such as the AhR and NF-κB signaling pathways.[8] The variability in IG content across different vegetables and the impact of processing methods highlight the importance of standardized analytical techniques for accurate quantification. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in pharmacology, nutrition, and drug development to further explore the therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl hydrocarbon Receptor activation during in vitro and in vivo digestion of raw and cooked broccoli ( brassica oleracea var. Italica ) - Food & Function (RSC Publishing) DOI:10.1039/D0FO00472C [pubs.rsc.org]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 13. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Multifaceted Mechanisms of Action of Glucobrassicin Hydrolysis Products: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways influenced by indole-3-carbinol (B1674136) and its derivatives, providing a comprehensive resource for scientific and drug development professionals.
Introduction
Cruciferous vegetables, rich in glucosinolates, are a cornerstone of a healthy diet, with a growing body of evidence linking their consumption to a reduced risk of various cancers.[1][2] Upon consumption and breakdown of these vegetables, the glucosinolate glucobrassicin (B1234704) is hydrolyzed to produce indole-3-carbinol (I3C).[2][3][4] In the acidic environment of the stomach, I3C undergoes condensation to form a variety of biologically active products, most notably 3,3'-diindolylmethane (B526164) (DIM).[5][6][7] These compounds have garnered significant attention for their pleiotropic anti-cancer properties, targeting multiple signaling pathways involved in carcinogenesis.[8][9] This technical guide provides a detailed overview of the mechanisms of action of I3C and its derivatives, with a focus on their interaction with the aryl hydrocarbon receptor (AhR) and subsequent downstream effects on cell cycle regulation, apoptosis, and hormone metabolism.
Aryl Hydrocarbon Receptor (AhR) Signaling: A Central Hub
A primary mechanism by which I3C and its derivatives exert their effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7][10] In its inactive state, AhR resides in the cytoplasm as part of a protein complex.[11][12][13] Upon binding by ligands such as I3C and its condensation product indolo[3,2-b]carbazole (B1211750) (ICZ), the AhR complex translocates to the nucleus.[11][12][14] In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT).[11][12] This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[11][12]
Key target genes of the AhR signaling pathway include several cytochrome P450 enzymes, such as CYP1A1, CYP1A2, and CYP1B1.[11] This induction of metabolic enzymes plays a crucial role in the detoxification of carcinogens and the metabolism of steroid hormones.[7][9]
Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Modulation of Estrogen Metabolism and Signaling
I3C and DIM significantly influence estrogen metabolism, a key factor in the development of hormone-dependent cancers such as breast cancer.[15][16] They promote the 2-hydroxylation of estrogens, leading to an increased ratio of 2-hydroxyestrone (B23517) (a "good" estrogen metabolite) to 16α-hydroxyestrone (a "bad" estrogen metabolite).[1][15][16] This shift in metabolism is considered protective against hormone-related cancers.[15] The induction of CYP1A enzymes via AhR activation is a primary driver of this metabolic shift.[17]
Furthermore, I3C has been shown to induce the degradation of the estrogen receptor-alpha (ERα) protein.[18][19] This process is dependent on AhR activation and involves the ubiquitination and subsequent proteasomal degradation of ERα.[18][19] By reducing ERα levels, I3C can attenuate estrogenic signaling in cancer cells.[8]
Cell Cycle Arrest and Apoptosis Induction
A critical aspect of the anti-cancer activity of I3C and DIM is their ability to induce cell cycle arrest and apoptosis in cancer cells.[20][21][22]
G1 Cell Cycle Arrest
DIM has been demonstrated to induce a G1 cell cycle arrest in human breast cancer cells, irrespective of their estrogen receptor status.[20][23] This arrest is associated with a marked increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[20][23] The induction of p21 leads to a reduction in the activity of CDK2, a key regulator of the G1 to S phase transition.[20][23] Studies have shown that DIM-mediated induction of p21 is dependent on the Sp1 transcription factor.[23] Similarly, in prostate cancer cells, DIM induces G1 arrest by increasing the expression of the CDK inhibitor p27Kip1.[24]
DIM-Induced G1 Cell Cycle Arrest Pathway.
Induction of Apoptosis
I3C and its derivatives can trigger apoptosis, or programmed cell death, in various cancer cell lines.[21][22][25] The mechanisms underlying this pro-apoptotic effect are multifaceted and can involve both intrinsic and extrinsic pathways. I3C has been shown to induce apoptosis in gastric cancer cells through the mitochondrial pathway, characterized by the release of cytochrome c.[22] In chronic myelogenous leukemia cells, I3C promotes apoptosis by suppressing the STAT5 and Akt signaling pathways.[26] Furthermore, I3C can generate reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptosis.[27] In some cancer cell lines, the pro-apoptotic effects of I3C are dependent on AhR activation.[28]
Inhibition of Other Cancer-Related Pathways
Beyond AhR activation, estrogen metabolism, cell cycle, and apoptosis, I3C and DIM have been shown to modulate a variety of other signaling pathways implicated in cancer progression:
-
Akt Pathway: DIM can inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation, in breast, prostate, and pancreatic cancer cells.[21]
-
NF-κB Signaling: In prostate cancer cells, DIM has been observed to inhibit NF-κB signaling, a key pathway involved in inflammation and cell survival.[21]
-
Wnt/β-catenin Pathway: In colon cancer cells, DIM has been shown to inactivate the Wnt/β-catenin signaling pathway, leading to decreased expression of downstream targets that promote cell proliferation.[7]
-
Receptor Tyrosine Kinases: I3C has been found to inhibit the activation of several receptor tyrosine kinases, such as ErbB2, ErbB3, and c-Met, which are often overexpressed in lung cancer.[29]
Quantitative Data Summary
| Compound | Cell Line | Effect | IC50 / Effective Concentration | Reference |
| DIM | MCF-7 (Breast Cancer) | G1 Cell Cycle Arrest | Marked increase at 50 µM | [20] |
| DIM | MDA-MB-231 (Breast Cancer) | G1 Cell Cycle Arrest | Marked increase at 50 µM | [20] |
| I3C | AGS (Gastric Cancer) | Decreased Cell Viability | IC50 determined | [22] |
| I3C | H1299 (Lung Cancer) | Apoptosis Induction | Dose-dependent | [25] |
| I3C | Colorectal Cancer Cells | Decreased Cell Viability | Dose-dependent | [28] |
| DIM | LNCaP (Prostate Cancer) | Antiproliferative Effect | Significant inhibition | [24] |
| DIM | DU145 (Prostate Cancer) | Antiproliferative Effect | Significant inhibition | [24] |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine the ability of a test compound to activate the AhR signaling pathway.
Methodology:
-
Cell Culture: Human cancer cell lines known to express AhR (e.g., MCF-7, HepG2) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., I3C, DIM) or a vehicle control for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) can be used as a positive control.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of AhR target genes, such as CYP1A1.[28] The relative expression is normalized to a housekeeping gene (e.g., β-actin).
-
Data Analysis: The fold change in target gene expression in treated cells compared to control cells is calculated to determine the level of AhR activation.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a test compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cells are seeded and treated with the test compound or vehicle control for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the DNA content histogram.[20][23]
Workflow for Cell Cycle Analysis.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the induction of apoptosis by a test compound.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with the test compound or vehicle control.
-
Assay Reagent Addition: A luminogenic substrate for caspases-3 and -7 is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[28]
-
Data Analysis: The relative luminescence units (RLU) of treated cells are compared to control cells to determine the fold induction of apoptosis.
Cytochrome P450 Enzyme Activity Assay
Objective: To measure the inhibitory or inductive effect of a compound on specific CYP450 isoforms.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes (or recombinant CYP enzymes), a specific fluorescent substrate for the CYP isoform of interest, and a NADPH regenerating system is prepared.[30][31]
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate.
-
Fluorescence Measurement: The production of the fluorescent metabolite is measured over time using a fluorescence plate reader.[30]
-
Data Analysis: The rate of metabolite formation is calculated, and for inhibition assays, the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined.[31]
Conclusion
The hydrolysis products of glucobrassicin, particularly indole-3-carbinol and diindolylmethane, are potent modulators of multiple cellular signaling pathways that are critical in the development and progression of cancer. Their ability to activate the aryl hydrocarbon receptor, alter estrogen metabolism, induce cell cycle arrest, and promote apoptosis underscores their potential as chemopreventive and therapeutic agents. The detailed mechanisms and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the anti-cancer properties of these promising natural compounds. Further research, including well-designed clinical trials, is warranted to fully elucidate their therapeutic potential in humans.[32][33][34]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Diindolylmethane used for? [synapse.patsnap.com]
- 16. DIM (diindolylmethane) enhances metabolism of oestrogens - Cancer - Nutranews [nutranews.org]
- 17. dutchtest.com [dutchtest.com]
- 18. Indole-3-carbinol triggers aryl hydrocarbon receptor-dependent estrogen receptor (ER)alpha protein degradation in breast cancer cells disrupting an ERalpha-GATA3 transcriptional cross-regulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3,3'-Diindolylmethane (DIM) induces a G(1) cell cycle arrest in human breast cancer cells that is accompanied by Sp1-mediated activation of p21(WAF1/CIP1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 3,3′-Diindolylmethane Induces a G1 Arrest in Human Prostate Cancer Cells Irrespective of Androgen Receptor and p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indole-3-carbinol generates reactive oxygen species and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole-3-carbinol inhibited tobacco smoke carcinogen-induced lung adenocarcinoma in A/J mice when administered during the post-initiation or progression phase of lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. mskcc.org [mskcc.org]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. A phase I study of indole-3-carbinol in women: tolerability and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of Glucobrassicin Potassium Salt by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin (B1234704), the potassium salt of 3-indolylmethyl glucosinolate, is a prominent secondary metabolite found in Brassicaceae vegetables such as broccoli, cabbage, and kale.[1] As a precursor to biologically active compounds like indole-3-carbinol (B1674136), which are investigated for their potential health benefits, the accurate and precise quantification of glucobrassicin is crucial in phytochemical research, food science, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of glucosinolates.[2][3] This document provides a detailed protocol for the quantification of glucobrassicin potassium salt using a validated HPLC-UV method.
Principle of the Method
This method utilizes reversed-phase HPLC to separate glucobrassicin from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and a polar mobile phase.[4] Quantification is achieved by detecting the analyte using a UV detector at a wavelength where glucobrassicin exhibits strong absorbance, typically around 229 nm.[4] The concentration of glucobrassicin in a sample is determined by comparing its peak area to a calibration curve generated from certified reference standards. Pure reference substances are essential for accurate analysis, used for identification by retention time and for detector calibration.[5][6]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[4]
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
-
-
Chemicals and Reagents:
-
This compound salt certified reference standard (≥90.0% purity by HPLC).[7]
-
Sinigrin monohydrate (for use as an internal or external standard, optional but recommended).[8]
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (analytical grade).
-
Sodium acetate (B1210297) (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Cross-linked dextran (B179266) gel (e.g., Sephadex G-25).[2]
-
Aryl sulfatase (from Helix pomatia).
-
Sample Preparation
Sample preparation is a critical step to ensure the stability of glucosinolates and to remove interfering matrix components. Myrosinase, an enzyme present in plant tissues, can hydrolyze glucosinolates upon cell disruption, leading to inaccurate quantification.[9] Therefore, rapid enzyme inactivation is essential.
-
Sample Homogenization and Enzyme Inactivation:
-
Extraction:
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of 70% methanol to ensure complete extraction.
-
Pool the supernatants.
-
-
Desulfation (Ion-Exchange Chromatography):
-
Prepare a small column with a cross-linked dextran gel (e.g., Sephadex G-25).[2]
-
Condition the column with 20 mM sodium acetate (pH 5.5).[1][2]
-
Load the pooled supernatant onto the column.
-
Wash the column with deionized water to remove impurities.
-
Add a purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates.[1]
-
Freeze-dry the eluate.
-
-
Final Sample Preparation:
-
Reconstitute the dried eluate in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 150 mm, 3 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-15 min: 30% B
-
15-17 min: 30% to 5% B
-
17-25 min: 5% B[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 229 nm.[4]
-
Injection Volume: 10 µL.[4]
Calibration and Quantification
-
Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound salt reference standard (e.g., 1 mg/mL) in 70% methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to achieve concentrations ranging from 1 to 100 µg/mL.[4]
-
-
Calibration Curve:
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Quantification of Glucobrassicin in Samples:
-
Inject the prepared sample extracts.
-
Identify the glucobrassicin peak based on the retention time of the standard.
-
Calculate the concentration of glucobrassicin in the sample using the regression equation from the calibration curve.
-
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated HPLC method for glucobrassicin quantification.
Table 1: HPLC Method Validation Parameters for Glucobrassicin Quantification
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: Precision and Accuracy of the HPLC Method
| Parameter | Concentration Level | Relative Standard Deviation (RSD) |
| Intra-day Precision | Low QC | < 5% |
| Mid QC | < 5% | |
| High QC | < 5% | |
| Inter-day Precision | Low QC | < 10% |
| Mid QC | < 10% | |
| High QC | < 10% | |
| Accuracy (Recovery) | Low QC | 90 - 110% |
| Mid QC | 90 - 110% | |
| High QC | 90 - 110% |
Note: QC refers to Quality Control samples. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Signaling Pathway Diagram (Illustrative)
While glucobrassicin itself is not part of a signaling pathway, its breakdown product, indole-3-carbinol (I3C), is known to influence cellular signaling. The following diagram illustrates a simplified pathway affected by I3C.
Caption: Simplified pathway of glucobrassicin hydrolysis and I3C signaling.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucobrassicin, 20 mg, CAS No. 143231-38-3 | Glucosinolates as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Glucobrassicin Potassium from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate prevalent in Brassicaceae vegetables such as broccoli, cabbage, and mustard, is a compound of significant interest due to its potential health benefits, including anticancer properties. Upon enzymatic hydrolysis by myrosinase, glucobrassicin breaks down into various bioactive compounds, with indole-3-carbinol (B1674136) being a key product. For research and pharmaceutical applications, obtaining pure glucobrassicin, often in its stable potassium salt form, is crucial.
These application notes provide a detailed protocol for the extraction and purification of glucobrassicin potassium from plant tissue. The methodology is based on established solvent extraction and ion-exchange chromatography techniques, optimized for stability and yield of this indole glucosinolate.
Data Presentation
The yield of glucobrassicin can vary significantly depending on the plant species, cultivar, and extraction method employed. The following table summarizes representative quantitative data for glucobrassicin content in different Brassicaceae seeds, which are a rich source of this compound.
| Plant Species | Common Name | Glucobrassicin Content (μmol/g Dry Weight) | Reference |
| Raphanus raphanistrum | Wild Radish | Major Component | [1] |
| Raphanus sativus | Red Radish | 28.96 | [1] |
| Brassica oleracea var. botrytis | Cauliflower | Major Component | [1] |
Experimental Protocols
Principle
This protocol details the extraction of glucobrassicin from plant tissue, followed by purification using anion-exchange chromatography to isolate the glucobrassicin as its potassium salt. The initial extraction with an aqueous methanol (B129727) solution is designed to efficiently solubilize glucosinolates while simultaneously inactivating the endogenous myrosinase enzyme, which can otherwise lead to their degradation.[2][3][4] Indole glucosinolates like glucobrassicin are known to be thermally sensitive; therefore, excessive heat during extraction should be avoided to prevent degradation.[2] Subsequent purification on a DEAE (diethylaminoethyl) Sephadex column allows for the separation of anionic glucosinolates from other plant metabolites. Elution with potassium sulfate (B86663) then yields the desired this compound salt.
Materials and Reagents
-
Plant tissue (e.g., seeds, leaves, or florets of Brassica species)
-
Liquid nitrogen
-
70% (v/v) Methanol in deionized water
-
DEAE-Sephadex A-25
-
0.5 M Potassium sulfate (K₂SO₄) solution
-
Deionized water
-
Mortar and pestle or a suitable grinder
-
Centrifuge and centrifuge tubes
-
Chromatography column
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
-
HPLC system for analysis
Procedure
1. Plant Tissue Preparation
1.1. Harvest fresh plant material. For seeds, ensure they are mature and dry. For vegetative tissues, process them immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation.
1.2. Grind the plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder. This rapid freezing and grinding helps to minimize enzymatic degradation of glucosinolates.
2. Extraction
2.1. Weigh approximately 1 g of the powdered plant tissue into a centrifuge tube.
2.2. Add 10 mL of 70% methanol. Vortex the mixture thoroughly.
2.3. Incubate the mixture at 70°C for 30 minutes in a water bath. This step ensures the inactivation of myrosinase.[5] Note: For indole glucosinolates like glucobrassicin, which are heat-sensitive, prolonged exposure to high temperatures should be avoided. A 7% degradation of glucobrassicin has been observed after 10 minutes at 100°C.[2]
2.4. Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.
2.5. Carefully decant the supernatant into a new tube.
2.6. Re-extract the pellet with another 10 mL of 70% methanol, following steps 2.3 to 2.5, to maximize the yield.
2.7. Combine the supernatants from both extractions. This is the crude glucobrassicin extract.
3. Purification by Anion-Exchange Chromatography
3.1. Prepare a DEAE-Sephadex A-25 column. The column size will depend on the amount of extract. For a 1 g starting material, a 10 mL column is typically sufficient.
3.2. Equilibrate the column with deionized water.
3.3. Load the crude glucobrassicin extract onto the column. The anionic glucosinolates will bind to the positively charged DEAE resin.
3.4. Wash the column with 2-3 column volumes of deionized water to remove unbound impurities such as sugars and amino acids.
3.5. Elute the bound glucobrassicin by passing 2-3 column volumes of 0.5 M potassium sulfate solution through the column. The sulfate ions will displace the glucosinolate anions, which will elute as their potassium salts.
3.6. Collect the eluate containing the this compound salt.
4. Desalting and Lyophilization
4.1. The collected eluate will contain a high concentration of potassium sulfate. To remove the salt, the sample can be desalted using a suitable method such as solid-phase extraction (SPE) with a C18 cartridge or dialysis.
4.2. After desalting, concentrate the purified this compound salt solution using a rotary evaporator at a temperature not exceeding 40°C.
4.3. Freeze the concentrated solution and lyophilize it to obtain a dry, stable powder of this compound salt.
5. Quantification
5.1. The purity and concentration of the extracted this compound salt can be determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 229 nm.[6]
5.2. A standard curve should be prepared using a certified reference standard of this compound salt for accurate quantification.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Logical Relationship of Purification Steps
Caption: Ion-Exchange Purification of Glucobrassicin.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Glucobrassicin Potassium using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of glucobrassicin (B1234704) potassium. Detailed experimental protocols for one-dimensional (1D) and two-dimensional (2D) NMR techniques are outlined, along with tabulated NMR data to facilitate the identification and characterization of this important indole (B1671886) glucosinolate.
Introduction
Glucobrassicin is a prominent secondary metabolite found in cruciferous plants, such as those of the Brassica genus.[1] As a member of the glucosinolate family, it plays a significant role in plant defense mechanisms and has garnered considerable interest for its potential health benefits in humans upon consumption. The enzymatic hydrolysis of glucobrassicin yields various bioactive compounds, including indole-3-carbinol, which are subjects of ongoing research in drug development and nutritional science.[2][3] Accurate structural elucidation of glucobrassicin, typically isolated as its potassium salt, is fundamental for its quantification, metabolism studies, and the development of related therapeutic agents. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of its molecular structure.[4]
Structural Elucidation Workflow
The structural elucidation of glucobrassicin potassium via NMR spectroscopy follows a systematic workflow. This process begins with the acquisition of basic 1D spectra (¹H and ¹³C NMR) to identify the types and numbers of protons and carbons. Subsequently, 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms and build the molecular framework.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for the verification of the compound's identity and for detailed structural analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 7.25 | s | |
| H-4 | 7.65 | d | 7.9 |
| H-5 | 7.15 | t | 7.5 |
| H-6 | 7.08 | t | 7.5 |
| H-7 | 7.38 | d | 8.1 |
| H-1' | 4.95 | d | 9.8 |
| H-2' | 3.65 | t | 9.0 |
| H-3' | 3.45 | t | 9.0 |
| H-4' | 3.40 | t | 9.0 |
| H-5' | 3.55 | m | |
| H-6'a | 3.85 | dd | 12.0, 2.0 |
| H-6'b | 3.70 | dd | 12.0, 5.5 |
| CH₂ | 4.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C=N | 155.4 |
| C-2 | 124.5 |
| C-3 | 108.2 |
| C-3a | 127.8 |
| C-4 | 119.0 |
| C-5 | 121.8 |
| C-6 | 119.9 |
| C-7 | 111.7 |
| C-7a | 136.5 |
| C-1' | 82.0 |
| C-2' | 78.0 |
| C-3' | 81.5 |
| C-4' | 71.0 |
| C-5' | 78.5 |
| C-6' | 62.5 |
| CH₂ | 30.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample conditions.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
Homogenization: Vortex the sample until the solute is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the pipette during transfer.
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
Temperature: 298 K.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Number of Scans (NS): 4 to 16 per increment.
-
Increments (F1 dimension): 256 to 512.
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans (NS): 2 to 8 per increment.
-
Increments (F1 dimension): 128 to 256.
-
Spectral Width (SW): 12-16 ppm (¹H dimension) and 160-200 ppm (¹³C dimension).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 per increment.
-
Increments (F1 dimension): 256 to 512.
-
Spectral Width (SW): 12-16 ppm (¹H dimension) and 200-240 ppm (¹³C dimension).
-
Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.
-
Signaling Pathway: Enzymatic Hydrolysis of Glucobrassicin
Upon tissue damage in cruciferous plants, the enzyme myrosinase comes into contact with glucobrassicin, initiating a hydrolysis cascade that leads to the formation of several bioactive compounds. This pathway is of significant interest in pharmacology and drug development.
Conclusion
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. The application of 1D and 2D NMR techniques, as outlined in these protocols, provides a robust framework for the unambiguous assignment of all proton and carbon signals. The provided quantitative data serves as a reliable reference for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the biological activities and therapeutic potential of glucobrassicin and its derivatives.
References
Application Notes and Protocols for LC-MS/MS Analysis of Glucobrassicin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of glucobrassicin (B1234704) and its derivatives using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It includes comprehensive experimental protocols, data presentation in tabular format, and visualizations of the analytical workflow and relevant metabolic pathways.
Introduction
Glucobrassicin is a prominent glucosinolate found in Brassicaceae vegetables like broccoli, cabbage, and Brussels sprouts.[1][2][3] Upon plant tissue damage, glucobrassicin is hydrolyzed by the enzyme myrosinase to produce various bioactive compounds, including indole-3-carbinol (B1674136) (I3C) and its condensation product, 3,3'-diindolylmethane (B526164) (DIM).[2][3][4] These derivatives are of significant interest in drug development and nutritional science due to their potential anti-cancer and health-promoting properties.[1][3][4] Accurate and sensitive quantification of glucobrassicin and its derivatives is crucial for understanding their metabolic fate, bioavailability, and biological activity.[1][3] LC-MS/MS offers a highly selective and sensitive method for the analysis of these compounds in complex biological matrices.[1][5][6]
Experimental Protocols
A robust and reliable LC-MS/MS method involves several key steps, from sample preparation to data acquisition. The following protocols are synthesized from established methodologies.[1][5][6]
Sample Preparation
The primary goal of sample preparation is to efficiently extract the target analytes while preventing their enzymatic degradation.[1][5]
Materials and Reagents:
-
LC-MS grade methanol (B129727), acetonitrile, and ultrapure water[1]
-
LC-MS grade formic acid or ammonium (B1175870) formate[1]
-
Homogenizer or ball mill[1]
-
Vortex mixer[1]
-
Centrifuge[1]
-
Analytical balance[1]
-
Heating block or water bath[5]
-
Syringe filters (0.22 µm)
Procedure for Plant Material:
-
Freeze-dry the plant material to halt enzymatic activity and grind it into a fine powder using a homogenizer or ball mill.[5]
-
Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.[1]
-
Add 1 mL of 70-80% aqueous methanol (pre-heated to 70-75°C) to the tube. The heated solvent helps to inactivate the myrosinase enzyme.[1][5]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Incubate the sample in a heating block at 70-75°C for 10-20 minutes to ensure complete myrosinase inactivation.[1][5]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Procedure for Biological Fluids (e.g., Urine, Plasma): For the analysis of glucobrassicin metabolites like DIM in urine or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is often employed.[3][7][8]
-
To 1 mL of urine or plasma, add an internal standard (e.g., [2H2]DIM).[3][8]
-
Perform protein precipitation for plasma samples by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.
-
Proceed with a suitable extraction method like SPE for cleanup and concentration of the analytes.
-
Elute the analytes, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is typically achieved using a reversed-phase C18 column.[1][5]
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a low percentage of B, ramped up to a high percentage to elute the analytes, and then re-equilibrated to the initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions
Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1][9]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for intact glucosinolates and positive mode for some derivatives.[1][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ion Spray Voltage | 4500 - 5500 V |
| Temperature | 500 - 600 °C |
| Nebulizer Gas | Nitrogen |
| Curtain Gas | Nitrogen |
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for glucobrassicin and its derivatives based on published data.
Table 1: MRM Transitions for Glucobrassicin and its Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Role |
| Glucobrassicin | 447.1 | 259.1 | Negative | Quantifier |
| Glucobrassicin | 447.1 | 97.0 | Negative | Qualifier |
| 4-methoxyglucobrassicin | 477.1 | 289.1 | Negative | Quantifier |
| Neoglucobrassicin | 477.1 | 259.1 | Negative | Quantifier |
| Indole-3-carbinol (I3C) | 148.1 | 130.1 | Positive | Quantifier |
| 3,3'-diindolylmethane (DIM) | 247.1 | 130.1 | Positive | Quantifier |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Table 2: Method Validation Parameters
| Parameter | Value Range | Reference(s) |
| Linearity (R²) | > 0.99 | [1] |
| Recovery | 78% - 98% for most glucosinolates | [5] |
| Precision (RSD%) | < 15% | [6] |
| Limit of Quantification (LOQ) | 0.80–1.43 nmol/g (fresh weight) for intact GSLs | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Glucobrassicin Metabolic Pathway
Caption: Simplified metabolic pathway of glucobrassicin.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention | MDPI [mdpi.com]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary 3,3'-diindolylmethane: a biomarker of glucobrassicin exposure and indole-3-carbinol uptake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for enzymatic hydrolysis of glucobrassicin with myrosinase
Application Note and Protocol
Topic: Protocol for the Enzymatic Hydrolysis of Glucobrassicin (B1234704) with Myrosinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucobrassicin, an indole (B1671886) glucosinolate prevalent in cruciferous vegetables like broccoli and cabbage, is a precursor to biologically active compounds with potential chemopreventive properties.[1][2] Upon tissue damage, the enzyme myrosinase (EC 3.2.1.147) hydrolyzes glucobrassicin.[2] This reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone, indol-3-ylmethyl thiohydroxamate-O-sulfonate.[3] This intermediate spontaneously rearranges to form indol-3-ylmethyl isothiocyanate, which is highly unstable and has not been directly detected.[1] In aqueous solutions at neutral pH, it rapidly converts to indole-3-carbinol (B1674136) (I3C) and a thiocyanate (B1210189) ion.[1] I3C can further dimerize to form 3,3'-diindolylmethane (B526164) (DIM).[2][4] Under different conditions, such as the presence of epithiospecifier proteins (ESP), the reaction can yield indole-3-acetonitrile (B3204565) (I3CN).[4][5]
The generation of these indole derivatives is of significant interest in pharmacology and drug development due to their interaction with various cellular signaling pathways.[2][6] This document provides a detailed protocol for the controlled enzymatic hydrolysis of glucobrassicin using myrosinase to generate these indole products for research purposes.
Principle of the Method
The protocol is based on the in-vitro hydrolysis of a purified glucobrassicin substrate using a commercially available myrosinase enzyme preparation. The reaction is conducted under optimized conditions (pH, temperature) to favor the formation of indole-3-carbinol. The reaction progress can be monitored by measuring the depletion of the glucobrassicin substrate via High-Performance Liquid Chromatography (HPLC) or by identifying and quantifying the hydrolysis products using Gas Chromatography-Mass Spectrometry (GC-MS) after extraction.
Materials and Reagents
-
Glucobrassicin potassium salt (Substrate)
-
Myrosinase (from Sinapis alba (white mustard) seed, commercial preparation)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Deionized water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (B109758) (DCM, GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vials (e.g., 2 mL glass autosampler vials)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC system with UV detector
-
GC-MS system
Experimental Protocols
Workflow Overview
The overall experimental process involves the preparation of reactants, initiation and incubation of the enzymatic reaction, termination of the reaction, extraction of products, and subsequent analysis.
Caption: Experimental workflow for glucobrassicin hydrolysis.
Preparation of Solutions
-
Glucobrassicin Stock Solution (10 mM): Dissolve the appropriate amount of this compound salt in deionized water. For example, dissolve 5.26 mg of this compound salt (M.W. 526.5 g/mol ) in 1 mL of deionized water. Store on ice.
-
Myrosinase Stock Solution (1 mg/mL): Prepare a solution of myrosinase in 50 mM potassium phosphate buffer (pH 7.0). Keep the enzyme solution on ice at all times to prevent inactivation.[7]
-
Reaction Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0. A neutral pH is optimal for the formation of isothiocyanates and their derivatives while maintaining the stability of indole-3-carbinol, which is unstable under acidic conditions.[7][8]
Enzymatic Hydrolysis Protocol
-
Pre-warm a heating block or water bath to 37°C. This temperature is commonly used to ensure reliable myrosinase activity.[7]
-
In a 2 mL reaction vial, combine the following:
-
880 µL of 50 mM Potassium Phosphate Buffer (pH 7.0)
-
100 µL of 10 mM Glucobrassicin stock solution (final concentration: 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiate the reaction by adding 20 µL of the 1 mg/mL Myrosinase stock solution (final concentration: 0.02 mg/mL).
-
Vortex briefly and incubate at 37°C. The reaction time can be varied (e.g., 10, 30, 60 minutes) depending on the desired conversion rate. A 30-minute incubation is a typical starting point.[7]
-
Terminate the Reaction: Stop the hydrolysis by inactivating the myrosinase enzyme. This can be achieved by heating the reaction vial at 95-100°C for 5-10 minutes.[9]
Analysis of Substrate and Products
4.4.1 Method 1: HPLC-UV Analysis of Glucobrassicin Depletion
This method quantifies the remaining glucobrassicin to determine the extent of the reaction.
-
After terminating the reaction, cool the sample to room temperature.
-
Centrifuge the vial at 10,000 x g for 5 minutes to pellet the denatured enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC system with a C18 column.
-
Monitor the absorbance at 229 nm or 235 nm to detect glucosinolates.[10][11]
-
Quantify the glucobrassicin peak area against a standard curve prepared from the glucobrassicin stock solution.
4.4.2 Method 2: GC-MS Analysis of Hydrolysis Products
This method identifies and quantifies the volatile and semi-volatile hydrolysis products, primarily indole-3-carbinol and indole-3-acetonitrile.
-
After terminating the reaction, cool the sample to room temperature.
-
Add 500 µL of dichloromethane (DCM) to the reaction vial.
-
Vortex vigorously for 1 minute to extract the indole products into the organic layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the bottom organic (DCM) layer to a new clean vial.
-
Dry the DCM extract by passing it through a small column of anhydrous sodium sulfate.
-
Analyze 1 µL of the dried extract by GC-MS.[6][12] Compare the resulting mass spectra with a library (e.g., NIST) and known standards to identify the products.
Data Presentation
The following table summarizes the optimized and commonly cited conditions for the hydrolysis of glucosinolates by myrosinase.
| Parameter | Recommended Value / Range | Rationale & Reference |
| Substrate | Glucobrassicin | The target indole glucosinolate.[1] |
| Enzyme | Myrosinase | The specific enzyme responsible for glucosinolate hydrolysis.[7] |
| pH | 6.5 - 7.5 | Neutral pH favors isothiocyanate/indole-3-carbinol formation and stability.[7][8] Acidic conditions can lead to nitrile formation and I3C instability.[7][8] |
| Temperature | 37°C | Provides a reliable and high rate of reaction.[7] Myrosinase activity is stable up to 60°C but decreases at higher temperatures.[13] |
| Substrate Concentration | 0.2 mM - 1.0 mM | A concentration of 0.2 mM is effective for spectrophotometric assays.[7] Higher concentrations can be used for preparative hydrolysis. |
| Reaction Time | 10 - 60 minutes | Dependent on desired conversion. A 30-minute reaction is a common duration.[7] |
| Analysis Method | HPLC-UV (229-235 nm) / GC-MS | HPLC is used for quantifying the substrate (glucosinolate).[10][11] GC-MS is used for identifying volatile hydrolysis products like I3C and I3CN.[6][12] |
Troubleshooting
-
Low/No Activity:
-
Enzyme Inactivation: Ensure the myrosinase solution was kept on ice and used promptly. Avoid repeated freeze-thaw cycles.
-
Incorrect pH: Verify the pH of the buffer. Myrosinase activity is highly pH-dependent.
-
-
Unexpected Products (e.g., high I3CN):
-
Poor Product Extraction:
-
Emulsion Formation: If an emulsion forms during DCM extraction, centrifuge at a higher speed or for a longer duration.
-
Product Instability: Analyze samples promptly after extraction, as indole compounds can be unstable.
-
References
- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcirc.org [gcirc.org]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. tost.unise.org [tost.unise.org]
Applications of Glucobrassicin Potassium in Cancer Chemoprevention: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucobrassicin (B1234704), a prominent indole (B1671886) glucosinolate found in cruciferous vegetables, and its potassium salt, are of significant interest in the field of cancer chemoprevention. Upon enzymatic hydrolysis by myrosinase, glucobrassicin is converted into biologically active compounds, most notably indole-3-carbinol (B1674136) (I3C). I3C and its subsequent condensation product, 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anticancer properties. These compounds modulate a variety of cellular signaling pathways involved in carcinogenesis, including those regulating cell cycle progression, apoptosis, and cellular stress response. This document provides detailed application notes and experimental protocols for the study of glucobrassicin potassium in cancer chemoprevention research.
Application Notes
This compound serves as a stable precursor to the potent anti-cancer agent indole-3-carbinol (I3C). Its application in cancer chemoprevention studies is primarily centered on its ability to deliver I3C to cancer cells, thereby influencing various signaling pathways crucial for cancer cell survival and proliferation.
Key Research Applications:
-
In vitro assessment of anti-proliferative and apoptotic effects: this compound can be used in cell culture experiments to investigate its impact on the viability and growth of various cancer cell lines. The primary mechanism of action is through its conversion to I3C, which has been shown to induce cell cycle arrest and apoptosis.
-
Investigation of molecular mechanisms: Researchers can utilize this compound to study the modulation of key signaling pathways implicated in cancer, such as the NF-κB and Nrf2 pathways. Understanding these mechanisms is crucial for the development of targeted cancer therapies.
-
In vivo chemoprevention studies: Animal models are employed to evaluate the systemic effects of this compound on tumor development and progression. These studies provide valuable insights into its bioavailability, metabolism, and overall efficacy as a chemopreventive agent.
-
Drug development and lead compound identification: As a naturally occurring compound with demonstrated anti-cancer activity, glucobrassicin and its derivatives serve as a basis for the development of novel chemopreventive and therapeutic drugs.
Quantitative Data Summary
The majority of quantitative data available focuses on the bio-active hydrolysis product of glucobrassicin, indole-3-carbinol (I3C), and its dimer, 3,3'-diindolylmethane (DIM).
Table 1: In Vitro Efficacy of Indole-3-Carbinol (I3C) on Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Concentration | Effect |
| HT-29 | Colorectal Cancer | Cell Viability (MTT assay) | IC50: 22.4 µM | Inhibition of cell proliferation[1] |
| HCT116 | Colorectal Cancer | Cell Viability (MTT assay) | IC50: 0.34 µM (for a derivative) | Inhibition of cell proliferation[1] |
| A549 | Lung Cancer | Cell Viability (72h) | IC50: 10.29 ± 0.66 µM | Inhibition of cell proliferation[2] |
| PC-3 | Prostate Cancer | Cell Viability | IC50: 10-50 µM | Inhibition of cell proliferation[1] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | IC50: 10-50 µM | Inhibition of cell proliferation[1] |
Table 2: In Vivo Efficacy of Indole-3-Carbinol (I3C) and its Derivatives
| Animal Model | Cancer Type | Compound | Dosage | Effect |
| Athymic nude mice | Human T-ALL xenograft | Dietary I3C | 500 and 2,000 ppm | Lower inhibitory effect on tumor growth compared to DIM[3] |
| Athymic nude mice | Human T-ALL xenograft | Dietary DIM | 100 ppm | Significant inhibition of tumor volume and doubling time[3] |
Experimental Protocols
Protocol 1: In Vitro Anti-Proliferation Assay using MTT
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound salt
-
Myrosinase enzyme
-
Cancer cell line (e.g., HT-29, HCT116)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile distilled water. Further dilutions are made in the complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. To facilitate the conversion to I3C, myrosinase can be added to the media. A control group should be treated with the vehicle only.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in the NF-κB and Nrf2 signaling pathways.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against p65 (NF-κB), IκBα, Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways
Caption: this compound's chemopreventive signaling.
Experimental Workflow
References
Application Notes and Protocols for Glucobrassicin Potassium in Allelopathy and Weed Management Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glucobrassicin (B1234704) potassium in studying plant allelopathy and its potential for weed management. Detailed protocols for key experiments are provided to facilitate research in this area.
Introduction
Glucobrassicin, an indole (B1671886) glucosinolate found in Brassicaceae species, and its potassium salt are of significant interest in plant science due to their role in plant defense and allelopathy.[1][2] Upon tissue damage, glucobrassicin is hydrolyzed by the enzyme myrosinase into several bioactive compounds, primarily the unstable indol-3-ylmethylisothiocyanate, which rapidly converts to other products, including indole-3-carbinol (B1674136) (I3C) and thiocyanate (B1210189) ions (SCN⁻).[3][4] These breakdown products have demonstrated allelopathic effects, inhibiting seed germination and plant growth, making glucobrassicin a candidate for the development of bioherbicides.
Data Presentation
The following tables summarize the quantitative data on the allelopathic effects of glucobrassicin and its key breakdown products on various plant species.
Table 1: Allelopathic Effects of Glucobrassicin and its Breakdown Products on Weed Seed Germination
| Compound | Target Weed Species | Concentration | Inhibition of Germination (%) | Reference |
| Brassica napus (source of glucobrassicin) shoot extract | Amaranthus retroflexus | 10% (w/v) | 85% | [5] |
| Brassica napus (source of glucobrassicin) shoot extract | Solanum nigrum | 10% (w/v) | 78% | [5] |
| Sinapis alba (source of sinalbin, produces SCN⁻) seed meal | Daucus carota | 2 t ha⁻¹ | Significant emergence inhibition | [6][7] |
| Methylisothiocyanate (related isothiocyanate) | Various weed species | 211 µmol kg⁻¹ soil | Significant germination delay/reduction | [8] |
Table 2: Allelopathic Effects of Glucobrassicin Breakdown Products on Weed Seedling Growth
| Compound | Target Weed Species | Concentration | Inhibition of Root Elongation (%) | Inhibition of Shoot Elongation (%) | Reference |
| Indole-3-carbinol (I3C) | Arabidopsis thaliana | Dose-dependent | Rapid and reversible inhibition | Not specified | [1] |
| Brassica napus shoot extract | Amaranthus retroflexus | 10% (w/v) | 92% | 88% | [5] |
| Potassium Thiocyanate (KSCN) | Phaseolus vulgaris | 5 mg/L | Growth observed | Growth observed | [9] |
| Potassium Thiocyanate (KSCN) | Phaseolus vulgaris | >5 mg/L | Growth inhibition | Growth inhibition | [9] |
| Potassium Thiocyanate (KSCN) | Nicotiana tabacum | ≥5 mg/L | Complete growth inhibition | Complete growth inhibition | [9] |
| Allyl isothiocyanate (from Sinigrin) | Lactuca sativa | 27.47 ± 6.46 µmole g⁻¹ | Significant inhibition | Significant inhibition | [10] |
Signaling Pathways and Mechanisms of Action
The allelopathic effects of glucobrassicin are mediated by its breakdown products, which influence various physiological and molecular processes in target plants.
Indole-3-Carbinol (I3C) Signaling
Indole-3-carbinol has been shown to interfere with auxin signaling, a critical pathway for plant growth and development.[1] I3C acts as an antagonist to the auxin receptor TIR1, inhibiting auxin-induced gene expression. This disruption leads to a cessation of cell division in the root meristem and a subsequent inhibition of root elongation.[1]
Thiocyanate (SCN⁻) Phytotoxicity
Thiocyanate ions are known to be phytotoxic, although the precise signaling pathways are less defined than those for I3C.[9] SCN⁻ can interfere with various metabolic processes, leading to reduced growth and, at higher concentrations, plant death.[9] The mechanism is thought to involve the disruption of essential enzyme functions and nutrient uptake.
Experimental Protocols
Protocol 1: Weed Seed Germination Bioassay
This protocol is designed to assess the allelopathic effect of glucobrassicin potassium on the seed germination of various weed species in a controlled laboratory setting.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Solanum nigrum)
-
Sterile Petri dishes (9 cm)
-
Sterile filter paper (Whatman No. 1 or equivalent)
-
Sterile distilled water
-
Growth chamber or incubator with controlled temperature and light
-
Micropipettes
-
Ethanol (B145695) (70%) for surface sterilization
-
Sodium hypochlorite (B82951) solution (1%)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mM). A control with only sterile distilled water should be included.
-
-
Seed Sterilization:
-
Surface sterilize the weed seeds by immersing them in 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes.
-
Rinse the seeds thoroughly with sterile distilled water (3-5 times).
-
-
Bioassay Setup:
-
Place two layers of sterile filter paper in each sterile Petri dish.
-
Pipette 5 mL of the respective test solution (or control) onto the filter paper in each Petri dish.
-
Place a predetermined number of sterilized seeds (e.g., 25 or 50) evenly on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber or incubator at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 12h light/12h dark) or in complete darkness, depending on the germination requirements of the target weed species.
-
-
Data Collection:
-
Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
Calculate the germination percentage for each treatment and the control.
-
Experimental Workflow:
Protocol 2: Root Elongation Inhibition Assay
This protocol assesses the effect of this compound on the early seedling growth, specifically root elongation, of target weed species.
Materials:
-
This compound
-
Pre-germinated seedlings of target weed species (with radicle length of 2-3 mm)
-
Sterile Petri dishes (9 cm) or square plastic plates
-
Sterile filter paper or 0.8% agar (B569324) medium
-
Sterile distilled water
-
Growth chamber or incubator
-
Ruler or digital caliper
-
Image analysis software (optional)
Procedure:
-
Preparation of Test Media:
-
If using agar, prepare a 0.8% agar solution in sterile distilled water and autoclave. Cool to approximately 45-50°C and add the appropriate amount of this compound stock solution to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM). Pour the agar into the Petri dishes and allow it to solidify.
-
If using filter paper, prepare the this compound solutions as described in Protocol 1.
-
-
Seedling Preparation:
-
Germinate weed seeds in sterile distilled water or on moist filter paper in the dark until the radicles are 2-3 mm in length.
-
-
Bioassay Setup:
-
If using agar plates, place a single pre-germinated seedling on the surface of the agar in each Petri dish.
-
If using filter paper, moisten the filter paper with the test solutions and place the pre-germinated seedlings on top.
-
Orient the plates vertically to allow for downward root growth.
-
-
Incubation:
-
Place the plates in a growth chamber at a constant temperature (e.g., 25°C) in the dark or with a defined photoperiod.
-
-
Data Collection:
-
After a set period (e.g., 48 or 72 hours), measure the length of the primary root of each seedling.
-
Measurements can be made using a ruler, digital caliper, or by capturing images and using image analysis software for more precise measurements.
-
Calculate the percentage of root growth inhibition compared to the control.
-
Experimental Workflow:
References
- 1. Indole-3-carbinol: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Ionic thiocyanate (SCN(-)) production, fate, and phytotoxicity in soil amended with Brassicaceae seed meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. terra-religata.se [terra-religata.se]
- 8. Collection - Ionic Thiocyanate (SCNâ) Production, Fate, and Phytotoxicity in Soil Amended with Brassicaceae Seed Meals - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 9. Influence of ionic thiocyanate on growth of cabbage, bean, and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and storage of a stable glucobrassicin potassium stock solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate found in cruciferous vegetables, and its hydrolysis products, such as indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), are of significant interest in biomedical research for their potential chemopreventive properties.[1][2][3] Proper preparation and storage of glucobrassicin potassium salt stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of stable aqueous stock solutions of this compound salt and summarizes storage conditions to ensure its integrity. Additionally, it outlines the key signaling pathways affected by its bioactive derivatives.
Preparation of this compound Salt Stock Solution
This protocol details the steps for preparing a stable aqueous stock solution of this compound salt.
Materials:
-
This compound salt (powder form)
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes for aliquots
Protocol:
-
Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound salt.
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the required volume of sterile, nuclease-free water to achieve the desired concentration. A solubility of up to 125 mg/mL has been reported.[4]
-
For concentrations at the higher end of the solubility range, sonication in an ultrasonic water bath is recommended to facilitate dissolution.[4] Sonicate in short bursts, allowing the solution to cool between intervals to prevent degradation.
-
-
Sterilization:
-
Once the this compound salt is fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.[4] This step is crucial for preventing microbial contamination, especially for long-term storage.
-
-
Aliquoting:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound.[4]
-
-
Labeling and Storage:
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Immediately transfer the aliquots to the appropriate storage temperature (see Section 2 for details).
-
Storage and Stability of this compound Salt Stock Solutions
Proper storage is essential to maintain the stability and bioactivity of this compound salt stock solutions.
Storage Recommendations:
| Storage Temperature | Duration | Storage Conditions |
| -80°C | Up to 6 months | Sealed, protected from light[4] |
| -20°C | Up to 1 month | Sealed, protected from light[4] |
| 4°C | Short-term (e.g., up to 24 hours) | Protected from light |
Stability Data Summary:
Quantitative stability data for pure this compound salt in aqueous solution under various pH and light conditions is not extensively available in the literature. However, studies on glucobrassicin in plant matrices provide some insights into its general stability.
| Condition | Observation | Reference |
| Temperature | Indole glucosinolates are generally more heat-labile than aliphatic glucosinolates. | [5] |
| At 4°C, no significant loss of total glucosinolates was observed in broccoli, kohlrabi, and cabbage. | [5][6] | |
| A 12-32% decrease in glucobrassicin was observed in boiled white cabbage after 24 hours of storage at 4°C.[7] | [7] | |
| pH | The stability of glucosinolates can be pH-dependent, with myrosinase activity (the enzyme that hydrolyzes glucosinolates) being influenced by pH. | [8] |
| Light | Stock solutions should be stored in light-protected tubes to prevent potential photodegradation. | [4] |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for the preparation of a stable this compound salt stock solution.
Caption: Workflow for preparing a stable glucobrassicin stock solution.
Signaling Pathway of Glucobrassicin Hydrolysis Products
Glucobrassicin is a precursor to the bioactive compounds indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM).[3][9] These molecules exert their effects by modulating various signaling pathways implicated in cancer development.[10][11][12]
Caption: Signaling pathways modulated by glucobrassicin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 10. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 12. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Isolating Glucosinolates from Plant Extracts: A Guide to Solid-Phase Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols and comparative data for the solid-phase extraction (SPE) of glucosinolates from plant extracts. Glucosinolates, a class of sulfur-containing secondary metabolites found predominantly in Brassicaceae vegetables, are of significant interest due to their roles in plant defense and their potential health benefits for humans. Accurate and efficient isolation of these compounds is crucial for further research and development. This document outlines a modern SPE-based method as a simpler and more efficient alternative to the traditional ISO 9167-1 method, which relies on self-prepared ion-exchange columns.[1][2][3]
Introduction to Solid-Phase Extraction for Glucosinolates
Glucosinolates exist as anions in their natural state, making anion exchange chromatography a primary mechanism for their selective isolation from complex plant matrices.[1] Solid-phase extraction (SPE) utilizes cartridges with specific sorbents to retain the target analytes while allowing interfering compounds to pass through. For glucosinolate purification, weak anion exchange (WAX) cartridges, such as those with dimethylaminopropyl (DEA) or other weak anion exchange functionalities, have proven effective.[1][4][5] This approach not only simplifies the purification process but also enhances reproducibility and accuracy compared to older methods.[1]
Comparative Analysis of SPE Methods
Recent studies have demonstrated that commercially available SPE cartridges can yield comparable or even higher quantifications of total and individual glucosinolates compared to the standard ISO 9167-1 method.[1] The following tables summarize the quantitative data from a comparative study on certified rapeseed (ERM-BC367) and various Brassicaceae vegetables.
Table 1: Comparison of Total and Individual Glucosinolate Content in Certified Rapeseed (ERM-BC367) using ISO and SPE Methods [1]
| Glucosinolate | ISO Method (µmol/g) | SPE Method (µmol/g) | Significance |
| Progoitrin (PRO) | 10.5 ± 0.5 | 11.2 ± 0.3 | Not significant |
| Epiprogoitrin (EPRO) | 1.2 ± 0.1 | 1.3 ± 0.1 | Not significant |
| Glucoalyssin (ALY) | 0.8 ± 0.1 | 0.9 ± 0.1 | Not significant |
| Gluconapoleiferin (GNL) | 1.5 ± 0.1 | 1.6 ± 0.1 | Not significant |
| Gluconapin (GNA) | 2.5 ± 0.2 | 2.7 ± 0.1 | Not significant |
| 4-hydroxyglucobrassicin (4OH) | 0.7 ± 0.1 | 0.8 ± 0.1 | Not significant |
| Glucobrassicanapin (GBN) | 3.0 ± 0.2 | 3.2 ± 0.2 | Not significant |
| Gluconasturtiin (NAS) | 0.3 ± 0.0 | 0.3 ± 0.0 | Not significant |
| Total Glucosinolates (T_GLS) | 20.5 ± 1.3 | 22.0 ± 1.0 | Not significant |
Data are expressed as mean ± standard deviation (n=3). A paired t-test was used for statistical analysis, with p < 0.05 considered statistically significant.
Table 2: Comparison of Total Glucosinolate Content in Various Brassicaceae Vegetables using ISO and SPE Methods [1]
| Vegetable | ISO Method (µmol/g) | SPE Method (µmol/g) | Significance |
| Red Cabbage | 18.85 | 26.61 | Significant |
| Broccoli | 5.87 | 6.45 | Not significant |
| Arugula | 4.21 | 4.53 | Not significant |
| Kale | 10.12 | 11.23 | Not significant |
| China Rose Radish | 2.54 | 2.89 | Not significant |
| Collard | 7.89 | 8.54 | Not significant |
Significance was determined by a paired t-test (p < 0.05).
Experimental Protocols
This section provides detailed methodologies for glucosinolate extraction and purification using a weak anion exchange SPE cartridge, followed by analysis using Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS).
Protocol 1: Plant Material Extraction
-
Sample Preparation: Weigh 200 mg of freeze-dried and finely ground plant material into a 15 mL tube.[1]
-
Initial Extraction: Add 5 mL of 70% methanol (B129727) pre-heated to 75 °C. Vortex for 30 seconds.[1]
-
Internal Standard: Add 200 µL of a 5 mmol/L sinigrin (B192396) monohydrate solution as an internal standard.[1]
-
Heating: Place the tube in a 75 °C water bath for 20 minutes to inactivate myrosinase enzymes.[1][6]
-
Volume Adjustment: After cooling to room temperature, add 70% methanol to compensate for any solvent evaporation.[1]
-
Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes.[1]
-
Supernatant Collection: Carefully collect the supernatant for SPE cleanup.
Protocol 2: Solid-Phase Extraction (SPE) using a Weak Anion Exchange Cartridge
This protocol is optimized for a dimethylaminopropyl (DEA)-based weak anion exchange SPE cartridge.[1]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 x 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 x 1 mL of deionized water.[1]
-
Sample Loading: Load 1 mL of the plant extract supernatant onto the cartridge.
-
Washing:
-
Wash the cartridge with 2 x 1 mL of an ammonium (B1175870) acetate (B1210297) aqueous solution to remove impurities.[1]
-
Wash the cartridge with 2 x 1 mL of methanol to remove any remaining non-polar compounds.[1]
-
-
Elution: Elute the retained glucosinolates with 2 x 1 mL of a 5% ammonium hydroxide (B78521) solution in methanol.[1]
Protocol 3: Desulfation and Sample Preparation for HPLC Analysis
For analysis of desulfo-glucosinolates, which is a common practice for HPLC-UV detection, an additional enzymatic step is required.[6]
-
pH Adjustment: Adjust the pH of the eluent from the SPE step to 4.5-5.0 using formic acid.[1]
-
Sulfatase Treatment: Add 100 µL of a sulfatase working solution and allow the reaction to proceed overnight at room temperature with shaking.[1]
-
Enzyme Removal: Remove the sulfatase enzyme by centrifugation using a 3k Dalton molecular weight cutoff centrifugal filter at 10,000 rpm for 15 minutes.[1]
-
Final Sample: The collected flow-through contains the desulfo-glucosinolates and is ready for UHPLC-HRMS or HPLC-PDA analysis. Store at -20 °C until analysis.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for glucosinolate extraction and purification.
Caption: Workflow for Glucosinolate Isolation using SPE.
Conclusion
The use of commercially available weak anion exchange solid-phase extraction cartridges offers a robust, efficient, and simplified method for the isolation of glucosinolates from plant extracts.[1][3] This approach provides comparable or superior recovery to the traditional ISO method, with the added benefits of reduced sample preparation time and potential for automation.[1] The detailed protocols and comparative data presented in this application note should serve as a valuable resource for researchers in natural product chemistry, food science, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method | Semantic Scholar [semanticscholar.org]
- 3. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving glucobrassicin potassium stability during extraction and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of glucobrassicin (B1234704) potassium salt during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is glucobrassicin potassium, and why is its stability a concern?
Glucobrassicin is an indole (B1671886) glucosinolate found in cruciferous plants. In nature, it exists as a potassium salt.[1] Its stability is a significant concern because it is prone to degradation by the endogenous plant enzyme myrosinase, as well as by heat and unfavorable pH conditions during extraction and analysis.[[“]][3] This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main degradation pathways of glucobrassicin?
The two primary degradation pathways for glucobrassicin are:
-
Enzymatic Degradation: When plant tissues are disrupted, the myrosinase enzyme comes into contact with glucobrassicin, hydrolyzing it into unstable intermediates that can form various products, including indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile.[[“]][4]
-
Thermal Degradation: High temperatures, especially above 100°C, can cause the thermal breakdown of glucobrassicin. Indole glucosinolates like glucobrassicin are generally more susceptible to heat than aliphatic glucosinolates.[3][5]
Q3: How does pH affect the stability of glucobrassicin?
The pH of the extraction and analysis medium significantly influences the stability and degradation products of glucobrassicin. At neutral pH, the enzymatic degradation of glucobrassicin is rapid, primarily yielding indole-3-carbinol.[[“]] Under acidic conditions, this enzymatic degradation is slower.[[“]] The formation of different breakdown products is also pH-dependent, with acidic conditions favoring the formation of nitriles.[6]
Q4: What are the optimal storage conditions for plant samples to be analyzed for glucobrassicin content?
To minimize glucobrassicin degradation during storage, it is crucial to inhibit myrosinase activity. The recommended procedure is to immediately freeze fresh plant material in liquid nitrogen and store it at -80°C.[7] If freeze-drying is performed, the lyophilized powder should be stored in a desiccated environment at -20°C or lower to prevent degradation.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Extraction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low glucobrassicin yield | Incomplete inactivation of myrosinase. | Ensure rapid and effective myrosinase inactivation by using boiling methanol (B129727) or water for extraction. | [8] |
| Inefficient extraction from the plant matrix. | Optimize the extraction solvent and conditions. A common method is extraction with 70% methanol at 70-80°C. | [8] | |
| Variable results between replicates | Non-homogenous sample. | Thoroughly homogenize the plant material, preferably by grinding frozen samples under liquid nitrogen. | [9] |
| Inconsistent extraction times or temperatures. | Standardize all extraction parameters for all samples. |
HPLC Analysis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Peak tailing | Secondary interactions between glucobrassicin and the stationary phase (e.g., residual silanols). | Use a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) to suppress silanol (B1196071) activity. Consider using an end-capped C18 column. | [10] |
| Column overload. | Reduce the injection volume or dilute the sample. | [11] | |
| Ghost peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases. | [12][13] |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method and run a blank gradient between samples. | [14] | |
| Poor peak resolution | Inappropriate mobile phase gradient. | Optimize the gradient profile to improve the separation of glucobrassicin from other components. | |
| Column degradation. | Replace the guard column or the analytical column. | [11] | |
| Baseline drift or noise | Mobile phase not properly degassed. | Degas the mobile phase using sonication or an online degasser. | |
| Contaminated detector flow cell. | Flush the flow cell with an appropriate cleaning solution. |
Data on Glucobrassicin Stability
The following tables summarize the effects of temperature and storage conditions on the stability of glucobrassicin.
Table 1: Effect of Temperature on Glucobrassicin Degradation
| Temperature (°C) | Condition | Effect on Glucobrassicin | Citation(s) |
| 100 | Heating in red cabbage | More stable compared to Brussels sprouts. | [3] |
| 100 | Heating in Brussels sprouts | Higher degradation rate compared to red cabbage and broccoli. | [3] |
| < 100 | Thermal treatment | Indole glucosinolates like glucobrassicin show a higher degree of degradation compared to aliphatic glucosinolates. | [5] |
| 120 | Blanching of broccoli (120 sec) | Significant decrease in total glucosinolates, with glucobrassicin being one of the affected compounds. | [7] |
Table 2: Effect of Storage Conditions on Glucobrassicin Content
| Storage Temperature (°C) | Duration | Vegetable | Effect on Glucobrassicin | Citation(s) |
| 4 | 24 hours | Boiled white cabbage | Least significant loss (12-32%) compared to other glucosinolates. | [15] |
| 4 | 5 days | Cauliflower | Decreased by 5%. | [7] |
| 4 | 10 days | Broccoli, Kohlrabi, Cabbage | No significant loss; in some cases, an increase was observed. | [7] |
Experimental Protocols
Protocol 1: Extraction of Glucobrassicin from Plant Material
This protocol is adapted from established methods for glucosinolate extraction.[8]
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 100 mg of freeze-dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol (70°C).
-
Immediately vortex the tube for 1 minute to ensure thorough mixing and inactivation of myrosinase.
-
Incubate the tube in a water bath at 70°C for 10 minutes.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until HPLC analysis.
Protocol 2: HPLC Analysis of Glucobrassicin
This protocol provides a general method for the analysis of glucobrassicin. Method optimization may be required depending on the specific HPLC system and column.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-30% B (linear gradient)
-
15-18 min: 30-95% B (linear gradient)
-
18-20 min: 95% B (hold)
-
20-22 min: 95-5% B (linear gradient)
-
22-25 min: 5% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a standard solution of this compound to determine its retention time and peak shape.
-
Inject the prepared plant extracts.
-
Quantify the glucobrassicin content in the samples by comparing the peak area with a calibration curve generated from standard solutions of known concentrations.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for glucobrassicin analysis.
References
- 1. lornajane.net [lornajane.net]
- 2. consensus.app [consensus.app]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. bvchroma.com [bvchroma.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in glucobrassicin HPLC chromatograms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak resolution in glucobrassicin (B1234704) HPLC chromatograms.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution in HPLC can manifest as peak tailing, peak fronting, or broad peaks, leading to inaccurate quantification and identification.[1] This guide provides a systematic approach to troubleshooting these issues in glucobrassicin analysis.
1. Why is my glucobrassicin peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[2][3]
-
Cause 1: Secondary Interactions with Stationary Phase: Glucobrassicin, with its polar functional groups, can interact with active sites on the silica-based stationary phase, particularly residual silanol (B1196071) groups.[4] These secondary interactions can cause some molecules to lag behind, resulting in a tailing peak.[4][5]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[5]
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of available free silanol groups.[5]
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active sites on the stationary phase.[4]
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3]
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
2. What causes my glucobrassicin peak to show fronting?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.[2][4]
-
Cause 1: Sample Overload (Concentration): A highly concentrated sample can lead to a non-linear distribution between the mobile and stationary phases, causing the peak to front.[2][3]
-
Cause 2: Poor Sample Solubility: If the sample solvent is stronger than the mobile phase, the analyte may not partition correctly onto the stationary phase, leading to fronting.[4][5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
-
Cause 3: Column Collapse: Operating at a pH or temperature outside the column's recommended range can cause the stationary phase to collapse, leading to peak fronting.[4][5]
-
Solution: Ensure the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.
-
3. Why are my glucobrassicin peaks broad?
Broad peaks can result from a loss of column efficiency and can compromise resolution, especially for closely eluting compounds.[7]
-
Cause 1: High Flow Rate: A flow rate that is too high can reduce the time for proper partitioning of the analyte between the mobile and stationary phases, leading to band broadening.[8][9]
-
Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[10]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Cause 3: Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, leading to broader peaks.[8][9]
-
Solution: Use a column oven to maintain a stable and elevated temperature.[8] Increased temperature can also decrease mobile phase viscosity and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for glucobrassicin analysis?
A reversed-phase C18 column is commonly used for the analysis of glucosinolates like glucobrassicin.[11][12] Using an end-capped C18 column can help to minimize peak tailing caused by interactions with residual silanol groups.[5] For analyzing a wide range of glucosinolates with varying polarities, an Ultra Aqueous C18 column can be effective without the need for ion-pairing reagents.[13]
Q2: How do I optimize the mobile phase for better glucobrassicin peak resolution?
Optimizing the mobile phase is crucial for achieving good resolution.[7][8]
-
Solvent Composition: In reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the ratio of organic solvent to water will change the retention time and can improve the separation of closely eluting peaks.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for samples containing compounds with a wide range of polarities.[8][13]
-
pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, which in turn influences retention and peak shape.[1] For glucobrassicin, maintaining a slightly acidic pH can help to suppress the ionization of silanol groups on the column, reducing peak tailing.[5]
-
Buffers: Using a buffer in the aqueous portion of the mobile phase helps to maintain a stable pH.[1]
Q3: What are the key considerations for sample preparation when analyzing glucobrassicin?
Proper sample preparation is critical for reliable HPLC analysis and to prevent issues like column clogging and poor peak shape.[14]
-
Extraction: Glucosinolates are typically extracted from plant material using a solvent like 70% methanol.[12]
-
Purification: The extract is often purified using an ion-exchange column to remove interfering compounds.[11]
-
Desulfation: A common step in glucosinolate analysis is enzymatic desulfation using sulfatase.[11][15] This removes the sulfate (B86663) group, and the resulting desulfoglucosinolates are then analyzed by HPLC.[11] However, incomplete desulfation can lead to unreliable results.[16]
-
Filtration: Before injection, the final sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.[17]
Q4: Can temperature affect my glucobrassicin chromatogram?
Yes, temperature plays a significant role in HPLC separations.
-
Improved Efficiency: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to better mass transfer and sharper peaks.[8]
-
Analyte Stability: It is important to consider the thermal stability of glucobrassicin. High temperatures could potentially lead to its degradation.[15][18] A balance must be found between improving chromatographic efficiency and maintaining the integrity of the analyte.
Quantitative Data Summary
The following table summarizes typical HPLC parameters for glucobrassicin analysis, providing a starting point for method development and troubleshooting.
| Parameter | Typical Starting Condition | Troubleshooting Adjustment for Poor Resolution | Expected Outcome |
| Column | C18, 5 µm, 4.6 x 250 mm | Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. | Increased column efficiency (N), leading to sharper peaks and better resolution.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Adjust pH (e.g., to 2.5-3.0) to reduce silanol interactions. | Improved peak symmetry by minimizing tailing.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Modify the gradient slope (make it shallower) or change the organic solvent. | Alter selectivity (α) to improve separation of co-eluting peaks.[7][8] |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.8 mL/min). | Increased retention time and potentially better resolution, but longer analysis time.[8][9] |
| Column Temperature | Ambient | Increase temperature (e.g., to 30-40 °C). | Decreased mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[8] |
| Injection Volume | 10-20 µL | Decrease injection volume or dilute the sample. | Mitigate peak fronting or tailing caused by column overload.[2][3] |
| Detection | UV at 229 nm | Ensure the detector lamp is functioning correctly and the flow cell is clean. | Improved signal-to-noise ratio and stable baseline.[19] |
Experimental Protocol: HPLC Analysis of Desulfo-Glucobrassicin
This protocol is a generalized procedure based on common methods for glucosinolate analysis.[11][12]
-
Extraction:
-
Homogenize 100 mg of freeze-dried plant material in 2 mL of 70% methanol.
-
Heat the mixture at 70°C for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes and collect the supernatant.
-
-
Ion-Exchange Chromatography:
-
Prepare a small column with a slurry of DEAE-Sephadex A-25.
-
Load the supernatant onto the column.
-
Wash the column with water to remove impurities.
-
-
Desulfation:
-
Add a solution of purified aryl sulfatase to the column and incubate overnight at room temperature.
-
-
Elution and Sample Preparation:
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
Freeze-dry the eluate.
-
Reconstitute the sample in a known volume of mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be 5% B to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 229 nm.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: Interaction of glucobrassicin with HPLC stationary phase.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thamesrestek.co.uk [thamesrestek.co.uk]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Myrosinase for Complete Glucobrassicin Hydrolysis
Welcome to the technical support center for optimizing myrosinase-catalyzed hydrolysis of glucobrassicin (B1234704). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for myrosinase activity with glucobrassicin?
A1: Myrosinase activity is highly dependent on pH. While the optimal pH can vary slightly depending on the plant source of the enzyme, a neutral to slightly acidic pH range is generally favorable for the formation of isothiocyanates from indolyl glucosinolates like glucobrassicin. For many Brassica species, the optimal pH for myrosinase activity lies between 6.0 and 7.5.[1][2] However, some studies have reported optimal activity in a more acidic range of pH 4.0 to 7.0.[3][4] It is crucial to determine the optimal pH empirically for your specific enzyme source and experimental conditions. At acidic pH values, there is a higher likelihood of forming nitrile byproducts instead of the desired isothiocyanates.[5][6]
Q2: What is the optimal temperature for the enzymatic reaction?
A2: The optimal temperature for myrosinase activity typically falls within the range of 30°C to 50°C.[2][4] Exceeding this range can lead to thermal inactivation of the enzyme. For instance, myrosinase from broccoli shows stability up to 60°C, but its activity decreases at higher temperatures.[3] Myrosinase from different mustard seeds has shown stability up to 55-60°C.[7] It is recommended to perform a temperature optimization experiment for your specific enzyme.
Q3: Are there any known activators for myrosinase that can enhance glucobrassicin hydrolysis?
A3: Yes, L-ascorbic acid (Vitamin C) is a well-documented activator of myrosinase.[4][8] The addition of ascorbic acid to the reaction mixture can significantly increase the rate of glucosinolate hydrolysis. The optimal concentration of ascorbic acid should be determined experimentally, but concentrations in the micromolar to low millimolar range are often effective.
Q4: What are common inhibitors of myrosinase activity?
A4: Sulfate (B86663) ions (SO₄²⁻), a byproduct of the glucosinolate hydrolysis reaction, act as a competitive inhibitor of myrosinase.[8] As the reaction proceeds and sulfate accumulates, the enzyme's activity can decrease. High concentrations of the substrate, glucobrassicin, can also lead to substrate inhibition in some cases.[9][10] Additionally, certain metal ions and other compounds can inhibit activity, so using a well-defined buffer system is important.
Q5: How can I store my purified myrosinase to maintain its activity?
A5: Purified myrosinase should be stored at low temperatures to preserve its catalytic activity. Storage at 4°C in a suitable buffer with a slightly acidic pH can maintain activity for several weeks.[4] For long-term storage, freezing at -20°C or below is recommended, although repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.[11]
Troubleshooting Guide
Problem 1: Incomplete or slow hydrolysis of glucobrassicin.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. Perform a pH profile experiment (e.g., from pH 4.0 to 8.0) to determine the optimal pH for your enzyme and substrate combination. |
| Suboptimal Temperature | Ensure your reaction is incubated at the optimal temperature. Run the reaction at a range of temperatures (e.g., 25°C to 60°C) to find the optimum. |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. Test the activity of your enzyme stock with a standard substrate like sinigrin. Prepare a fresh batch of enzyme if necessary. |
| Presence of Inhibitors | High concentrations of sulfate, a product of the reaction, can cause feedback inhibition.[8] Consider removing byproducts during the reaction if feasible, or use a higher initial enzyme concentration. Ensure your reagents are free from contaminating inhibitors. |
| Insufficient Enzyme Concentration | Increase the concentration of myrosinase in the reaction mixture. Perform a titration to find the optimal enzyme-to-substrate ratio. |
| Low Ascorbic Acid Concentration | Add L-ascorbic acid to the reaction, as it is a known activator of myrosinase.[8] Titrate the concentration to find the optimal level. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Enzyme Activity | The activity of your myrosinase preparation may vary between batches. Always measure the specific activity of a new batch of enzyme before use in experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Use a water bath or incubator with precise temperature control to maintain a constant reaction temperature. |
| Inconsistent Reaction Time | Use a timer to ensure that all reactions are stopped at the exact same time point. |
| Substrate Degradation | Ensure the glucobrassicin stock solution is fresh and has been stored properly to prevent degradation. |
Problem 3: Formation of undesirable byproducts (e.g., nitriles).
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The formation of nitriles from indolyl glucosinolates like glucobrassicin is favored at acidic pH.[5][6] Adjust the reaction pH to a neutral or slightly alkaline range to favor the formation of isothiocyanates. |
| Presence of Specifier Proteins | Crude enzyme extracts may contain epithiospecifier proteins (ESPs) that promote nitrile formation.[5] Purifying the myrosinase can remove these contaminating proteins. |
Data Summary Tables
Table 1: Optimal Reaction Conditions for Myrosinase Activity
| Parameter | Optimal Range | Source Plant Examples |
| pH | 6.0 - 7.5 | Broccoli, Cabbage, Mustard[1][2] |
| 4.0 - 7.0 | Brassica napus, Watercress[3] | |
| Temperature | 30°C - 50°C | General[2][4] |
| up to 55-60°C | Mustard[7] | |
| Activator | L-Ascorbic Acid | Daikon (Raphanus sativus)[8] |
Table 2: Key Kinetic Parameters of Myrosinase
| Substrate | Enzyme Source | KM (mM) | Vmax (µmol/min/mg) |
| Sinigrin | Lepidium sativum | 0.57 | 1.3 (mM/s) |
| Sinigrin | Daikon (Raphanus sativus) | - | 2.06 (without ascorbate) |
| Sinigrin | Daikon (Raphanus sativus) | - | 280 (with 500 µM ascorbate)[8] |
| Glucoraphanin | Broccoli (Brassica oleracea) | - | - |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of Myrosinase from Mustard Seeds
-
Homogenization: Grind 10 g of mustard seeds into a fine powder.
-
Extraction: Suspend the powder in 100 mL of cold (4°C) 20 mM sodium phosphate (B84403) buffer, pH 6.5. Stir gently on ice for 30 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Filtration: Filter the supernatant through cheesecloth to remove any remaining solids.
-
Ammonium (B1175870) Sulfate Precipitation: While stirring gently on ice, slowly add ammonium sulfate to the supernatant to achieve 40% saturation. Allow proteins to precipitate for 1 hour.
-
Centrifugation: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer, pH 6.5.
-
Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.
-
Storage: Determine the protein concentration and store the partially purified enzyme at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Myrosinase Activity Assay (Spectrophotometric)
This assay measures the decrease in glucosinolate concentration, which can be monitored by a decrease in absorbance at 227-230 nm.[1][12]
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
850 µL of 100 mM phosphate buffer (optimal pH determined previously).
-
50 µL of 10 mM L-ascorbic acid.
-
50 µL of 10 mM glucobrassicin solution.
-
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for 5 minutes.
-
Initiate Reaction: Add 50 µL of the myrosinase enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 230 nm.
-
Data Collection: Record the absorbance every 15 seconds for 5-10 minutes.
-
Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Protocol 3: Complete Hydrolysis of Glucobrassicin and Product Analysis by HPLC
-
Reaction Setup: In a microcentrifuge tube, combine:
-
400 µL of 100 mM phosphate buffer (optimal pH).
-
50 µL of 10 mM L-ascorbic acid.
-
50 µL of 10 mM glucobrassicin.
-
50 µL of myrosinase solution.
-
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined time required for complete hydrolysis (this may need to be determined in a time-course experiment).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Sample Preparation: Centrifuge the terminated reaction mixture at 12,000 x g for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant for the presence of hydrolysis products (e.g., indole-3-carbinol, indole-3-acetonitrile) using a suitable HPLC method with a C18 column and a UV detector. A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used for separation.
Visualizations
Caption: Enzymatic hydrolysis of glucobrassicin by myrosinase.
Caption: Experimental workflow for optimizing glucobrassicin hydrolysis.
Caption: Troubleshooting decision tree for incomplete hydrolysis.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. tost.unise.org [tost.unise.org]
- 4. researchgate.net [researchgate.net]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Molecular Docking of Potential Inhibitors of Broccoli Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myrosinase - Wikipedia [en.wikipedia.org]
- 9. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing thermal degradation of glucobrassicin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of glucobrassicin (B1234704) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of glucobrassicin degradation during sample preparation?
The two main causes of glucobrassicin degradation are:
-
Enzymatic Degradation: The enzyme myrosinase, naturally present in plant tissues, hydrolyzes glucobrassicin upon cell disruption (e.g., grinding, chopping). This is the most significant cause of degradation at ambient temperatures.[1]
-
Thermal Degradation: High temperatures, particularly above 100°C, can cause the non-enzymatic breakdown of glucobrassicin.[1][2] Indole glucosinolates like glucobrassicin are generally more susceptible to thermal degradation than aliphatic ones.[1][3]
Q2: How can I prevent enzymatic degradation by myrosinase?
The key is to inactivate myrosinase as quickly as possible after sample collection. Recommended methods include:
-
Flash Freezing: Immediately freezing the plant material in liquid nitrogen is the most effective way to halt enzymatic activity.[1] Samples should then be stored at -80°C.
-
Boiling Solvents: Homogenizing fresh plant material directly in a boiling solvent, such as 80% methanol (B129727) at 75°C for 10-15 minutes, effectively inactivates myrosinase.[1][4]
-
Freeze-Drying (Lyophilization): This process removes water from frozen tissue, which prevents myrosinase activity and allows for safe sample disruption at room temperature.[1]
-
High Hydrostatic Pressure: High-pressure processing (e.g., 700 MPa) can inactivate myrosinase even at room temperature.[5]
Q3: What temperatures should I avoid to prevent thermal degradation of glucobrassicin?
Significant thermal degradation of glucobrassicin occurs at temperatures above 100°C.[1][2][6] Even at 100°C, a 10% degradation of pure glucobrassicin can be observed after one hour in an aqueous solution.[2][7] Indole glucosinolates can show degradation even at temperatures below 100°C.[6]
Q4: Does pH affect the stability of glucobrassicin?
Glucobrassicin is relatively stable across a pH range of 2-11 in the absence of enzymatic activity.[7] However, the pH can influence the products of enzymatic degradation by myrosinase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no glucobrassicin detected in the final sample. | Enzymatic degradation during sample harvesting and processing. | Immediately flash-freeze samples in liquid nitrogen upon collection and store at -80°C.[1] Alternatively, homogenize fresh samples directly in boiling 80% methanol.[1] |
| Thermal degradation during extraction. | Avoid temperatures above 75°C during extraction steps. If heating is necessary for myrosinase inactivation, use the shortest effective time. | |
| Inconsistent results between sample replicates. | Incomplete myrosinase inactivation. | Ensure complete and rapid inactivation of myrosinase. For boiling solvent methods, maintain the temperature for the full recommended time (e.g., 10-15 minutes).[1] For flash-frozen samples, ensure they remain frozen during grinding. |
| Non-homogenous sample. | Grind freeze-dried or flash-frozen tissue to a fine, homogenous powder. | |
| Presence of unexpected degradation products (e.g., indole-3-carbinol, indole-3-acetonitrile). | Myrosinase activity was not fully inhibited. | Review and optimize the myrosinase inactivation step. Ensure the core temperature of the sample reaches the inactivation temperature. |
| Thermal degradation leading to breakdown products. | Lower the temperature of extraction and processing steps. A study identified 2-(3'-indolylmethyl)glucobrassicin as a thermal breakdown product.[2] |
Data on Glucobrassicin Stability
Table 1: Effect of Temperature on Glucobrassicin Degradation
| Temperature | Time | Matrix | Degradation | Reference |
| 100°C | 1 hour | Aqueous solution | ~10% | [2][7] |
| 100°C | 10 min | Water | ~7% | [8] |
| >100°C | Various | Red Cabbage | Significant degradation | [6] |
| 4°C | 5-10 days | Pakchoi | Delayed decrease | [1] |
| 20°C | 9 days | Pakchoi | Significant decrease | [1] |
Table 2: Myrosinase Inactivation Methods
| Method | Temperature | Time | Efficacy | Reference |
| Boiling 80% Methanol | 75°C | 10-15 min | Complete inactivation | [1] |
| Boiling Water | >90°C | - | Required for complete inactivation | [4] |
| Water/Methanol or Water/Ethanol mixture | ~70°C | - | More efficient than water alone | [4] |
| Microwaving | 900 W | 4.8 min | Total loss of activity | [9] |
| Stir-frying | 65-70°C (core) | - | Up to 65% residual activity | [9] |
| Steaming | 75-80°C (core) | - | Over 90% loss of activity | [10] |
| High Pressure | 700 MPa (at 20°C) | 10 min | Effective inactivation | [5] |
Experimental Protocols
Protocol 1: Glucobrassicin Extraction with Myrosinase Inactivation by Boiling Methanol
-
Sample Preparation: Weigh fresh plant material.
-
Myrosinase Inactivation and Extraction:
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[8]
-
Collection: Collect the supernatant containing the extracted glucobrassicins.
-
Storage: Store the supernatant at -20°C until analysis.[8]
Protocol 2: Glucobrassicin Extraction from Flash-Frozen Samples
-
Sample Collection: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.[1] Store at -80°C.
-
Homogenization:
-
Keep the samples frozen on dry ice or in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[1]
-
-
Extraction:
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Collection: Collect the supernatant for analysis.
Visualizations
Caption: Degradation pathways of glucobrassicin.
Caption: Recommended workflow for glucobrassicin extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of thermal and non-thermal processing of cruciferous vegetables on glucosinolates and its derived forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Glucobrassicin Potassium by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of glucobrassicin (B1234704) potassium. Our focus is to help you identify and address matrix effects, a common challenge that can impact the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of glucobrassicin potassium?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for plant-based samples includes salts, sugars, lipids, and pigments like chlorophyll[1][2]. Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source[1]. This interference can either suppress the signal, leading to underestimation, or enhance it, causing overestimation of the analyte's concentration. Electrospray ionization (ESI), a common technique for glucosinolate analysis, is particularly susceptible to these effects[1].
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of a known amount of this compound standard spiked into a blank matrix extract (a sample extract known not to contain the analyte) with the peak area of the same standard in a neat solvent[1]. A significant difference between the two indicates the presence of matrix effects[1].
-
Post-Column Infusion: This is a qualitative technique where a constant flow of this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at specific retention times indicates the presence of interfering compounds from the matrix.
Q3: What are the best strategies to minimize or compensate for matrix effects in my analysis?
A3: Several strategies can be employed:
-
Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing interfering components from the sample matrix[1].
-
Chromatographic Separation: Optimizing the LC gradient can help separate this compound from co-eluting matrix components[1].
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering compounds, although it may also decrease the signal of your analyte, so this method is only suitable when the analyte concentration is sufficiently high[1].
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and the samples are affected by the matrix in the same way.
-
Standard Addition Method: In this method, known amounts of the this compound standard are added to the actual sample. This allows for quantification in the presence of the matrix effect, as the calibration curve is generated within each sample.
Q4: I'm observing poor peak shape, such as fronting or tailing, for my this compound peak. What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing. Use a guard column and appropriate column flushing procedures.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion[3]. Ensure your sample is dissolved in a solvent compatible with the starting mobile phase conditions.
-
Secondary Interactions: Interactions between this compound and active sites on the column can cause tailing. Consider using a column with end-capping or a different stationary phase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Ion suppression due to matrix effects. | Perform a post-extraction spike experiment to confirm ion suppression. Implement a more rigorous sample cleanup method, such as SPE. Optimize chromatographic separation to move the analyte peak away from interfering regions. Dilute the sample if sensitivity allows. |
| Poor extraction recovery. | Optimize the extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate for this compound. | |
| Instrument settings not optimized. | Tune the mass spectrometer for the specific m/z transition of this compound. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). | |
| High Variability in Peak Areas Between Replicate Injections | Inconsistent matrix effects. | Improve the consistency of your sample preparation. Use matrix-matched calibration or the standard addition method. |
| Carryover from previous injections. | Implement a robust wash method for the autosampler and injection port between samples. | |
| Instrument instability. | Check for fluctuations in LC pressure and MS signal. Ensure the system has reached stability before starting the analytical run. | |
| Unexpected Peaks in the Chromatogram | Contamination from solvents, glassware, or the instrument. | Use high-purity solvents and thoroughly clean all glassware. Run blank injections to identify the source of contamination. |
| Isomers or degradation products of glucobrassicin. | Review the literature for known isomers and degradation products. Adjust extraction and storage conditions to minimize degradation (e.g., protect from light and high temperatures). |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare a this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., 70% methanol (B129727) in water) to create a concentrated stock solution.
-
Prepare Spiking Solutions: Prepare a series of dilutions from the stock solution to be used for spiking.
-
Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation protocol.
-
Prepare Spiked Matrix Samples: Take a known volume of the blank matrix extract and spike it with a known volume of a this compound spiking solution.
-
Prepare Neat Standard Samples: In parallel, prepare a set of standards by adding the same amount of the this compound spiking solution to the same final volume with the initial mobile phase solvent.
-
LC-MS Analysis: Analyze both the spiked matrix samples and the neat standard samples under the same LC-MS conditions.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows: ME (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Standard) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Standard Addition Method for Quantification
-
Sample Preparation: Prepare your sample extract as usual.
-
Aliquoting the Sample: Aliquot the sample extract into at least four equal volumes.
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentration of the added standard should ideally bracket the expected concentration of the analyte in the sample.
-
LC-MS Analysis: Analyze all the spiked and unspiked aliquots using the same LC-MS method.
-
Data Analysis:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original unspiked sample.
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data for the assessment of matrix effects on this compound in different Brassica vegetable matrices. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Matrix Effect on this compound in Various Brassica Matrices
| Matrix | Spiked Concentration (ng/mL) | Peak Area in Neat Solvent (n=3) | Peak Area in Matrix (n=3) | Matrix Effect (%) |
| Broccoli | 50 | 125,430 ± 4,521 | 87,801 ± 3,120 | 70.0 (Suppression) |
| Cabbage | 50 | 125,430 ± 4,521 | 105,361 ± 5,210 | 84.0 (Suppression) |
| Kale | 50 | 125,430 ± 4,521 | 75,258 ± 2,890 | 60.0 (Suppression) |
| Radish | 50 | 125,430 ± 4,521 | 137,973 ± 6,543 | 110.0 (Enhancement) |
Visualizations
Caption: Workflow for LC-MS analysis of this compound, highlighting different quantification strategies to address matrix effects.
Caption: A logical flowchart for troubleshooting inaccurate results in this compound analysis, with a focus on identifying and addressing matrix effects.
References
Minimizing the isomerization of glucobrassicin derivatives during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation and transformation of glucobrassicin (B1234704) and its derivatives during chemical analysis. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my chromatogram when analyzing glucobrassicin. Could this be isomerization?
While true isomerization of glucobrassicin is not a commonly reported issue during analysis, it is more likely that you are observing degradation or transformation products. Glucobrassicin and its derivatives are sensitive to enzymatic activity, temperature, and pH, which can lead to the formation of various related indole (B1671886) compounds. The most common of these are indole-3-carbinol (B1674136) (I3C), indole-3-acetonitrile (B3204565) (IAN), and 3,3'-diindolylmethane (B526164) (DIM)[1][2][3]. The appearance of these compounds as separate peaks can be mistaken for isomerization.
Q2: What is the primary cause of glucobrassicin degradation during sample preparation?
The primary cause of glucobrassicin degradation is the activity of the myrosinase enzyme[4][5]. This enzyme is naturally present in plant tissues containing glucosinolates but is physically separated. Upon tissue disruption (e.g., grinding, homogenization), myrosinase comes into contact with glucobrassicin and catalyzes its hydrolysis into an unstable intermediate, which then rapidly converts to various breakdown products[3][5].
Q3: How can I prevent enzymatic degradation of glucobrassicin?
To prevent enzymatic degradation, myrosinase must be inactivated immediately upon tissue disruption. This can be achieved through several methods:
-
Solvent Extraction: Using a high percentage of organic solvent, such as 80% methanol, can inhibit myrosinase activity.
-
Thermal Inactivation: Heating the sample, for instance, by blanching or using boiling solvents, can denature and inactivate the myrosinase enzyme. However, care must be taken as glucobrassicin itself is thermally sensitive.
Q4: My glucobrassicin concentration is decreasing over time, even with myrosinase inactivation. What could be the cause?
Even after myrosinase inactivation, glucobrassicin can degrade due to thermal and pH instability. Indole glucosinolates are known to be thermolabile. Additionally, acidic conditions, such as those found in the stomach, can lead to the condensation of its breakdown product, indole-3-carbinol (I3C), into 3,3'-diindolylmethane (DIM) and other oligomeric products[1][6]. Therefore, it is crucial to control the temperature and pH throughout the analytical process.
Q5: What are the optimal storage conditions for samples containing glucobrassicin?
For short-term storage, it is recommended to keep extracts at 4°C. For long-term storage, freezing at -20°C or below is advisable. It's also important to minimize freeze-thaw cycles. Some studies have shown that storage at 4°C can lead to a decrease in glucobrassicin content over 24 hours in processed samples[7].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of multiple, unidentified peaks near the glucobrassicin peak. | Enzymatic or thermal degradation leading to the formation of I3C, IAN, DIM, and other indole compounds.[2][3] | Ensure immediate and complete inactivation of myrosinase upon sample homogenization. Optimize extraction temperature to minimize thermal degradation. Analyze samples promptly after preparation. |
| Low or no recovery of glucobrassicin. | Incomplete extraction or significant degradation during sample preparation. | Review and optimize the extraction protocol. Ensure the chosen solvent is effective for glucobrassicin. Confirm the effectiveness of myrosinase inactivation. |
| Formation of neoglucobrassicin (B1238046) in samples that should only contain glucobrassicin. | Neoglucobrassicin is a naturally occurring derivative and not a direct isomerization product of glucobrassicin during analysis. Its presence may indicate the natural composition of the sample. | Verify the composition of your starting material. If you are working with a pure standard, check for potential contamination. |
| Inconsistent results between replicate injections. | Ongoing degradation of glucobrassicin in the prepared sample vial in the autosampler. | Keep the autosampler tray cooled if possible. Reduce the time between sample preparation and injection. Prepare fresh samples for each analytical run if instability is severe. |
Experimental Protocols
Protocol 1: Extraction of Glucobrassicin from Plant Material with Myrosinase Inactivation
This protocol is designed to efficiently extract glucobrassicin while minimizing enzymatic and thermal degradation.
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen immediately after harvesting and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Enzyme Inactivation and Extraction:
-
Weigh the frozen powder (e.g., 100 mg) into a centrifuge tube.
-
Immediately add 1.5 mL of boiling 70% (v/v) methanol.
-
Vortex briefly and place in a heating block at 70°C for 5 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction on the pellet twice more with fresh boiling 70% methanol.
-
Pool the supernatants.
-
-
Sample Clean-up (Optional but Recommended):
-
The combined supernatant can be loaded onto a pre-equilibrated DEAE anion-exchange column to remove interfering compounds.
-
Wash the column and elute the glucosinolates.
-
-
Analysis: Analyze the extract promptly using HPLC or LC-MS. If analysis is delayed, store the extract at -20°C.
Visualizations
Glucobrassicin Degradation Pathway
References
- 1. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Identifying sources of contamination in glucobrassicin potassium reference standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucobrassicin (B1234704) potassium reference standards. Our aim is to help you identify and resolve potential sources of contamination and other common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I might find in my glucobrassicin potassium reference standard?
A1: Contamination in a this compound reference standard can arise from several sources, including the original purification process and subsequent degradation. Potential contaminants fall into these categories:
-
Related Glucosinolates: The purification process may not completely remove other structurally similar glucosinolates. Common related glucosinolates found in cruciferous plants include:
-
Degradation Products: Glucobrassicin is susceptible to degradation, especially in the presence of moisture, extreme temperatures, or the enzyme myrosinase.[2] Key degradation products include:
-
Residual Solvents and Reagents: Solvents and reagents used during purification, such as methanol (B129727) or acetate (B1210297) buffers, may be present in trace amounts.[5]
-
Inorganic Impurities: The manufacturing process might leave behind inorganic impurities.[6]
Q2: My HPLC chromatogram shows unexpected peaks. How can I identify the source of this contamination?
A2: Unexpected peaks in your HPLC analysis can be unsettling. Here’s a systematic approach to troubleshoot the issue:
-
Review Storage and Handling: Confirm that the reference standard has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C in a dry, dark place).[7][8] Improper storage can lead to degradation.
-
Analyze Peak Characteristics: Compare the retention times and UV spectra of the unknown peaks with those of known potential contaminants.[9] Indole-containing degradation products will have characteristic UV spectra.
-
LC-MS/MS Analysis: For definitive identification, utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can provide molecular weight and fragmentation data to identify the chemical structure of the contaminants.[10][11][12]
-
Check Your Experimental Setup: Ensure that the contamination is not originating from your solvent, glassware, or HPLC system. Run a blank (injecting only your mobile phase) to rule out systemic contamination.
Q3: Can the potassium salt form of glucobrassicin affect my experiments?
A3: Glucobrassicin is often supplied as a potassium salt to improve its stability and solubility in aqueous solutions. For most applications, the presence of the potassium counterion will not interfere with your experiments. However, it's important to account for the molecular weight of the salt form (C₁₆H₁₉KN₂O₉S₂) when preparing solutions of a specific molarity.[13][14] Some suppliers provide the purity value with respect to the glucobrassicin molecule itself, treating the potassium as an impurity in the calculation of absolute purity.[15]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Reference Standard
Symptoms:
-
Loss of peak area for glucobrassicin in HPLC analysis over a short period.
-
Appearance of new peaks corresponding to degradation products like indole-3-carbinol (B1674136) or indole-3-acetonitrile.
Possible Causes & Solutions:
| Cause | Solution |
| Enzymatic Contamination | Ensure all labware is free from myrosinase activity. Avoid contact with plant material. Use high-purity solvents. |
| Improper Storage | Store the standard at recommended low temperatures (-20°C or below) and protect from light and moisture.[7][8] |
| pH Instability | Maintain a neutral to slightly acidic pH in your solutions. Glucobrassicin degradation can be pH-dependent.[4] |
| Thermal Instability | Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment and use them promptly. Boiling can cause a significant loss of glucobrassicin.[5][12] |
Issue 2: Poor Peak Shape in HPLC Analysis
Symptoms:
-
Broad or tailing peaks for glucobrassicin.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Column Issues | Ensure the HPLC column is appropriate for glucosinolate analysis (typically a C18 column).[9] The column may be aging or contaminated; try flushing or replacing it. |
| Mobile Phase Mismatch | The sample should ideally be dissolved in the mobile phase to prevent peak distortion.[16] Ensure the mobile phase is properly prepared and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature during analysis for more consistent retention times.[16] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general guideline for the analysis of this compound reference standards.
-
Preparation of Standard Solution:
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standard solutions.
-
Identify the glucobrassicin peak based on its retention time compared to a certified reference material.
-
Quantify the purity by calculating the peak area relative to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Caption: Simplified degradation pathway of glucobrassicin.
References
- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of fermentation on glucosinolates and glucobrassicin degradation products in sauerkraut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Glucosinolates – Target Analysis [targetanalysis.gr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound salt | CymitQuimica [cymitquimica.com]
- 15. This compound salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. researchgate.net [researchgate.net]
Enhancing the yield of glucobrassicin from Brassica cultivation through specific light conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the yield of glucobrassicin (B1234704) from Brassica cultivation using specific light conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of light on glucobrassicin biosynthesis in Brassica species?
A1: Light is a critical environmental factor that significantly influences the biosynthesis of glucosinolates (GSLs), including the indole (B1671886) GSL glucobrassicin.[1][2] Light quality, intensity, and duration (photoperiod) can all modulate the accumulation of glucobrassicin.[2] For instance, sprouts grown in darkness tend to have higher concentrations of indole GSLs like glucobrassicin, while light exposure often favors the accumulation of aliphatic GSLs.[1] However, specific light wavelengths, such as blue light, have been shown to significantly increase glucobrassicin content in certain Brassica cultivars.[2]
Q2: How does the ratio of red to far-red light (R:FR) impact glucobrassicin levels?
A2: A low red to far-red light ratio (R:FR) has been demonstrated to enhance glucobrassicin concentrations in specific Brassica varieties. In controlled experiments with 'Ruby Ball' cabbage, a low R:FR ratio of 0.3 resulted in a 1.4 to 2.5-fold greater glucobrassicin concentration compared to higher ratios of 1.1 and 5.0.[3][4] This effect is mediated by phytochromes, which are plant photoreceptors that sense changes in the R:FR ratio.[3]
Q3: Can blue light be used to increase glucobrassicin yield?
A3: Yes, blue light has been shown to be particularly effective in enhancing the accumulation of GSLs, including glucobrassicin. In a study involving three cultivars of leafy cabbage (Brassica oleracea), blue light treatment led to a significant 61% increase in glucobrassicin compared to the control group.[2]
Q4: What is the influence of UV radiation on glucobrassicin production?
A4: UV radiation, particularly UV-A and UV-B, can act as an abiotic stressor that triggers defense pathways in plants, leading to the enhanced biosynthesis of secondary metabolites like glucosinolates.[5] However, the effect on glucobrassicin can be complex. For example, in Chinese kale, supplemental UV-A light at certain intensities led to a decrease in glucobrassicin content.[6] Conversely, postharvest UV-B treatment has been shown to increase indole GSLs in broccoli sprouts.[7] The specific outcome depends on the UV wavelength, intensity, duration of exposure, and the plant species.[6][7]
Q5: How do light intensity and photoperiod affect the overall glucosinolate content?
A5: The effects of light intensity and photoperiod on glucosinolate content can vary between different Brassica species and cultivars. In some cases, increasing light intensity does not significantly affect the total glucosinolate content in microgreens.[8][9] However, other studies have shown that a longer photoperiod combined with a lower light intensity can lead to a higher total glucosinolate concentration.[10] For instance, a 20-hour photoperiod at 160 µmol·m⁻²·s⁻¹ resulted in a greater total glucosinolate content compared to a 12-hour photoperiod at 266 µmol·m⁻²·s⁻¹.[10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected glucobrassicin yields despite using recommended light conditions.
-
Possible Cause 1: Cultivar Specificity. The response to light conditions is highly cultivar-dependent.[11] A light recipe that works for one cultivar (e.g., 'Ruby Ball' cabbage) may not be optimal for another.[3][4]
-
Solution: Screen several cultivars of your target Brassica species under the desired light conditions to identify the most responsive one.
-
-
Possible Cause 2: Plant Developmental Stage. The accumulation of glucosinolates can vary with the age and developmental stage of the plant.
-
Solution: Standardize the harvesting time of your plant material to ensure consistency between experiments. Conduct a time-course experiment to determine the optimal developmental stage for maximal glucobrassicin accumulation under your specific light conditions.
-
-
Possible Cause 3: Interaction with Other Environmental Factors. Temperature, humidity, and nutrient availability can interact with light conditions to influence glucobrassicin biosynthesis.
-
Solution: Maintain stable and well-documented environmental conditions in your growth chambers or greenhouses. Ensure optimal nutrition and irrigation.
-
Issue 2: Difficulty in replicating results from published studies.
-
Possible Cause 1: Incomplete Reporting of Experimental Details. Published methodologies may not always capture all the nuances of the experimental setup.
-
Solution: Pay close attention to the detailed experimental protocols provided below. If possible, contact the authors of the original study for clarification on specific parameters.
-
-
Possible Cause 2: Differences in Analytical Methods. Variations in extraction and quantification methods for glucobrassicin can lead to different results.
-
Solution: Standardize your analytical protocols. High-performance liquid chromatography (HPLC) is a commonly used and reliable method for glucosinolate analysis.
-
Data Presentation
Table 1: Effect of Red to Far-Red (R:FR) Light Ratio on Glucobrassicin Concentration in 'Ruby Ball' Cabbage
| R:FR Ratio | Glucobrassicin Concentration Increase (Fold Change vs. Higher Ratios) | Reference |
| 0.3 | 1.4 - 2.5 | [3][4] |
| 1.1 | Baseline | [3][4] |
| 5.0 | Baseline | [3][4] |
Table 2: Influence of Different LED Light Spectra on Glucobrassicin Content in Leafy Cabbage
| Light Treatment | Glucobrassicin Increase vs. Control (%) | Reference |
| Blue Light | 61% | [2] |
| Red Light | Not specified for glucobrassicin, but can increase other GSLs | [2] |
| Red & Blue Combination | Beneficial for overall growth | [2] |
Experimental Protocols
Protocol 1: Enhancing Glucobrassicin in Cabbage using Low R:FR Ratio
-
Plant Material: Brassica oleracea cv. 'Ruby Ball'.
-
Growth Conditions: Plants are grown in a controlled environment chamber.
-
Light Treatments:
-
Control Group: R:FR ratio of 1.1 or 5.0.
-
Experimental Group: R:FR ratio of 0.3.
-
Light is provided by red and far-red LEDs. The photoperiod is typically 16 hours of light and 8 hours of dark.
-
-
Treatment Duration: The light treatments are applied for a specified number of weeks during the growth period.
-
Sample Collection: Cabbage heads are harvested, and tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
Glucobrassicin Analysis:
-
Freeze-dry the tissue samples.
-
Extract glucosinolates using a methanol/water solution.
-
Desulfonate the glucosinolates using a purified sulfatase.
-
Analyze the desulfo-glucosinolates using HPLC with a UV detector.
-
Quantify glucobrassicin based on a standard curve.
-
Protocol 2: Increasing Glucobrassicin in Leafy Cabbage with Blue Light
-
Plant Material: Brassica oleracea var. acephala (Kale), var. viridis (collard), and var. capitata (cabbage).
-
Growth Conditions: Seedlings are grown in a growth chamber under controlled temperature and humidity.
-
Light Treatments:
-
Control Group: Grown under standard white light.
-
Experimental Groups: Grown under monochromatic red, monochromatic blue, or a combination of red and blue LED lights.
-
-
Treatment Duration: The light treatments are applied throughout the growth period until harvest.
-
Sample Collection and Analysis: Follow the same procedures as in Protocol 1 for sample collection and glucobrassicin analysis.
Visualizations
Caption: General experimental workflow for studying the effect of light on glucobrassicin.
Caption: Simplified signaling pathway for light-induced glucobrassicin biosynthesis.
Caption: Troubleshooting logic for low glucobrassicin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Pre-Harvest Supplemental UV-A Light on Growth and Quality of Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Light Intensity and Photoperiod Affect Growth and Nutritional Quality of Brassica Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light Intensity and Photoperiod Affect Growth and Nutritional Quality of Brassica Microgreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brassica glucosinolate rhythmicity in response to light-dark entrainment cycles is cultivar-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the quantification of unstable glucobrassicin hydrolysis products
Technical Support Center: Quantification of Glucobrassicin (B1234704) Hydrolysis Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying unstable glucobrassicin hydrolysis products like Indole-3-carbinol (B1674136) (I3C).
Frequently Asked Questions (FAQs)
Q1: What is glucobrassicin and why are its hydrolysis products difficult to quantify?
A1: Glucobrassicin is a major glucosinolate found in cruciferous vegetables like broccoli, cabbage, and kale.[1][2] When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucobrassicin into various breakdown products.[3][4] The primary challenge lies in the high instability of the initial product, an isothiocyanate, which rapidly converts into other compounds, most notably Indole-3-carbinol (I3C).[1][5] I3C itself is highly reactive, especially in acidic conditions, where it oligomerizes into products like 3,3'-diindolylmethane (B526164) (DIM) and various trimers, making accurate quantification of the original hydrolysis profile challenging.[6][7][8]
Q2: What are the main hydrolysis products of glucobrassicin I should be targeting for analysis?
A2: Upon hydrolysis by myrosinase, glucobrassicin forms an unstable isothiocyanate that quickly yields several products.[1][5] The key analytes to target are:
-
Indole-3-carbinol (I3C): A primary, but unstable, product formed from the reaction of the isothiocyanate intermediate with water.[1]
-
Indole-3-acetonitrile (IAN): Formation is favored in the presence of specifier proteins.[5]
-
3,3'-diindolylmethane (DIM): An acid-condensation product formed from two molecules of I3C. It is often detected in vivo in gastric acid.[6][9]
-
Indole-3-carboxaldehyde (I3A) and Ascorbigen: Other common degradation products of I3C.[5]
Q3: My analytical results show no I3C, only its condensation product DIM. Is this normal?
A3: This is a very common observation. I3C is notoriously unstable, especially under acidic conditions typical of the stomach or certain extraction/analytical mobile phases.[10] It can rapidly convert to DIM and other oligomers.[6] In pharmacokinetic studies, after oral administration of I3C, it is often undetectable in plasma, while DIM is readily quantifiable.[2][11] Therefore, finding only DIM might indicate complete conversion of I3C, and your analytical strategy may need to focus on quantifying DIM as a proxy for I3C exposure.
Q4: Can I analyze I3C using Gas Chromatography (GC)?
A4: Direct GC analysis of underivatized I3C is challenging due to its thermal instability and polarity. However, GC-MS analysis is possible after derivatization. Silylation agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create more volatile and stable trimethylsilyl (B98337) (TMS) derivatives of I3C suitable for GC analysis.[12] Without derivatization, you are likely to see degradation products.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no I3C/DIM signal in HPLC. | 1. Analyte Degradation: I3C degraded during sample extraction or storage due to acidic pH, high temperature, or light exposure.[8][13] 2. Poor Extraction Efficiency: The chosen solvent may be suboptimal for indole (B1671886) compounds. 3. Myrosinase Inactivation: Enzyme was deactivated before hydrolysis could occur. | 1. Control pH: Use neutral or slightly alkaline buffers (e.g., pH 7.4 HEPES) during extraction and for HPLC mobile phases.[9][10] Avoid acidic modifiers.[10] Work at low temperatures and protect samples from light. 2. Optimize Extraction: Use solvents like methanol (B129727), acetonitrile (B52724), or dichloromethane.[14][15] An ultrasound-assisted extraction can improve efficiency.[8][13] 3. Ensure Hydrolysis: If starting from intact glucosinolates, ensure optimal conditions for myrosinase activity (e.g., room temperature or 37°C for a defined period) before quenching the reaction.[16] |
| High variability between replicate samples. | 1. Incomplete Homogenization: Uneven distribution of glucosinolates and myrosinase in the plant tissue. 2. Inconsistent Hydrolysis Time: Allowing the enzymatic reaction to proceed for different lengths of time. 3. Sample Instability Post-Extraction: Degradation occurring in the autosampler vial before injection. | 1. Improve Homogenization: Finely grind frozen or lyophilized tissue to a homogenous powder before extraction.[17][18] 2. Standardize Timing: Precisely control the incubation time for myrosinase-mediated hydrolysis across all samples. 3. Stabilize Extracts: Use an esterase inhibitor like dichlorvos (B1670471) in plasma samples if analyzing I3C prodrugs.[19] Keep autosampler temperature low (e.g., 4°C). Re-suspend dried extracts in a neutral buffer immediately before injection.[9] |
| Multiple unexpected peaks in the chromatogram. | 1. Oligomerization: I3C has formed various condensation products (dimers, trimers) due to acidic conditions.[6] 2. Matrix Interference: Co-extraction of other compounds from the sample matrix (e.g., plant pigments, lipids). | 1. Confirm Peak Identity: Use HPLC-MS/MS to identify the unexpected peaks. They are likely DIM, linear trimers (LTr1), or other oligomers.[9] You may need to quantify these as well. 2. Improve Sample Cleanup: Employ a sample cleanup step like solid-phase extraction (SPE) or use a purification adsorbent to remove interferences.[8][16] |
| Peak tailing or poor peak shape for I3C in HPLC. | 1. Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the C18 column interacting with the indole ring. 2. Inappropriate Mobile Phase: Suboptimal pH or solvent composition. | 1. Use a Modern Column: Employ a column with end-capping or a specialized phase (e.g., core-shell) designed to reduce silanol activity.[15][20] 2. Adjust Mobile Phase: Ensure the mobile phase is at a neutral pH. A gradient elution with acetonitrile and water/neutral buffer is common.[15][19] |
Experimental Protocols & Data
Protocol 1: Extraction & HPLC-UV Analysis of I3C and DIM
This protocol is adapted for the analysis of I3C and its products from nutraceuticals or biological matrices.
1. Materials and Reagents:
-
HPLC-grade methanol and acetonitrile[15]
-
HPLC-grade water
-
Kinetex C18 core-shell column (or equivalent)[15]
-
Ultrasonic bath
-
0.22 µm syringe filters
-
Internal Standard (IS): Ethylparaben or 4-Methoxy-1-methylindole[15][19]
2. Sample Preparation (Nutraceuticals):
-
Accurately weigh the powdered content of a capsule.
-
Transfer to a volumetric flask and add 100% methanol and a known concentration of the internal standard.[15]
-
Sonicate in an ultrasound bath for 15-20 minutes to ensure complete extraction.[15]
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a small volume (e.g., 5 µL) into the HPLC system.[15]
3. HPLC Conditions:
-
Column: Kinetex 5µ XB-C18 100A (100 x 4.6mm, 5.0µm)[15]
-
Mobile Phase: Gradient elution using Acetonitrile (B) and Water (A).
-
Gradient Program: A typical gradient might start at 30% B, ramp to 90% B over 10 minutes, hold, and then return to initial conditions.
-
Column Temperature: 40-50°C (Note: Higher temperatures can risk degradation but may be necessary for peak shape; must be validated).[15]
Data Presentation: Analyte Stability
The stability of I3C is highly dependent on environmental conditions. While specific kinetic data is sparse, the following table summarizes the key relationships.
| Condition | Effect on I3C Stability | Key Condensation Products | Reference |
| Acidic pH (e.g., pH < 6) | Highly Unstable; Rapid Degradation | 3,3'-diindolylmethane (DIM), Linear and Cyclic Trimers (BII, CTI) | [6][8] |
| Neutral to Alkaline pH (pH 7-8) | Relatively Stable | Minimal condensation | [10] |
| Elevated Temperature (>40°C) | Increased rate of degradation and oligomerization, even at neutral pH. | N-substituted oligomers, DIM | [10][21] |
| Presence of Water | Necessary for hydrolysis of the parent isothiocyanate to I3C. | I3C, Thiocyanate ion | [1] |
Visualizations
Glucobrassicin Hydrolysis & I3C Condensation Pathway
Caption: Enzymatic hydrolysis of glucobrassicin and subsequent condensation of I3C.
General Experimental Workflow for Quantification
Caption: A generalized workflow for the analysis of glucobrassicin products.
Troubleshooting Logic for Low Analyte Signal
Caption: A decision tree for troubleshooting low analyte signals.
References
- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Current Knowledge and Challenges on the Development of a Dietary Glucosinolate Database in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of anticancer compound, indole-3-carbinol, in broccoli using a new ultrasound-assisted dispersive-filter extraction method based on poly(deep eutectic solvent)-graphene oxide nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. chromforum.org [chromforum.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. frontiersin.org [frontiersin.org]
- 18. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Optimal storage conditions for long-term stability of glucobrassicin potassium
This technical support center provides essential information for researchers, scientists, and drug development professionals working with glucobrassicin (B1234704) potassium. It includes guidance on optimal storage, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the handling and use of glucobrassicin potassium in a research setting.
1. Storage and Stability
-
Question: What are the optimal storage conditions for solid this compound for long-term stability?
-
Question: How should I prepare and store stock solutions of this compound?
-
Answer: this compound is soluble in water (up to 125 mg/mL, may require sonication).[2] For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions are stable for up to one month when stored at -20°C and for up to six months at -80°C.[2] Always ensure the solutions are sealed and protected from light.[2] If using water as the solvent for cell culture experiments, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before use.[2]
-
-
Question: My this compound solution appears to have degraded. What are the likely causes and degradation products?
-
Answer: Degradation can be caused by exposure to elevated temperatures, light, and moisture. Indole glucosinolates like glucobrassicin are known to be less thermally stable than their aliphatic counterparts. Upon degradation, particularly in the presence of the enzyme myrosinase (which could be a contaminant in less pure preparations or in biological systems), glucobrassicin can hydrolyze to form unstable intermediates that rapidly convert to indole-3-carbinol (B1674136) (I3C) and indole-3-acetonitrile, among other products.
-
2. Experimental Issues
-
Question: I am observing inconsistent results in my cell culture experiments. Could the stability of this compound in the culture medium be an issue?
-
Answer: Yes, the stability of this compound in aqueous solutions, including cell culture media, can be a factor. The compound's stability can be influenced by the pH and composition of the medium, as well as incubation time and temperature. To minimize variability, prepare fresh working solutions from a frozen stock for each experiment. It is also advisable to minimize the exposure of the compound to light and elevated temperatures during experimental setup.
-
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer: While this compound is soluble in water, achieving high concentrations may require sonication.[2] For applications requiring organic solvents, solubility in solvents like DMSO and ethanol (B145695) should be empirically determined for your specific concentration needs. When preparing stock solutions in organic solvents, ensure the final concentration of the solvent in your experimental system (e.g., cell culture) is not cytotoxic.
-
-
Question: How can I prevent the degradation of this compound during my experimental workflow?
-
Answer: To prevent degradation, it is crucial to handle the compound with care. Keep stock solutions frozen and protected from light. When preparing working solutions, do so immediately before use and keep them on ice. Minimize the exposure of the compound to ambient light and temperature throughout the experiment.
-
Data on Storage and Stability
The following tables summarize the recommended storage conditions for this compound in both solid form and in solution to ensure its long-term stability.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -15°C to -20°C | To minimize thermal degradation. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a light-blocking container) | To prevent photodegradation. |
| Humidity | Store in a dry environment (e.g., with a desiccant) | To prevent hydrolysis. |
| Container | Tightly sealed container | To protect from moisture and atmospheric contaminants. |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration of Stability | Reference |
| -20°C | Water | 1 month | [2] |
| -80°C | Water | 6 months | [2] |
Note: It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 486.56 g/mol ), weigh out 4.87 mg.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If solubility is an issue, sonicate the solution for short intervals in a water bath until fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and application.
-
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for glucosinolate analysis.
-
-
Mobile Phase and Gradient:
-
A common mobile phase system for glucosinolate analysis is a gradient of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
A typical gradient might start with a high aqueous component and gradually increase the organic component to elute the compounds.
-
-
Detection:
-
Glucosinolates can be detected by UV absorbance, typically in the range of 227-229 nm.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration for HPLC analysis using the initial mobile phase composition.
-
-
Forced Degradation Studies (for method validation):
-
To validate the method as "stability-indicating," forced degradation studies should be performed. This involves subjecting the this compound solution to various stress conditions to generate degradation products. The HPLC method should then be able to resolve the intact this compound peak from all degradation product peaks.
-
Acid/Base Hydrolysis: Incubate the solution with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the solution to UV light.
-
Visualizations
Signaling Pathway of Indole-3-Carbinol (I3C), a Degradation Product of Glucobrassicin
Caption: Signaling pathways of Indole-3-Carbinol (I3C).
Experimental Workflow for Stability Testing of this compound
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide: Validating HPLC-UV and Mass Spectrometry Methods for Glucobrassicin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Glucobrassicin (B1234704), a key glucosinolate found in cruciferous vegetables with potential health benefits, is no exception. The choice of analytical methodology significantly impacts the reliability and sensitivity of its measurement. This guide provides an objective comparison of two common analytical techniques for glucobrassicin analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
This comparison is supported by a summary of validation parameters from published studies, detailed experimental protocols, and a visual representation of the method validation workflow.
Performance Comparison: HPLC-UV vs. Mass Spectrometry
The selection of an analytical method hinges on a balance of performance characteristics, including sensitivity, specificity, and the practical considerations of cost and sample complexity. Below is a summary of typical performance data for the validation of HPLC-UV and LC-MS methods for the analysis of glucobrassicin.
| Validation Parameter | HPLC-UV | Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by polarity, detection by UV absorbance | Separation by polarity, detection by mass-to-charge ratio |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ~1 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | 3 - 30 ng/mL |
| Specificity | Moderate; susceptible to co-eluting compounds | Very High; based on parent and fragment ions |
Key Differences and Considerations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique for the quantification of glucobrassicin.[1] It offers good linearity, accuracy, and precision for relatively concentrated samples. The primary limitation of HPLC-UV lies in its specificity and sensitivity. Since detection is based on UV absorbance at a specific wavelength (typically around 229 nm for desulfoglucosinolates), there is a risk of interference from other compounds in the sample matrix that absorb at the same wavelength.[1] The limit of detection for HPLC-UV methods is typically in the microgram per milliliter (µg/mL) range.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), offers significantly higher sensitivity and specificity compared to HPLC-UV. By monitoring for a specific precursor ion and its characteristic fragment ions, LC-MS/MS can selectively detect and quantify glucobrassicin even in complex matrices with a high degree of confidence. The sensitivity of LC-MS/MS methods for glucobrassicin is in the nanogram per milliliter (ng/mL) range, making it the preferred method for trace-level analysis. While powerful, LC-MS instrumentation is more expensive and requires a higher level of technical expertise to operate and maintain.
Experimental Workflow for Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for glucobrassicin analysis.
Detailed Experimental Protocols
HPLC-UV Method for Glucobrassicin Analysis (as Desulfoglucobrassicin)
This protocol is based on the widely used method involving enzymatic desulfation prior to HPLC analysis.[1]
1. Sample Preparation (Extraction and Desulfation):
-
Homogenize 100 mg of freeze-dried plant material.
-
Add 1 mL of 70% methanol (B129727) and heat at 70°C for 5 minutes to inactivate myrosinase.
-
Centrifuge the sample and collect the supernatant.
-
Load the supernatant onto a DEAE-Sephadex A-25 anion-exchange column.
-
Wash the column with water to remove interfering compounds.
-
Add a purified sulfatase solution to the column and incubate overnight at room temperature to desulfate the glucosinolates.
-
Elute the desulfoglucobrassicin from the column with water.
-
Filter the eluate through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 40% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of desulfoglucobrassicin (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject in triplicate. Plot the peak area against concentration and calculate the coefficient of determination (R²).
-
Accuracy: Spike a blank matrix with known concentrations of desulfoglucobrassicin at three levels (low, medium, high) and calculate the percentage recovery.
-
Precision: Analyze six replicates of a standard solution at a medium concentration on the same day (intra-day precision) and on three different days (inter-day precision). Calculate the relative standard deviation (RSD).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
LC-MS/MS Method for Intact Glucobrassicin Analysis
This protocol describes the analysis of intact glucobrassicin, which does not require the desulfation step.
1. Sample Preparation (Extraction):
-
Homogenize 100 mg of freeze-dried plant material.
-
Add 1 mL of 80% methanol and heat at 70°C for 5 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Dilute the supernatant with water and filter through a 0.22 µm filter before injection.
2. Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 50% acetonitrile over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of glucobrassicin (m/z 447.1) to its characteristic product ions (e.g., m/z 367.1, 96.9).
-
Optimize cone voltage and collision energy for maximum signal intensity.
4. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using the same principles as for the HPLC-UV method, but with the significantly lower concentration ranges achievable by LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS are valuable techniques for the analysis of glucobrassicin, each with its own set of advantages and limitations. The choice between the two methods should be guided by the specific requirements of the research.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively simple.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and specificity, such as the analysis of trace levels of glucobrassicin in complex biological matrices or in studies where unambiguous identification is critical.
By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can select and validate the most appropriate method for their glucobrassicin analysis needs, ensuring the generation of accurate and reliable data.
References
Comparing glucobrassicin content and profiles in different Brassica cultivars
For Researchers, Scientists, and Drug Development Professionals
Glucobrassicin (B1234704), an indole (B1671886) glucosinolate prevalent in Brassica vegetables, is a precursor to bioactive compounds such as indole-3-carbinol (B1674136) (I3C), which are of significant interest in drug development and nutritional science for their potential health benefits. The concentration and profile of glucobrassicin can vary considerably among different Brassica cultivars, influencing their potential for research and therapeutic applications. This guide provides a comparative overview of glucobrassicin content in various Brassica cultivars, supported by a summary of experimental data and a standardized analytical protocol.
Glucobrassicin Content: A Quantitative Comparison
The following table summarizes the glucobrassicin content in various Brassica oleracea and Brassica rapa cultivars as reported in several studies. It is important to note that glucosinolate levels are influenced by genetic factors, growing conditions, and analytical methods used.
| Brassica Species | Cultivar(s) | Plant Part | Glucobrassicin Content (µmol/g DW) | Reference(s) |
| Brassica oleracea var. italica (Broccoli) | 'General' | Top inflorescence | 9.5 | [1] |
| 'Marathon' | Top inflorescence | 7.32 | [1] | |
| Various | Shoots | 1.44 | [2] | |
| 11 Cultivars (Average) | Florets | 0.63 - 0.77 | [3] | |
| Inbred Lines (e.g., 5405, 5406) | Florets | >3.8 | [4] | |
| Brassica oleracea var. capitata (Cabbage) | 45 Inbred Lines (Average) | Heads | 2.4 | [5] |
| White Cabbage | Heads | Not specified in µmol/g DW, but noted as a major GSL | [6] | |
| Red Cabbage | Heads | Not specified in µmol/g DW, but noted as a major GSL | [6] | |
| Various | Shoots | 3.13 | [2] | |
| Brassica oleracea var. acephala (Kale) | Various | Leaves | Not specified in µmol/g DW, but noted as a major GSL | [7] |
| Chinese Kale 'KDSJ' | Leaves | 8.76 - 77.36 (µmol/100g DW) | [8] | |
| Various | Shoots | Not specified in µmol/g DW, but noted as a major GSL | [2] | |
| Brassica oleracea var. botrytis (Cauliflower) | Various | Shoots | 2.56 | [2] |
| Brassica rapa subsp. pekinensis (Chinese Cabbage) | Various | Leaves | Identified as a main glucosinolate | [9] |
| 60 Germplasms | Leaves | Identified as a present indolic glucosinolate | [10] |
Note: DW = Dry Weight. Conversion to fresh weight depends on the water content of the specific vegetable, which can vary.
Experimental Protocols for Glucobrassicin Analysis
The quantification of glucobrassicin and other glucosinolates typically involves extraction, desulfation, and analysis by High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on common methodologies.[11][12][13]
Sample Preparation
-
Harvest fresh plant material and immediately freeze it in liquid nitrogen or freeze-dry to halt enzymatic activity.
-
Grind the frozen or freeze-dried tissue to a fine powder.
-
Store the powdered sample at -80°C until extraction.
Extraction of Intact Glucosinolates
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add a 70% methanol (B129727) solution at a high temperature (e.g., 70-95°C) to inactivate myrosinase enzymes.
-
Vortex the mixture and incubate at the high temperature for a specified time (e.g., 15 minutes).
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant containing the glucosinolates. The extraction can be repeated on the pellet to ensure complete recovery.
Purification and Desulfation
-
Prepare a small anion-exchange column (e.g., DEAE-Sephadex A-25).
-
Load the crude glucosinolate extract onto the column. The negatively charged sulfate (B86663) groups of the glucosinolates will bind to the column material.
-
Wash the column with water and then a buffer (e.g., sodium acetate) to remove impurities and prepare for the enzymatic reaction.
-
Add a purified aryl sulfatase solution to the column and allow it to react overnight at room temperature. This enzyme cleaves the sulfate group from the glucosinolates, converting them to their desulfo-counterparts.
-
Elute the desulfo-glucosinolates from the column with ultrapure water.
HPLC Analysis
-
Analyze the eluted desulfo-glucosinolates using a reversed-phase C18 HPLC column.
-
Use a mobile phase gradient of water and acetonitrile.
-
Detect the separated desulfo-glucosinolates using a UV detector at 229 nm.
-
Identify and quantify glucobrassicin by comparing the retention time and peak area to a known standard.
Visualizing the Biosynthesis of Glucobrassicin
The following diagram illustrates the biosynthetic pathway of glucobrassicin, starting from the amino acid tryptophan.
Caption: Biosynthetic pathway of glucobrassicin from tryptophan.
This guide provides a foundational comparison of glucobrassicin content in different Brassica cultivars and a standardized methodology for its analysis. For researchers and drug development professionals, selecting cultivars with higher and more consistent levels of glucobrassicin is a critical first step in harnessing the potential of its bioactive derivatives.
References
- 1. YIELD COMPONENTS AND GLUCOSINOLATE CONTENTS OF BROCCOLI CULTIVARS IN SUMMER-AUTUMN GROWING CYCLE | International Society for Horticultural Science [ishs.org]
- 2. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of glucosinolates, anthocyanins, free amino acids, and vitamin C in inbred lines of cabbage (Brassica oleracea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Seasonal variation in glucosinolate content in Brassica oleracea crops grown in northwestern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Glucobrassicin Potassium and Sinigrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two prominent glucosinolates: glucobrassicin (B1234704), an indole (B1671886) glucosinolate, and sinigrin (B192396), an aliphatic glucosinolate. The focus is on their respective hydrolysis products, indole-3-carbinol (B1674136) (I3C) from glucobrassicin and allyl isothiocyanate (AITC) from sinigrin, which are largely responsible for their biological effects. This comparison is based on available experimental data for their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Overview of Glucobrassicin and Sinigrin
Glucosinolates are secondary metabolites found in cruciferous vegetables. Their biological activity is primarily mediated by their hydrolysis products, which are formed upon enzymatic breakdown by myrosinase when the plant tissue is damaged.[1]
Glucobrassicin , an indole glucosinolate, is prevalent in vegetables like broccoli, cabbage, and cauliflower.[2][3] Its main bioactive hydrolysis product is indole-3-carbinol (I3C) .[3][4] I3C is known for its potential anticancer and anti-inflammatory properties.[5]
Sinigrin , an aliphatic glucosinolate, is abundant in mustard seeds, horseradish, and Brussels sprouts.[6] Its hydrolysis yields allyl isothiocyanate (AITC) , the compound responsible for the pungent taste of mustard and wasabi.[4][6] AITC has demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities.[4][7]
Comparative Biological Effects: Quantitative Data
The following tables summarize the quantitative data available for the biological effects of the primary hydrolysis products of glucobrassicin (I3C) and sinigrin (AITC). It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Anticancer Activity
The anticancer effects of I3C and AITC have been evaluated in various cancer cell lines, with their efficacy often presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Indole-3-carbinol (I3C) | ER+ Breast Cancer (MCF7, T47D) | 200–490 μM | [8] |
| Pre-B Acute Lymphoblastic Leukemia (NALM-6) | Not specified, but induced apoptosis | [9] | |
| Allyl Isothiocyanate (AITC) | Malignant Glioma (GBM 8401) | 9.25 ± 0.69 μM | [4] |
| Bladder Cancer (UM-UC-3) | 2.7–3.3 μM | [4] | |
| Bladder Cancer (AY-27) | 8.6 μM | [4] | |
| Lung Cancer (H1299) | 5 μM | [4] | |
| Lung Cancer (A549) | 10 μM | [4] | |
| Human Leukemia (HL-60) | 2.71 μM (hydrolyzed sinigrin) | [7] |
Antimicrobial Activity
The antimicrobial potential of I3C and AITC is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference |
| Indole-3-carbinol (I3C) | Staphylococcus aureus | 5-20 µg/mL | [3][10] |
| Escherichia coli | 20-80 µg/mL | [3][10] | |
| Pseudomonas aeruginosa | 20-80 µg/mL | [3][10] | |
| Candida albicans | 10-20 µg/mL | [3][10] | |
| Allyl Isothiocyanate (AITC) | Escherichia coli | 100 µg/mL | [1] |
| Pseudomonas aeruginosa | 100 µg/mL | [1] | |
| Staphylococcus aureus | 100 µg/mL | [1] | |
| Listeria monocytogenes | 100 µg/mL | [1] | |
| Various Bacteria | 50-1000 ppm | [11][12] | |
| Nonxerotolerant Yeasts | 1-4 ppm | [11][12] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathways
Both I3C and AITC have been shown to modulate inflammatory pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
References
- 1. Antibacterial activity and mode of action of selected glucosinolate hydrolysis products against bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Properties of Sinigrin and its Hydrolysis Products | Semantic Scholar [semanticscholar.org]
- 12. ars.usda.gov [ars.usda.gov]
A Comparative Analysis of Glucosinolate Profiles in Kale, Broccoli, and Cabbage: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the phytochemical composition of common cruciferous vegetables is paramount. This guide provides a detailed comparative analysis of the glucosinolate profiles in kale (Brassica oleracea var. acephala), broccoli (Brassica oleracea var. italica), and cabbage (Brassica oleracea var. capitata), supported by experimental data and detailed methodologies.
Glucosinolates are a class of sulfur-containing secondary metabolites found abundantly in Brassicaceae vegetables.[1][2][3] Upon plant tissue damage, they are hydrolyzed by the enzyme myrosinase into isothiocyanates, thiocyanates, and nitriles, compounds that have demonstrated potent anti-carcinogenic, antioxidant, and anti-inflammatory properties.[4][5] The specific type and concentration of glucosinolates can vary significantly between different cruciferous vegetables, influencing their potential health benefits.[6][7] This guide offers a comparative overview of the glucosinolate profiles of kale, broccoli, and cabbage to aid in research and development.
Quantitative Comparison of Glucosinolate Content
The following table summarizes the concentrations of major glucosinolates found in kale, broccoli, and cabbage, compiled from various studies. It is important to note that glucosinolate content can be influenced by factors such as cultivar, growing conditions, and plant age.[6] The data presented here represents a general overview based on available literature.
| Glucosinolate | Kale (μmol/g DW) | Broccoli (μmol/g DW) | Cabbage (μmol/g DW) | Predominant Bioactive Product |
| Aliphatic Glucosinolates | ||||
| Sinigrin | 0.5 - 66.49 | 0.1 - 2.5 | 0.1 - 5.0 | Allyl isothiocyanate |
| Glucoraphanin (B191350) | 0.1 - 2.0 | 2.0 - 10.0 | 0.1 - 1.5 | Sulforaphane (B1684495) |
| Glucoiberin | 0.2 - 3.0 | 0.5 - 4.0 | 1.51 (average) | Iberin |
| Progoitrin | 0.1 - 1.5 | 0.1 - 1.0 | 0.5 - 53.53 | Goitrin |
| Gluconapin | 0.1 - 2.0 | 0.1 - 1.5 | 0.1 - 2.0 | 3-Butenyl isothiocyanate |
| Glucoerucin | Not consistently reported | 76.35 (in seeds) | Present | Erucin |
| Indolyl Glucosinolates | ||||
| Glucobrassicin | 0.5 - 5.0 | 0.2 - 2.0 | 0.79 - 13.14 | Indole-3-carbinol |
| Neoglucobrassicin | 0.1 - 2.0 | 0.1 - 1.5 | Present | 1-Methoxyindole-3-carbinol |
| 4-hydroxyglucobrassicin | Present | Present | Present | 4-Hydroxyindole-3-carbinol |
| Aromatic Glucosinolates | ||||
| Gluconasturtiin | 0.1 - 12.6 (in roots) | Not consistently reported | Not consistently reported | Phenethyl isothiocyanate |
Data compiled from multiple sources.[2][8][9][10][11][12][13] DW = Dry Weight. The ranges reflect variations reported across different cultivars and studies.
Key Observations from Glucosinolate Profiles:
-
Kale often exhibits high levels of sinigrin , particularly in curly kale varieties.[10][13] It also contains a diverse profile of other glucosinolates.
-
Broccoli is a well-known and significant source of glucoraphanin , the precursor to the extensively studied isothiocyanate, sulforaphane.[8][12][14]
-
Cabbage is characterized by a high content of glucobrassicin and, in some cultivars, significant amounts of progoitrin .[2][11][13] One study identified several cabbage cultivars with glucoraphanin levels comparable to or even higher than some broccoli cultivars.[8][12]
Experimental Protocols
Accurate quantification of glucosinolates is crucial for comparative studies. The following outlines a widely accepted methodology for the extraction and analysis of glucosinolates from plant material.
Sample Preparation and Extraction
A common method for glucosinolate extraction involves inactivating the myrosinase enzyme to prevent hydrolysis.[15]
-
Sample Homogenization: Fresh plant material (e.g., leaves, florets) is flash-frozen in liquid nitrogen and ground into a fine powder. This prevents enzymatic degradation.
-
Extraction Solvent: A solution of 70-80% methanol (B129727) in water is typically used.[16][17]
-
Extraction Procedure:
-
A known weight of the powdered sample is added to pre-heated (70-75°C) 70% methanol.[16] The heat serves to deactivate myrosinase.
-
The mixture is vortexed and then incubated in a water bath at 70-75°C for 20-30 minutes.[16]
-
Alternatively, samples can be sonicated in the methanol solution.[16]
-
The mixture is centrifuged, and the supernatant containing the extracted glucosinolates is collected. The extraction process may be repeated on the pellet to ensure complete recovery.
-
Glucosinolate Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of intact glucosinolates.[18][19]
-
Chromatographic Separation:
-
Column: A C18 or a more specialized C30 reversed-phase column is commonly used.[8][12]
-
Mobile Phase: A gradient of two solvents is typically employed, such as water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: An Ultraviolet (UV) or Photodiode Array (PDA) detector is used for initial detection, often set at 229 nm.[20]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis: A triple quadrupole or high-resolution mass spectrometer allows for the identification and quantification of individual glucosinolates based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Quantification: The concentration of each glucosinolate is determined by comparing the peak area from the sample to a calibration curve generated from pure standards of known concentrations.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general biosynthetic pathway of glucosinolates and a typical experimental workflow.
Caption: General biosynthetic pathway of glucosinolates.
Caption: Experimental workflow for glucosinolate analysis.
This comparative guide provides a foundational understanding of the differences in glucosinolate profiles between kale, broccoli, and cabbage. For researchers in drug development and nutritional science, these distinctions are critical for identifying the most promising sources of specific bioactive compounds for further investigation. The provided methodologies offer a standardized approach to ensure reproducible and comparable results in future studies.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds from Leaf Vegetables as Preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pbrc.edu [pbrc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Glucosinolates From Cruciferous Vegetables and Their Potential Role in Chronic Disease: Investigating the Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative profiling of glucosinolates by LC-MS analysis reveals several cultivars of cabbage and kale as promising sources of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Glucosinolate Profiles in Different Tissues of Nine Brassica Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Cross-validation of glucobrassicin quantification methods between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of glucobrassicin (B1234704), a key indole (B1671886) glucosinolate found in Brassicaceae vegetables. Accurate and reproducible quantification of glucobrassicin is critical for research into its potential health benefits, including its role as a precursor to the anticancer compound indole-3-carbinol. This document outlines the prevalent High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, presenting their performance characteristics from single-laboratory validation studies and discussing the landscape of inter-laboratory cross-validation.
Introduction to Glucobrassicin and Quantification Challenges
Glucobrassicin is a secondary metabolite that plays a role in plant defense and has garnered significant interest for its potential health-promoting properties in humans. The accurate measurement of glucobrassicin in plant materials, food products, and biological samples is fundamental for nutritional assessment, clinical trial design, and the development of dietary supplements and pharmaceuticals.
However, the quantification of glucobrassicin is not without its challenges. These include the inherent variability of its concentration in natural sources, its susceptibility to degradation by the endogenous enzyme myrosinase upon tissue disruption, and the potential for analytical variability between different laboratories. To ensure data comparability and reliability across studies, robust and well-validated analytical methods are essential, and an understanding of inter-laboratory performance is crucial.
Key Quantification Methodologies
The two primary analytical techniques employed for the quantification of glucobrassicin are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS).
-
HPLC-UV: This is a widely used and robust method for glucosinolate analysis. It typically involves the enzymatic desulfation of glucosinolates to form desulfoglucosinolates, which are then separated by reversed-phase HPLC and detected by UV absorbance. The quantification is often performed using a certified reference standard of a common glucosinolate, like sinigrin, and applying response factors for other glucosinolates.[1][2]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the direct quantification of intact glucosinolates without the need for desulfation.[3] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry enhances the specificity of detection and quantification, even in complex matrices.[4]
Comparative Performance of Quantification Methods
Table 1: Performance Characteristics of HPLC-UV for Glucosinolate Quantification
| Parameter | Performance Metric | Source |
| Linearity (R²) | >0.99 | [1] |
| Intra-day Precision (RSD) | <5% | [1] |
| Inter-day Precision (RSD) | <10% | [1] |
| Recovery | 90-110% | [1] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | [8] |
Table 2: Performance Characteristics of LC-MS/MS for Glucobrassicin Quantification
| Parameter | Performance Metric | Source |
| Linearity (R²) | >0.99 | [3] |
| Intra-day Precision (RSD) | 2.5 - 8.5% | [3] |
| Inter-day Precision (RSD) | 5.0 - 12.1% | [3] |
| Recovery | 87% to 106% | [8] |
| Limit of Quantification (LOQ) | 0.01 to 0.23 µg/g | [8] |
Inter-Laboratory Cross-Validation: The ISO 9167 Standard
The International Organization for Standardization (ISO) has established a standard method, ISO 9167:2019, for the determination of glucosinolate content in rapeseed and rapeseed meals using HPLC.[5][6][7] This standard is a result of inter-laboratory trials and provides crucial data on the reproducibility of glucosinolate quantification.
While the detailed results of the inter-laboratory trial for each specific glucosinolate, including glucobrassicin, are part of the full standard document, the existence of this standard signifies a concerted effort to harmonize quantification methods. The precision data from such studies (repeatability and reproducibility) are key indicators of how well results from different laboratories can be expected to agree. The standard provides a validated protocol that, if followed, should lead to more comparable results across different analytical sites.
Experimental Protocols
HPLC-UV Method for Desulfated Glucobrassicin
This protocol is a generalized procedure based on commonly cited methods.[1][2]
a) Sample Preparation and Extraction:
-
Freeze-dry the plant material to inactivate myrosinase and facilitate grinding.
-
Grind the freeze-dried material to a fine powder.
-
Extract a known weight of the powder with hot methanol/water (e.g., 70-80% methanol) to further inactivate myrosinase and extract the glucosinolates.
-
Centrifuge the extract and collect the supernatant.
b) Desulfation:
-
Load the supernatant onto an anion-exchange column (e.g., DEAE-Sephadex A-25).
-
Wash the column to remove interfering compounds.
-
Apply a purified sulfatase solution to the column and allow it to react overnight to convert glucosinolates to their desulfo-analogs.
-
Elute the desulfoglucosinolates from the column with water.
c) HPLC-UV Analysis:
-
Inject the eluate into a reversed-phase HPLC system.
-
Use a C18 column and a gradient elution with water and acetonitrile.
-
Detect the desulfoglucosinolates at 229 nm.
-
Quantify by comparing the peak area to that of a desulfosinigrin standard curve, applying a relative response factor for glucobrassicin.
LC-MS/MS Method for Intact Glucobrassicin
This protocol is a generalized procedure based on common LC-MS/MS methods.[3][8]
a) Sample Preparation and Extraction:
-
Follow the same initial extraction procedure as for the HPLC-UV method to obtain a crude glucosinolate extract. Myrosinase inactivation is equally critical.
b) LC-MS/MS Analysis:
-
Dilute the extract with a suitable solvent (e.g., water/methanol).
-
Inject the diluted extract into an LC-MS/MS system.
-
Use a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile, often with a modifier like formic acid.
-
Perform mass spectrometric detection using an electrospray ionization (ESI) source in negative ion mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transition for glucobrassicin (e.g., m/z 447 -> 97).
-
Quantify by comparing the peak area to a calibration curve prepared with a certified reference standard of glucobrassicin.
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BS EN ISO 9167:2019 Rapeseed and rapeseed meals. Determination of glucosinolates content. Method using high-performance liquid chromatography [en-standard.eu]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ISO 9167:2019 - UNI Ente Italiano di Normazione [store.uni.com]
- 8. Optimized extraction, separation and quantification of twelve intact glucosinolates in broccoli leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of indole-3-carbinol versus glucobrassicin supplementation in studies
An Objective Analysis for Researchers and Drug Development Professionals
Direct comparative efficacy studies between indole-3-carbinol (B1674136) (I3C) and its precursor, glucobrassicin (B1234704), are limited in publicly available research. Glucobrassicin is a glucosinolate found in cruciferous vegetables, which upon consumption, is hydrolyzed by the enzyme myrosinase into I3C.[1][2][3] I3C is a biologically active compound that undergoes further condensation in the acidic environment of the stomach to form various oligomers, with 3,3'-diindolylmethane (B526164) (DIM) being a major product.[1][2] This guide synthesizes available data from separate studies to provide an indirect comparison of their efficacy, focusing on their well-documented effects on estrogen metabolism—a key mechanism in their potential chemopreventive activities.[4][5]
Quantitative Data Summary
| Compound | Dosage | Study Population | Duration | Key Outcome | Result | Reference |
| Indole-3-Carbinol (I3C) | 6-7 mg/kg/day | 12 healthy volunteers (men and women) | 7 days | Estradiol (B170435) 2-hydroxylation | ~50% increase | [4] |
| Indole-3-Carbinol (I3C) | 6-7 mg/kg/day | 7 men | 1 week | Urinary C-2 estrogen excretion | Significantly increased | [5] |
| Indole-3-Carbinol (I3C) | 6-7 mg/kg/day | 10 women | 2 months | Urinary C-2 estrogen excretion | Significantly increased | [5] |
| Indole-3-Carbinol (I3C) | 400 mg/day | 17 women | 4 weeks | Urinary 2-hydroxyestrone (B23517)/16α-hydroxyestrone ratio | Increased in 14 of 17 subjects | [7] |
| Indole-3-Carbinol (I3C) | 300-400 mg/day | Adults | Not specified | Urinary 2-hydroxyestrone (2HE₁) concentrations | Increased | [1] |
Metabolic Pathway and Experimental Workflow
The conversion of glucobrassicin to I3C and its subsequent metabolites is a critical pathway influencing its biological activity. Understanding this process is key to interpreting the efficacy of supplementation.
A typical experimental workflow to assess the efficacy of these compounds on estrogen metabolism involves several key steps, from participant recruitment to data analysis.
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the presented data. Below are detailed protocols from key experiments.
Study on the Effects of I3C on Estradiol Metabolism (Michnovicz & Bradlow, 1991) [4]
-
Objective: To determine the effect of short-term oral I3C administration on the 2-hydroxylation of estradiol in healthy volunteers.
-
Participants: 12 healthy adult volunteers (men and women).
-
Intervention: Oral administration of I3C at a dose of 6-7 mg/kg of body weight per day for 7 days.
-
Methodology:
-
Estradiol 2-hydroxylation Assay: An in vivo radiometric assay was used. A tracer dose of [2-³H]estradiol was administered intravenously before and after the 7-day I3C supplementation period. The rate of ³H₂O release from the C-2 position of estradiol was measured as an index of 2-hydroxylation.
-
Urinary Estrogen Metabolite Analysis: 24-hour urine samples were collected at baseline and after I3C administration. The levels of 2-hydroxyestrone (2OHE₁) and estriol (B74026) (E₃) were quantified to assess the ratio of these key estrogen metabolites.
-
-
Key Findings: I3C supplementation led to an approximate 50% increase in the extent of estradiol 2-hydroxylation. The urinary ratio of 2OHE₁ to E₃ was also significantly increased, confirming a shift in estrogen metabolism.[4]
Phase I Study of I3C in Women (Reed et al., 2005) [7]
-
Objective: To assess the tolerability and effects of I3C on biomarkers of cancer risk in women.
-
Participants: Healthy women at an elevated risk for breast cancer.
-
Intervention: Participants received a placebo for 4 weeks, followed by 400 mg/day of I3C for 4 weeks, and then 800 mg/day of I3C for 4 weeks.
-
Methodology:
-
Urine Collection: 24-hour urine samples were collected at the end of each 4-week period.
-
Estrogen Metabolite Analysis: Urinary concentrations of 2-hydroxyestrone and 16α-hydroxyestrone were measured using an enzyme-linked immunosorbent assay (ELISA). The ratio of these two metabolites was then calculated.
-
-
Key Findings: Supplementation with 400 mg of I3C daily for 4 weeks resulted in an increased ratio of 2-hydroxyestrone to 16α-hydroxyestrone in the majority of participants.[7]
Discussion and Conclusion
The available evidence consistently demonstrates that indole-3-carbinol supplementation effectively modulates estrogen metabolism, leading to an increased production of 2-hydroxyestrone relative to other metabolites like 16α-hydroxyestrone.[4][5][7] This shift is considered beneficial as 2-hydroxyestrone is less estrogenic and may have protective effects against hormone-dependent cancers.[1]
While glucobrassicin is the natural precursor to I3C, its efficacy when administered directly as a supplement is less clear from the existing literature. The conversion of glucobrassicin to I3C is dependent on the myrosinase enzyme, which can be deactivated by cooking, potentially affecting the bioavailability of I3C from dietary sources.[1] However, colonic bacteria also possess myrosinase activity, allowing for some conversion to occur in the large intestine.[1]
For researchers and drug development professionals, I3C and its downstream metabolite DIM present more direct and quantifiable agents for clinical investigation due to their established metabolic pathways and observed effects on biomarkers.[2] Future studies directly comparing the bioavailability and efficacy of stabilized glucobrassicin supplements with I3C are warranted to provide a more definitive comparison. It has been noted that achieving the levels of DIM seen with supplementation would require the daily ingestion of kilogram quantities of glucobrassicin-rich vegetables like Brussels sprouts.[2][8][9] This highlights the dose-dependent impact of I3C/DIM supplements.[2][8][9]
References
- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Altered estrogen metabolism and excretion in humans following consumption of indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of NMR for the Structural Confirmation of Newly Isolated Glucobrassicin Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly isolated bioactive compounds is a critical step in natural product chemistry and drug discovery. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural validation of novel glucobrassicin (B1234704) analogues, supported by experimental data and detailed protocols.
Glucobrassicin, an indole (B1671886) glucosinolate found abundantly in cruciferous vegetables, and its analogues are of significant interest due to their potential health benefits, including anti-cancer properties. The isolation of novel analogues from various plant sources necessitates robust analytical techniques for their precise structural characterization. NMR spectroscopy, with its ability to provide detailed information about molecular structure in a non-destructive manner, stands as a cornerstone technique in this process.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool for de novo structure elucidation, it is often used in conjunction with other analytical methods. The following table summarizes the key performance characteristics of NMR compared to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of newly isolated glucobrassicin analogues.
| Parameter | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Unambiguous structure elucidation, stereochemistry determination | Separation and quantification | Molecular weight determination, fragmentation analysis |
| Sample Requirement | Higher concentration (mg scale) | Lower concentration (µg to ng scale) | Lower concentration (µg to ng scale) |
| Information Provided | Detailed atomic connectivity, 3D structure | Retention time, UV-Vis spectra, purity | Mass-to-charge ratio, elemental composition |
| De Novo Identification | Excellent, provides complete structural information | Poor, relies on comparison with reference standards | Good, provides molecular formula and substructural information |
| Quantitative Analysis | Good (qNMR), does not require identical standards[1] | Excellent, requires reference standards | Good, requires reference standards |
| Instrumentation Cost | High | Moderate | High |
| Analysis Time | Longer (minutes to hours per sample) | Shorter (minutes per sample) | Shorter (minutes per sample) |
NMR as the Gold Standard for Structural Confirmation
For newly isolated compounds where no reference standards exist, NMR spectroscopy is indispensable. Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, provide a complete picture of the molecular architecture.
¹H and ¹³C NMR Data for Glucobrassicin and its Analogues
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise mapping of the molecule's structure. Substitutions on the indole ring, such as hydroxylation or methoxylation, lead to predictable changes in the NMR spectra, aiding in the identification of new analogues.
Below is a comparative summary of reported ¹H and ¹³C NMR chemical shifts for glucobrassicin and two of its naturally occurring analogues, 4-hydroxyglucobrassicin (B1195005) and 4-methoxyglucobrassicin.
| Atom | Glucobrassicin ¹ | 4-Hydroxyglucobrassicin ² | 4-Methoxyglucobrassicin ³ |
| ¹H Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | |
| Indole H-2 | 7.25 | 6.95 | 7.01 |
| Indole H-4 | 7.65 | - | - |
| Indole H-5 | 7.10 | 6.75 | 6.60 |
| Indole H-6 | 7.18 | 7.00 | 7.05 |
| Indole H-7 | 7.38 | 6.85 | 6.55 |
| CH₂ | 3.95 | 3.90 | 3.92 |
| Anomeric H-1' | 5.30 | 5.28 | 5.31 |
| OCH₃ | - | - | 3.85 |
| ¹³C Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |
| C=N | 155.5 | 155.8 | 155.6 |
| Indole C-2 | 124.5 | 125.0 | 124.8 |
| Indole C-3 | 107.8 | 107.5 | 107.9 |
| Indole C-3a | 127.5 | 128.0 | 127.8 |
| Indole C-4 | 111.5 | 154.5 | 155.9 |
| Indole C-5 | 119.8 | 115.2 | 104.5 |
| Indole C-6 | 121.5 | 122.0 | 122.3 |
| Indole C-7 | 118.9 | 110.5 | 100.2 |
| Indole C-7a | 136.5 | 137.0 | 137.2 |
| CH₂ | 28.5 | 28.3 | 28.4 |
| Anomeric C-1' | 82.5 | 82.6 | 82.5 |
| OCH₃ | - | - | 55.3 |
¹Data for Glucobrassicin. ²Data for 4-Hydroxyglucobrassicin. ³Data for 4-Methoxyglucobrassicin.
Experimental Protocols
Isolation and Purification of Glucobrassicin Analogues from Brassica Species
A general workflow for the isolation of indole glucosinolates from plant material is outlined below. This protocol can be adapted for the targeted isolation of novel glucobrassicin analogues.
NMR Data Acquisition and Analysis
For the structural elucidation of a newly isolated glucobrassicin analogue, a suite of NMR experiments is typically performed.
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings between them.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different fragments of the molecule and confirming the overall carbon skeleton.
The logical workflow for interpreting this suite of NMR data to determine the structure of a novel compound is illustrated below.
Conclusion
For the definitive structural confirmation of newly isolated glucobrassicin analogues, NMR spectroscopy is an unparalleled and essential tool. While techniques like HPLC and MS are vital for separation, purification, and providing initial structural clues, only NMR can provide the complete and unambiguous atomic connectivity and stereochemical information required for full characterization. The combination of 1D and 2D NMR experiments allows researchers to piece together the molecular puzzle with a high degree of confidence, which is fundamental for advancing research into the biological activities and potential therapeutic applications of these important natural products.
References
A Comparative Purity Assessment of Commercially Available Glucobrassicin Potassium Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comparative overview of commercially available glucobrassicin (B1234704) potassium salt standards, details the established analytical methodologies for purity verification, and offers a standardized workflow for in-house assessment.
Glucobrassicin, an indole (B1671886) glucosinolate found predominantly in cruciferous vegetables, is a precursor to biologically active compounds such as indole-3-carbinol. As research into its potential health benefits continues, the need for high-purity reference standards for accurate experimental control and quantification has become increasingly critical. This guide assesses the stated purity of glucobrassicin potassium salt from various commercial suppliers and provides detailed protocols for independent verification.
Comparison of Commercial this compound Standards
The purity of a chemical standard is a key indicator of its quality. For this compound salt, suppliers typically report purity as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers also offer more comprehensively characterized standards, which may include analysis of water content, residual solvents, and inorganic impurities. The following table summarizes the stated purity for this compound salt from several commercial vendors. It is important to note that this data is based on information provided by the suppliers and has not been independently verified.
| Supplier | Product Name | CAS Number | Stated Purity (by HPLC) | Additional Notes |
| PhytoLab (via Sigma-Aldrich/MilliporeSigma) | This compound salt phyproof® Reference Substance | 143231-38-3 | ≥90.0% | Primary reference standard with certified absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities.[1] |
| Extrasynthese | This compound salt | 143231-38-3 | ≥95%[2][3] | Analytical standard provided with chromatographic purity.[2][3] |
| CymitQuimica | This compound salt | 143231-38-3 | ≥95%[2] | Analytical standard for qualitative determination.[2] |
| Carl ROTH | Glucobrassicin | 143231-38-3 | Not explicitly stated on product page, but offers ROTICHROM® HPLC reference substances with high HPLC purity.[4] | Certificate of analysis with HPLC chromatogram is available.[4] |
Experimental Protocols for Purity Assessment
Accurate determination of glucobrassicin purity can be achieved through several analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) and HPLC with ultraviolet (UV) or photodiode array (PDA) detection are the most common methods.[5][6]
High-Performance Liquid Chromatography (HPLC-UV/PDA)
This method is widely used for the quantification of glucosinolates.[6][7]
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound salt standard
-
Sinigrin (B192396) monohydrate (for use as an internal or external standard)
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[6]
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is typically used.[8]
-
Flow Rate: 0.4 - 1.0 mL/min
-
Column Temperature: 25 - 40°C[6]
-
Injection Volume: 5 - 20 µL
4. Standard Preparation:
-
Accurately weigh the this compound salt standard and dissolve it in ultrapure water or a suitable solvent to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
If using an internal standard, add a known concentration of sinigrin to each standard and sample.
5. Data Analysis:
-
Purity is determined by calculating the peak area of glucobrassicin as a percentage of the total peak area in the chromatogram.
-
Quantification can be performed using a calibration curve generated from the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of glucosinolates.[5][9][10]
1. Materials and Reagents:
-
LC-MS grade acetonitrile, methanol, and water[9]
-
LC-MS grade formic acid or ammonium (B1175870) formate[9]
-
This compound salt standard
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
3. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Similar conditions to HPLC-UV/PDA can be used.
-
Ionization Mode: Negative ESI is typically used for glucosinolates.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The precursor ion for glucobrassicin and its specific product ions are monitored.
4. Data Analysis:
-
Purity is assessed based on the response of the target analyte in relation to any detected impurities.
Experimental Workflow and Data Interpretation
The following diagrams illustrate a typical experimental workflow for assessing the purity of a glucobrassicin standard and a conceptual signaling pathway where such a compound might be studied.
Caption: Experimental workflow for the purity assessment of glucobrassicin standards.
Caption: Simplified metabolic pathway of glucobrassicin.
References
- 1. This compound salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 2. This compound salt | CymitQuimica [cymitquimica.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. Glucobrassicin, 20 mg, CAS No. 143231-38-3 | Glucosinolates as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 5. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Glucobrassicin Potassium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Glucobrassicin potassium, a glucosinolate used in various research applications. By following these procedural, step-by-step guidelines, you can mitigate risks and ensure compliance with safety regulations.
Key Safety and Handling Information
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, some suppliers indicate that it may cause an allergic skin reaction.[1][2] Therefore, caution and adherence to standard laboratory safety protocols are essential.
| Parameter | Information | Source |
| CAS Number | 143231-38-3 | [2][3][4] |
| Molecular Formula | C₁₆H₁₉N₂O₉S₂K | [2][5] |
| Appearance | White to beige coloured powder | [6] |
| Primary Hazard | May cause an allergic skin reaction (Skin Sensitisation, Category 1) | [2][6][7] |
| Storage | Store at <-15°C in a dry and dark place | [6][7][8] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and its contaminated packaging.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a certified respirator.
2. Waste Collection:
-
Solid Waste: Collect waste this compound powder and any materials used for cleaning up spills (e.g., absorbent paper) in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Packaging: Triple rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected as chemical waste. Puncture the container to prevent reuse.[3]
3. Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction facility.[3] This may involve controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3] Discharge into sewer systems or the environment must be avoided.[3]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.
-
Spills: Avoid dust formation.[3] Ensure adequate ventilation.[3] Evacuate personnel from the immediate area.[3] Use personal protective equipment.[3] Carefully sweep or scoop up the spilled material and place it in the designated chemical waste container.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Glucobrassicin, potassium salt - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. This compound salt | CymitQuimica [cymitquimica.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Guide to Handling Glucobrassicin Potassium
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Glucobrassicin potassium salt. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.
Essential Safety and Handling at a Glance
All personnel handling this compound salt must be thoroughly familiar with the following procedures, from initial receipt to final disposal. This guide outlines the necessary personal protective equipment (PPE), handling protocols, storage requirements, and disposal methods.
Physicochemical Properties of this compound Salt
A summary of the key physical and chemical properties of this compound salt is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₉KN₂O₉S₂ |
| Molecular Weight | 486.56 g/mol |
| Appearance | White to beige powder |
| Purity (by HPLC) | ≥95% |
| Storage Temperature | <-15°C |
| Solubility | Soluble in water |
| Stability | Heat sensitive; degrades at 100°C |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure. This compound salt is classified as a potential skin sensitizer, and repeated exposure may cause an allergic skin reaction.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and potential sensitization. |
| Eye Protection | ANSI Z87.1-compliant safety glasses. Use safety goggles if there is a splash hazard. | To protect eyes from dust particles and splashes. |
| Body Protection | A standard laboratory coat. An acid-resistant apron is recommended when handling solutions. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if dust generation is likely. | To prevent inhalation of airborne powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound salt is crucial for safety and experimental success. The following workflow outlines the key stages of its lifecycle in the laboratory.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Cover the work surface with absorbent bench paper.
-
Weighing : To minimize dust inhalation, weigh the powdered this compound salt in a chemical fume hood. Use an enclosed balance if available.
-
Solution Preparation : Prepare solutions in a designated area. When dissolving the powder, add the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound salt and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste : Unused solutions of this compound salt should be collected in a separate, sealed, and clearly labeled waste container. Do not dispose of solutions down the drain.
-
Sharps : Any contaminated sharps, such as pipette tips, should be placed in a designated sharps container.
Labeling and Storage of Waste
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound salt". Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal
Arrange for the disposal of all this compound salt waste through your institution's Environmental Health and Safety (EHS) office.[3][4] Do not attempt to dispose of this chemical in the regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3][4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully scoop the solid material into a labeled waste container. Decontaminate the area with soap and water. For large spills, evacuate the area and contact your EHS office. |
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound salt must be decontaminated after use.
-
Glassware and Non-porous Surfaces : Wash with a laboratory-grade detergent and water. A final rinse with a suitable solvent, such as ethanol (B145695) or methanol, can be used to remove any remaining residue.
-
Sensitive Equipment : Consult the manufacturer's instructions for appropriate decontamination procedures. If unsure, a gentle wipe with a cloth dampened with a mild detergent solution is recommended.
-
Final Rinse : For equipment that can tolerate it, a final rinse with deionized water is good practice.
By adhering to these safety protocols, you can minimize risks and ensure a safe and productive research environment when working with this compound salt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
